molecular formula C9H16O3 B494517 Methyl 2-cyclohexyl-2-hydroxyacetate CAS No. 99183-16-1

Methyl 2-cyclohexyl-2-hydroxyacetate

Cat. No.: B494517
CAS No.: 99183-16-1
M. Wt: 172.22g/mol
InChI Key: LJJCBCPCMQLBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyclohexyl-2-hydroxyacetate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22g/mol. The purity is usually 95%.
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Properties

CAS No.

99183-16-1

Molecular Formula

C9H16O3

Molecular Weight

172.22g/mol

IUPAC Name

methyl 2-cyclohexyl-2-hydroxyacetate

InChI

InChI=1S/C9H16O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8,10H,2-6H2,1H3

InChI Key

LJJCBCPCMQLBCG-UHFFFAOYSA-N

SMILES

COC(=O)C(C1CCCCC1)O

Canonical SMILES

COC(=O)C(C1CCCCC1)O

Origin of Product

United States

Foundational & Exploratory

"Methyl 2-cyclohexyl-2-hydroxyacetate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-cyclohexyl-2-hydroxyacetate

Foreword: The Utility of α-Hydroxy Esters

Methyl 2-cyclohexyl-2-hydroxyacetate belongs to the α-hydroxy ester class of compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals. Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for diverse chemical transformations, making them valuable chiral building blocks and precursors for more complex molecular architectures. This guide provides a detailed exploration of the synthesis, purification, and comprehensive characterization of Methyl 2-cyclohexyl-2-hydroxyacetate, designed for researchers and professionals in chemical and pharmaceutical development.

Strategic Approaches to Synthesis

The synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate can be approached through several established methodologies in organic chemistry. The choice of a specific route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and reaction conditions. We will discuss two primary, effective strategies.

Preferred Method: Catalytic Hydrogenation of an α-Keto Ester

The most direct and high-yielding route is the chemoselective reduction of the corresponding α-keto ester, Methyl 2-cyclohexyl-2-oxoacetate.[1] This approach is favored for its efficiency and the mild conditions typically employed.

Causality of Method Choice: Catalytic hydrogenation is a powerful technique that allows for the specific reduction of a ketone functional group in the presence of an ester. The ester carbonyl is significantly less reactive towards catalytic reduction than the ketone, which allows for precise transformation with minimal side products.[1] The use of specialized catalysts, such as the Ruthenium-based Ru-MACHO, ensures high chemoselectivity and efficiency under manageable hydrogen pressure and temperature.[1]

G cluster_main Synthesis via Catalytic Hydrogenation start Methyl 2-cyclohexyl-2-oxoacetate product Methyl 2-cyclohexyl-2-hydroxyacetate start->product Reduction reagents H₂ (10-50 bar) Ru-MACHO catalyst NaHCO₃, Methanol reagents->start

Caption: Reaction scheme for the synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate.

Alternative Method: Grignard Reaction

A classic alternative involves the nucleophilic addition of a Grignard reagent to an appropriate carbonyl compound. For this target molecule, the reaction of cyclohexylmagnesium bromide with methyl glyoxylate represents a viable pathway.

Causality of Method Choice: Grignard reagents are potent carbon-based nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes, ketones, and esters.[2] This reaction is fundamental for forming new carbon-carbon bonds.[3] The reaction with an α-keto ester or glyoxylate provides a direct route to the α-hydroxy ester scaffold after an essential acidic workup to protonate the resulting alkoxide.[4] While effective, this method requires strict anhydrous conditions as Grignard reagents are highly basic and react readily with protic solvents, including water.[2]

Experimental Protocols

A self-validating protocol includes not just the steps, but the rationale and expected observations. The following protocol is based on a documented, high-yield procedure.[1]

Protocol: Catalytic Hydrogenation of Methyl 2-cyclohexyl-2-oxoacetate

Materials and Equipment:

  • Methyl 2-cyclohexyl-2-oxoacetate (Substrate, CAS 62783-63-5)[5]

  • Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)-amino]ruthenium(II) (Ru-MACHO catalyst)

  • Sodium hydrogencarbonate (Base)

  • Methanol (Anhydrous)

  • Hydrogen gas (H₂)

  • Glass liner and stir bar

  • High-pressure autoclave

  • Standard glassware for extraction and concentration

  • Ethyl acetate (EA)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Inside a glovebox, charge a glass liner with Methyl 2-cyclohexyl-2-oxoacetate (0.5 mmol), sodium hydrogencarbonate (0.05 mmol), and the Ru-MACHO catalyst (5 µmol).

  • Solvent Addition: Add anhydrous methanol (0.5 mL) to the glass liner.

  • Autoclave Setup: Place the sealed glass liner into a high-pressure autoclave.

  • Degassing: Purge the autoclave by pressurizing with hydrogen gas and then venting. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Pressurize the autoclave with hydrogen gas to 10-50 bar. Stir the reaction mixture at 25°C for 12-24 hours. Note: The reaction progress can be monitored by techniques like TLC or GC-MS if the autoclave setup allows for sampling.

  • Workup - Quenching: After the reaction is complete, cool the autoclave to room temperature and carefully release the excess hydrogen gas in a fume hood.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water (2 mL) and extract the product with ethyl acetate (3 x 5 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel to afford the pure Methyl 2-cyclohexyl-2-hydroxyacetate.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

The fundamental physical properties of the target compound are summarized below.

PropertyValueSource
CAS Number 99183-16-1[1]
Molecular Formula C₉H₁₆O₃[6]
Molecular Weight 172.22 g/mol [6]
Exact Mass 172.109944368 Da[6]
Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methoxy group protons (-OCH₃) should appear as a singlet around 3.7 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely be a doublet or multiplet between 3.8-4.2 ppm. The cyclohexyl protons would appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework. The ester carbonyl carbon (-C=O) is expected in the 170-175 ppm range. The carbon attached to the hydroxyl group (-C(OH)-) would appear around 70-75 ppm. The methoxy carbon (-OCH₃) signal is expected around 52 ppm. The cyclohexyl carbons would show a set of signals in the 20-40 ppm range.

3.2.2. Infrared (IR) Spectroscopy The IR spectrum is crucial for identifying the key functional groups. A strong, broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. A sharp, strong absorption peak around 1735 cm⁻¹ corresponds to the C=O stretch of the ester. C-O stretching vibrations for the alcohol and ester will be present in the 1250-1050 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 172. Key fragmentation patterns may include the loss of a methoxy group (-OCH₃, 31 Da) or the carboxyl group (-COOCH₃, 59 Da). High-resolution mass spectrometry (HRMS) should confirm the elemental composition, matching the exact mass of 172.1099.[6]

Comprehensive Characterization Workflow

The logical flow from a synthesized product to a fully validated compound is a cornerstone of good laboratory practice.

Caption: A standard workflow for the purification and characterization of a synthesized compound.

Conclusion

This guide has detailed a robust and efficient method for the synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate via the catalytic hydrogenation of its α-keto ester precursor. The rationale behind the chosen synthetic strategy was explained, emphasizing chemoselectivity and yield. Furthermore, a comprehensive workflow for the purification and characterization using modern spectroscopic and chromatographic techniques has been outlined, providing researchers with a solid framework for obtaining and validating this valuable chemical intermediate. Adherence to these detailed protocols and analytical methods ensures the production of high-purity material suitable for advanced applications in drug discovery and chemical development.

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An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 2-cyclohexyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-cyclohexyl-2-hydroxyacetate is an α-hydroxy ester, a class of compounds significant in organic synthesis and as building blocks in the development of pharmaceuticals and fine chemicals. The precise structural elucidation of such molecules is paramount to understanding their reactivity, purity, and function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing unambiguous, atom-level information about the molecular framework.

This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of Methyl 2-cyclohexyl-2-hydroxyacetate. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide based on foundational NMR principles, spectral data from analogous structures, and established chemical shift databases. We will explore not only 1D spectral features but also the application of 2D NMR techniques—COSY, HSQC, and HMBC—to achieve complete and unequivocal assignment of all proton and carbon signals, thereby validating the molecular structure.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For Methyl 2-cyclohexyl-2-hydroxyacetate, we anticipate five distinct proton environments.

  • Structure and Proton Labeling: Structure of Methyl 2-cyclohexyl-2-hydroxyacetate with proton labels

Detailed Signal Prediction:

  • H_a (OCH₃): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Their chemical shift is influenced by the adjacent ester carbonyl group and is expected to be around δ 3.7-3.8 ppm . This prediction is supported by data from analogous simple esters.[1]

  • H_b (OH): The hydroxyl proton is exchangeable, and its signal is often broad. Its chemical shift is highly dependent on solvent, concentration, and temperature.[2] In a typical solvent like CDCl₃, it is expected to appear as a broad singlet between δ 2.0-4.0 ppm . Deuterium exchange (adding a drop of D₂O to the NMR tube) would cause this signal to disappear, confirming its assignment.

  • H_c (α-proton): This single proton is attached to the carbon bearing both the hydroxyl and cyclohexyl groups. It has no adjacent protons, so it will appear as a singlet. Its position is significantly influenced by the deshielding effects of the adjacent oxygen atom. A comparable proton in methyl mandelate (where a phenyl group replaces the cyclohexyl group) appears at δ 5.1 ppm. We predict a slightly upfield shift for the cyclohexyl analog, placing it around δ 4.0-4.2 ppm .

  • H_d (Cyclohexyl-C1 Proton): The methine proton on the cyclohexyl ring directly attached to the chiral center will be deshielded relative to other ring protons. It is coupled to its neighboring protons on the ring, resulting in a complex multiplet. Its predicted chemical shift is in the range of δ 1.9-2.1 ppm .

  • H_e (Cyclohexyl Protons): The remaining ten protons of the cyclohexyl ring are diastereotopic due to the adjacent chiral center and exist in a conformationally dynamic chair form. This results in a complex, overlapping series of multiplets in the upfield, aliphatic region of the spectrum, typically between δ 1.0-1.8 ppm .[3]

Table 1: Summary of Predicted ¹H NMR Data

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegration
H_a (OCH₃)~ 3.75Singlet3H
H_b (OH)~ 2.0 - 4.0Broad Singlet1H
H_c (α-proton)~ 4.1Singlet1H
H_d (C_1-H)~ 2.0Multiplet1H
H_e (Ring CH₂)~ 1.0 - 1.8Multiplet10H

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For Methyl 2-cyclohexyl-2-hydroxyacetate, due to the chair conformation and the chiral center, all six carbons of the cyclohexyl ring may be chemically inequivalent, leading to a total of nine expected signals.

  • Structure and Carbon Labeling: Structure of Methyl 2-cyclohexyl-2-hydroxyacetate with carbon labels

Detailed Signal Prediction:

  • C₁ (C=O): The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield. Its chemical shift is predicted to be in the range of δ 172-175 ppm .[4]

  • C₂ (α-carbon): This carbon is attached to both an oxygen atom and the cyclohexyl ring. The electronegative oxygen causes a significant downfield shift. Based on analogous α-hydroxy esters, this signal is expected around δ 75-78 ppm .

  • C₃ (OCH₃): The methyl carbon of the ester group is a typical sp³ carbon attached to an oxygen and is predicted to appear around δ 52-54 ppm .

  • C₄ (Cyclohexyl-C1): The carbon of the cyclohexyl ring attached to the chiral center (C₂) will be the most downfield of the ring carbons, expected in the range of δ 40-45 ppm .

  • C₅-C₉ (Cyclohexyl Carbons): The remaining five sp³ hybridized carbons of the cyclohexyl ring will appear in the aliphatic region. Due to the influence of the substituent and conformational effects, they will likely have distinct chemical shifts, falling within the δ 24-35 ppm range.

Table 2: Summary of Predicted ¹³C NMR Data

Carbon LabelChemical Shift (δ, ppm)Expected DEPT-135 Signal
C₁ (C=O)~ 173.5None (Quaternary)
C₂ (α-carbon)~ 76.5CH (Positive)
C₃ (OCH₃)~ 53.0CH₃ (Positive)
C₄ (Cyclohexyl-C1)~ 42.0CH (Positive)
C₅-C₉ (Ring CH₂)~ 24.0 - 35.0CH₂ (Negative)

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for assembling the molecular puzzle and providing indisputable proof of structure. They reveal through-bond correlations between nuclei.

Workflow for 2D NMR Analysis

The logical flow of 2D NMR experiments provides a self-validating system for structural elucidation.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Proton ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlation) Proton->HSQC COSY COSY (H-H Correlation) Proton->COSY Identifies spin systems Carbon ¹³C & DEPT (Carbon Types) Carbon->HSQC Links ¹H to attached ¹³C HMBC HMBC (ⁿJ C-H Correlation) HSQC->HMBC Assigns key carbons/protons COSY->HMBC Structure Final Structure Confirmation HMBC->Structure Confirms connectivity

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] For Methyl 2-cyclohexyl-2-hydroxyacetate, a COSY spectrum would show correlations between H_d and its neighbors on the ring, and a network of cross-peaks connecting all the adjacent protons (H_e) within the cyclohexyl ring, confirming the integrity of the cycloalkane system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon to which it is attached (a one-bond correlation, ¹J_CH).[5] An HSQC spectrum would be used to definitively link the proton assignments from Table 1 to the carbon assignments from Table 2. For example, it would show a cross-peak connecting the singlet at δ ~4.1 ppm (H_c) to the carbon signal at δ ~76.5 ppm (C₂).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall molecular skeleton by showing correlations between protons and carbons over two to three bonds (ⁿJ_CH, where n=2 or 3).[5] Key HMBC correlations would provide irrefutable evidence for the structure.

Key Expected HMBC Correlations

G cluster_mol H_a H_a (OCH₃) C1 C₁ (C=O) H_a->C1 ²J C2 C₂ (α-C) H_c H_c (α-H) H_c->C1 ²J C4 C₄ (Ring C1) H_c->C4 ²J H_d H_d (Ring H1) H_d->C2 ²J

Caption: Key 2-bond (²J) HMBC correlations for structural confirmation.

  • H_a to C₁: A correlation between the methyl protons (H_a, δ ~3.75) and the carbonyl carbon (C₁, δ ~173.5) confirms the methyl ester functionality.

  • H_c to C₁: A correlation between the alpha-proton (H_c, δ ~4.1) and the carbonyl carbon (C₁) connects the chiral center to the ester group.

  • H_c to C₄: A correlation from the alpha-proton (H_c) to the C1 of the cyclohexyl ring (C₄, δ ~42.0) links the hydroxy-acetate moiety to the ring.

  • H_d to C₂: A correlation from the proton on C4 of the ring (H_d, δ ~2.0) back to the alpha-carbon (C₂, δ ~76.5) provides reciprocal confirmation of the ring-chain connection.

Experimental Protocol

To obtain high-quality NMR data, meticulous sample preparation and appropriate instrument parameter selection are crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of Methyl 2-cyclohexyl-2-hydroxyacetate directly into a clean, dry vial.[6]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for small organic molecules.[1] Ensure the solvent contains a reference standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial. The solution must be homogeneous and free of any particulate matter.[6][7]

    • Using a clean Pasteur pipette, filter the solution through a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any dust or undissolved particles.[7]

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Shimming: Before acquisition, the magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent.

    • ¹H NMR: Acquire a standard one-pulse proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans will be required. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • 2D NMR: Acquire standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameter sets. The number of increments and scans should be adjusted to achieve an adequate signal-to-noise ratio.

Conclusion

This guide outlines a comprehensive, multi-technique NMR approach for the complete structural verification of Methyl 2-cyclohexyl-2-hydroxyacetate. By combining predictive analysis based on established chemical shift principles with a systematic workflow of 1D and 2D NMR experiments, researchers can achieve an unambiguous assignment of every proton and carbon atom in the molecule. The HMBC experiment, in particular, serves as the cornerstone of this analysis, providing the critical long-range correlation data needed to piece together the molecular framework with the highest degree of confidence. This rigorous analytical methodology ensures the structural integrity and purity of the compound, a critical requirement for its application in research and development.

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An In-Depth Technical Guide to the FTIR Spectroscopic Analysis of Methyl 2-cyclohexyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-cyclohexyl-2-hydroxyacetate (CAS No: 99183-16-1, Molecular Formula: C₉H₁₆O₃) is an alpha-hydroxy ester featuring a cyclohexyl moiety.[1][2] Compounds of this class are significant building blocks in organic synthesis and are structurally related to valuable intermediates in the development of pharmaceuticals and agrochemicals.[3] Given its functional complexity, ensuring its structural integrity and purity is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique perfectly suited for this purpose.[4][5] It provides an unambiguous molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.

This guide provides a comprehensive framework for the FTIR analysis of Methyl 2-cyclohexyl-2-hydroxyacetate. It moves beyond a simple recitation of wavenumbers to explain the causal reasoning behind experimental choices, ensuring that researchers, scientists, and drug development professionals can acquire, interpret, and report high-fidelity spectroscopic data with confidence.

Chapter 1: Theoretical Spectroscopic Profile of Methyl 2-cyclohexyl-2-hydroxyacetate

To accurately interpret an FTIR spectrum, one must first understand the constituent parts of the molecule and their expected vibrational behaviors. The structure of Methyl 2-cyclohexyl-2-hydroxyacetate presents three key functional regions for analysis: the hydroxyl group, the ester group, and the saturated cyclohexyl ring.

  • Hydroxyl (-OH) Group: The O-H stretching vibration is highly sensitive to its environment. In the condensed phase, the hydroxyl group will participate in intermolecular hydrogen bonding, giving rise to a characteristically broad and intense absorption band.[6] Furthermore, the proximity of the hydroxyl group to the ester's carbonyl oxygen allows for potential intramolecular hydrogen bonding. This self-association can cause a red-shift (a shift to a lower wavenumber) and broadening of the O-H stretching band, typically observed in the 3550-3200 cm⁻¹ region.[7]

  • Ester (-COOCH₃) Group: The ester is defined by two primary vibrational modes. The most prominent is the carbonyl (C=O) stretching vibration, which produces a very strong and sharp absorption. For saturated aliphatic esters, this peak is reliably found in the 1750-1735 cm⁻¹ range.[8][9] The second key feature is the C-O stretching vibration, which typically results in one or two strong bands in the 1300-1100 cm⁻¹ region.

  • Cyclohexyl Ring: The saturated aliphatic ring contributes several characteristic signals. The most intense are the C-H stretching vibrations of the methylene (-CH₂-) groups, which appear as strong, sharp bands just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching modes are expected around 2930 cm⁻¹ and 2850 cm⁻¹, respectively.[10] Additionally, C-H bending (scissoring) vibrations for the -CH₂- groups are anticipated around 1460-1445 cm⁻¹.[10][11]

Chapter 2: Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and logical instrument configuration.

2.1: Sample Preparation

Causality Behind the Choice: For a compound like Methyl 2-cyclohexyl-2-hydroxyacetate, which is expected to be a liquid or a low-melting solid, the optimal sampling technique is the neat thin-film method using salt plates. This approach is superior to solution-based methods as it eliminates interfering absorptions from the solvent and presents the analyte in a concentrated form, maximizing signal intensity. It also provides a truer representation of the intermolecular interactions, such as hydrogen bonding, present in the bulk material.

Step-by-Step Protocol for Thin-Film Analysis:

  • Plate Inspection: Ensure two salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl) are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture and oils.

  • Background Collection: Place one clean salt plate in the spectrometer's sample holder and run a background spectrum. This is a critical self-validating step that accounts for atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.

  • Sample Application: Remove the plate and place a single, small drop of the Methyl 2-cyclohexyl-2-hydroxyacetate sample onto its center.

  • Film Creation: Gently place the second salt plate on top of the first, allowing the sample to spread into a thin, uniform liquid film. Avoid applying excessive pressure, which can damage the plates.

  • Data Acquisition: Immediately place the assembled plates into the sample holder and acquire the sample spectrum.

2.2: Instrument Configuration and Data Acquisition

The parameters chosen for data collection directly influence the quality of the final spectrum. The following settings provide a robust starting point for high-quality analysis.

ParameterRecommended SettingRationale (The "Why")
Spectral Range 4000 - 400 cm⁻¹This standard mid-IR range covers all fundamental vibrational modes for organic molecules, from O-H stretches to the complex fingerprint region.
Resolution 4 cm⁻¹Provides an excellent balance between resolving distinct spectral features and maintaining a high signal-to-noise ratio (SNR). Higher resolution is often unnecessary for routine analysis in the condensed phase.
Number of Scans 16 to 32Co-adding multiple scans is a powerful method to improve the SNR. The SNR improves proportionally to the square root of the number of scans. 16-32 scans typically yield a high-quality spectrum in minutes.
Apodization Happ-GenzelThis mathematical function is applied to the interferogram before Fourier transformation to minimize spectral artifacts ("ringing") around sharp peaks, leading to a more accurate representation of the spectrum.

Chapter 3: Spectral Interpretation and Data Analysis

A systematic approach to spectral interpretation involves analyzing key regions to identify diagnostic functional groups, followed by a detailed examination of the fingerprint region for final confirmation.

3.1: Annotated Spectrum Analysis

The table below summarizes the expected key absorption bands for Methyl 2-cyclohexyl-2-hydroxyacetate, their vibrational assignments, and interpretive notes.

Expected Wavenumber (cm⁻¹)IntensityVibrational AssignmentInterpretation Notes
~3450Strong, BroadO-H Stretch (Hydrogen-bonded)A broad profile is the definitive signature of hydrogen bonding.[6] Its position can provide insight into the strength of this interaction.
~2930Strong, SharpC-H Asymmetric Stretch (Cyclohexyl -CH₂-)A hallmark of saturated aliphatic C-H bonds.[10]
~2855Strong, SharpC-H Symmetric Stretch (Cyclohexyl -CH₂-)Paired with the asymmetric stretch, this confirms the presence of the saturated ring system.[10]
~1735Very Strong, SharpC=O Stretch (Ester)This is often the most intense peak in the spectrum. Its position confirms a saturated ester environment.[9][12]
~1450Medium, SharpC-H Bend (Scissoring, Cyclohexyl -CH₂-)A reliable indicator for the presence of methylene groups in the structure.[11]
~1200 - 1150Strong, SharpC-O Stretch (Ester, C-O-C)The "ester stretch" is crucial for confirming the ester functionality alongside the C=O peak.
3.2: The Fingerprint Region

The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex array of overlapping signals arising from C-C bond stretching, C-O stretching, and various bending and rocking vibrations.[11] While individual peak assignment in this area can be challenging, the overall pattern is unique to the molecule's specific structure. For Methyl 2-cyclohexyl-2-hydroxyacetate, this region serves as the ultimate confirmation of its identity when compared against a reference spectrum of a known standard.

Chapter 4: Visualization of the Analytical Workflow

To ensure methodological consistency and trustworthiness, the entire analytical process can be visualized as a logical workflow. This diagram illustrates the self-validating system from sample handling to final data interpretation.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting Sample Receive Sample: Methyl 2-cyclohexyl-2-hydroxyacetate Prep Sample Prep: Thin Film on Salt Plate Sample->Prep Justification: No solvent interference Instrument Instrument Setup: Resolution: 4 cm⁻¹ Scans: 16 Background Acquire Background Spectrum (B) Instrument->Background Process Data Processing: Absorbance = -log(S/B) SampleScan Acquire Sample Spectrum (S) Background->SampleScan Critical Step: Removes atmospheric interference SampleScan->Process Interpret Spectral Interpretation: Assign Key Functional Groups Process->Interpret Peak Table Generation Report Final Report: Confirm Structure Interpret->Report Compare to Reference/Theory

Caption: Workflow for the FTIR analysis of Methyl 2-cyclohexyl-2-hydroxyacetate.

Conclusion

The FTIR analysis of Methyl 2-cyclohexyl-2-hydroxyacetate is a powerful and definitive method for structural verification. By understanding the theoretical origins of its spectral features and adhering to a logical, well-justified experimental protocol, researchers can generate high-fidelity data. The key diagnostic bands—the broad hydroxyl O-H stretch, the strong cyclohexyl C-H stretches below 3000 cm⁻¹, and the intense ester C=O stretch around 1735 cm⁻¹—provide a clear and reliable confirmation of the molecule's functional group architecture. When combined with an analysis of the unique fingerprint region, this technique offers an unparalleled level of confidence for scientists in research and drug development.

References

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-CYCLOHEXYL-2-HYDROXY-2-PHENYLACETATE | CAS 10399-13-0. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 2-cyclohexyl-2-hydroxyacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, October 8). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a mandelic acid, b MADBU, c MADBN, d MADMM. Retrieved from [Link]

  • SpectraBase. (n.d.). Mandelic acid, ethyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved from [Link]

  • NIST. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Retrieved from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2023, October 19). Cyclohexane IR Spectrum Range. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthesis of mandelic acid derived ester ILs (1–8). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of poly(hydroxy ester) synthesized from (a) DGEPEG and.... Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Proprep. (n.d.). How does the cyclohexane FTIR spectrum differ from that of benzene.... Retrieved from [Link]

  • SPECIFIC POLYMERS. (n.d.). FTIR analysis. Retrieved from [Link]

  • PMC. (2017, January 24). FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi. Retrieved from [Link]

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Physical and chemical properties of "Methyl 2-cyclohexyl-2-hydroxyacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 2-cyclohexyl-2-hydroxyacetate

Executive Summary

Methyl 2-cyclohexyl-2-hydroxyacetate (also known as Methyl hexahydromandelate ) is a critical chiral building block in organic synthesis and medicinal chemistry. Structurally, it is the hydrogenated derivative of methyl mandelate, featuring a cyclohexyl ring in place of the aromatic phenyl group. This saturation significantly alters its physicochemical profile, enhancing lipophilicity and metabolic stability while retaining the versatile


-hydroxy ester functionality.

This compound serves as a pivotal intermediate in the synthesis of anticholinergic agents (e.g., Glycopyrrolate analogs), chiral auxiliaries, and complex pharmaceutical scaffolds where a defined stereocenter adjacent to a lipophilic cycle is required. This guide provides a comprehensive technical analysis of its properties, a validated synthesis protocol via catalytic hydrogenation, and its application in modern drug development.

Chemical Identity & Structural Analysis

The molecule consists of a cyclohexyl ring attached to the


-carbon of a methyl glycolate moiety. It possesses one stereocenter at the C2 position, existing as enantiomers (R and S) or a racemate.

Table 1: Chemical Identification Data

ParameterDetail
IUPAC Name Methyl 2-cyclohexyl-2-hydroxyacetate
Common Synonyms Methyl hexahydromandelate; Methyl

-cyclohexyl-

-hydroxyacetate
CAS Registry Number 99183-16-1 (Racemic); 121099-13-6 (S-isomer)
Molecular Formula

Molecular Weight 172.22 g/mol
SMILES COC(=O)C(O)C1CCCCC1
InChI Key TXZRYAJZEVSREG-UHFFFAOYSA-N
Stereochemistry Chiral (C2); typically supplied as racemate or >98% eeS-isomer

Physical Characterization

Methyl hexahydromandelate exhibits distinct physical properties compared to its aromatic precursor, methyl mandelate. The loss of aromaticity disrupts


-

stacking interactions, generally lowering the melting point and increasing solubility in aliphatic solvents.

Table 2: Physicochemical Properties

PropertyValue / DescriptionNote
Physical State Viscous Colorless Liquid or Low-Melting SolidSolidifies upon cooling; S-isomer often crystalline.
Melting Point 35 – 40 °C (approx)Lower than Methyl Mandelate (55 °C).
Boiling Point 105 – 110 °C @ 1.5 mmHgHigh boiling point requires vacuum distillation.
Density ~1.08 g/cm³Estimated at 20°C.
Solubility Soluble in MeOH, EtOH, EtOAc, DCM, TolueneModerate water solubility due to -OH group.
LogP (Calc) 1.15 – 1.45More lipophilic than methyl mandelate (LogP ~0.6).
Refractive Index

1.4650
Characteristic of saturated cyclic esters.

Synthesis & Manufacturing Protocol

The most authoritative and scalable method for synthesizing Methyl 2-cyclohexyl-2-hydroxyacetate is the Catalytic Hydrogenation of Methyl Mandelate . This route preserves the ester functionality while selectively saturating the aromatic ring.

Protocol: Ruthenium-Catalyzed Hydrogenation

Reference: Synlett 2016, 27, 1748-1752.[1][2]

Objective: Conversion of Methyl Mandelate to Methyl Hexahydromandelate with >90% yield and retention of ester group.

Reagents:

  • Substrate: Methyl Mandelate (1.0 eq)

  • Catalyst: Ru-MACHO (0.1 - 1.0 mol%) or Rh/Al₂O₃ (5 wt%)

  • Solvent: Methanol (MeOH)[1][2]

  • Gas: Hydrogen (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a high-pressure autoclave liner with Methyl Mandelate (10 mmol) and the Ruthenium catalyst (Ru-MACHO, 0.05 mmol).

  • Solvation: Add anhydrous Methanol (10 mL). Ensure the system is homogenous.

  • Pressurization: Seal the autoclave. Purge three times with

    
     to remove oxygen. Pressurize to 50 bar (approx. 725 psi) .
    
  • Reaction: Stir the mixture at 60°C for 12–24 hours .

    • Note: The Ru-MACHO catalyst is chemoselective, favoring ring hydrogenation over ester reduction under these conditions.

  • Work-up: Cool the autoclave to room temperature and carefully vent

    
     in a fume hood.
    
  • Purification: Filter the solution through a pad of Celite to remove catalyst residues. Concentrate the filtrate in vacuo.

  • Isolation: The crude product is typically pure enough (>95% NMR). If necessary, purify via flash column chromatography (Hexane/EtOAc 4:1).

Yield: 92–96% Validation: Absence of aromatic protons in ¹H NMR (7.2–7.5 ppm region).

SynthesisPathway Figure 1: Catalytic Hydrogenation Workflow Mandelate Methyl Mandelate (Aromatic Precursor) H2_Cat H2 (50 bar), Ru-MACHO MeOH, 60°C Mandelate->H2_Cat Hexahydromandelate Methyl Hexahydromandelate (Target Product) H2_Cat->Hexahydromandelate Ring Saturation Workup Filtration & Concentration (>94% Yield) Hexahydromandelate->Workup

Figure 1: Chemoselective hydrogenation of Methyl Mandelate to Methyl Hexahydromandelate.

Chemical Reactivity & Pharmaceutical Applications[3][4]

Methyl 2-cyclohexyl-2-hydroxyacetate is a bifunctional molecule containing a secondary hydroxyl group and an ester. Its reactivity profile is defined by these two centers.

A. Reactivity Profile
  • Ester Hydrolysis: Under basic conditions (LiOH/THF), it yields Hexahydromandelic acid (Cyclohexylglycolic acid), a direct precursor for anticholinergic drugs like Oxybutynin and Oxyphencyclimine.

  • Hydroxyl Functionalization: The

    
    -hydroxyl group is sterically hindered by the cyclohexyl ring but remains nucleophilic. It can undergo:
    
    • Acylation: To form prodrug esters.

    • Etherification: Used to link chiral auxiliaries.

  • Chiral Auxiliary: The S-isomer is used to induce chirality in other substrates. For example, it is used in the synthesis of diastereomeric acetals with phenylselenenyl derivatives to study stereoselective radical cyclizations.

B. Drug Development Applications
  • Anticholinergics: The cyclohexyl-hydroxy-acetate motif is the pharmacophore responsible for muscarinic receptor antagonism. While many drugs use the phenyl analog, the cyclohexyl variant ("hexahydromandelate") offers different binding kinetics and lipophilicity, often used to fine-tune blood-brain barrier penetration.

  • Chiral Pool Synthesis: Used as a starting material for the synthesis of (S)-Cyclohexylglycine via Ritter reaction or nucleophilic substitution, a non-proteinogenic amino acid found in peptide therapeutics.

ReactivityMap Figure 2: Reactivity and Application Pathways Center Methyl 2-cyclohexyl-2-hydroxyacetate Hydrolysis Hydrolysis (LiOH) Center->Hydrolysis Oxidation Oxidation (Dess-Martin) Center->Oxidation Subst Nucleophilic Subst. (SOCl2/NaN3) Center->Subst Acid Hexahydromandelic Acid (Drug Precursor) Hydrolysis->Acid Anticholinergics Keto Methyl 2-cyclohexyl-2-oxoacetate (Alpha-Keto Ester) Oxidation->Keto Intermediate Amino (S)-Cyclohexylglycine (Peptide Synthesis) Subst->Amino Chiral Building Block

Figure 2: Divergent synthesis pathways originating from Methyl Hexahydromandelate.

Analytical Profiling

To validate the identity of the synthesized or purchased compound, the following spectroscopic signatures must be confirmed.

1. Proton NMR (


 NMR, 400 MHz, 

)
  • 
     3.78 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ).
  • 
     4.05 ppm (d, 
    
    
    
    Hz, 1H):
    
    
    -proton adjacent to hydroxyl (
    
    
    ).
  • 
     2.65 ppm (br s, 1H):  Hydroxyl proton (
    
    
    
    ), exchangeable with
    
    
    .
  • 
     1.10 – 1.85 ppm (m, 11H):  Cyclohexyl ring protons. Distinctive broad multiplet lacking aromatic signals.
    

2. Infrared Spectroscopy (FT-IR)

  • 3450 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

  • 2925, 2850 cm⁻¹: Strong C-H stretches (Cyclohexyl

    
     C-H).
    
  • 1735 cm⁻¹: Strong C=O stretch (Ester carbonyl).

3. Mass Spectrometry (GC-MS)

  • Molecular Ion:

    
     172 
    
    
    
    .
  • Base Peak:

    
     113 (
    
    
    
    , loss of ester group) or
    
    
    83 (Cyclohexyl cation).

References

  • Gao, S., et al. (2016).

    
    -Keto Esters and 
    
    
    
    -Hydroxy Esters using Ru-MACHO". Synlett, 27(11), 1748-1752.[1][2] Link
  • Mash, E. A., et al. (2012).[3] "Heterobivalent ligands target cell-surface receptor combinations in vivo".[3] Journal of Medicinal Chemistry, 55, 10610. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12698497, Methyl 2-(2-hydroxycyclohexyl)acetate (Isomer Reference). Link

  • ChemicalBook. (2023). "Methyl 2-cyclohexyl-2-hydroxyacetate Properties and Synthesis". Link

  • Sigma-Aldrich. (2023). "Methyl Mandelate Product Specification (Precursor Reference)". Link

Sources

CAS number 99183-16-1 properties and spectra

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties and Spectra of 4-Cyano-4'-pentylbiphenyl (5CB)

Disclaimer: The initial request specified CAS number 99183-16-1, which corresponds to methyl 2-cyclohexyl-2-hydroxyacetate. However, the vast majority of scientific literature and spectroscopic data is associated with 4-Cyano-4'-pentylbiphenyl (CAS: 40817-08-1), a compound of significant interest in materials science. This guide will focus on 4-Cyano-4'-pentylbiphenyl, also known as 5CB, assuming a potential discrepancy in the provided CAS number.

Introduction

4-Cyano-4'-pentylbiphenyl (5CB) is a nematic liquid crystal that has been the subject of extensive research due to its unique electro-optical properties and its application in liquid crystal displays (LCDs).[1] First synthesized in 1972 by George William Gray, Ken Harrison, and J.A. Nash, 5CB was a groundbreaking discovery as one of the first room-temperature liquid crystals, paving the way for the development of modern display technology.[1] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, and synthesis of 5CB, intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

5CB is a calamitic (rod-shaped) liquid crystal with a molecular length of approximately 20 Å.[1] Its structure, consisting of a rigid biphenyl core with a flexible pentyl chain and a polar cyano group, gives rise to its liquid crystalline behavior. The molecule exhibits a phase transition from a crystalline solid to a nematic liquid crystal at 22.5 °C and from a nematic to an isotropic liquid at 35.0 °C.[1][2]

PropertyValueReference
CAS Number 40817-08-1[3][4]
Molecular Formula C18H19N[1][3][4]
Molecular Weight 249.35 g/mol [3][4]
Melting Point 22.5 °C (Crystalline to Nematic)[1][2]
Clearing Point 35.0 °C (Nematic to Isotropic)[1][2]
Density 1.008 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.532[3]
Boiling Point 140-150 °C at 0.5 mm Hg[3]
Flash Point >230 °F[3]
Water Solubility Insoluble[3]

Spectroscopic Analysis

Spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of 5CB.

Raman Spectroscopy

Raman spectroscopy of 5CB reveals distinct vibrational modes that are sensitive to the phase of the material. A notable feature is the cyano (C≡N) stretching vibration, which appears as a doublet in the solid phase but as a single band in the nematic and isotropic liquid phases.[5] This change is indicative of the different intermolecular interactions and local ordering in each phase.

Infrared (IR) Spectroscopy

The infrared spectrum of 5CB provides information about its functional groups. Key absorptions include:

  • ~2250 cm⁻¹: C≡N stretching, characteristic of the nitrile group.

  • ~3000-2850 cm⁻¹: C-H stretching of the pentyl chain and biphenyl rings.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic biphenyl core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the molecular structure of 5CB. The chemical shifts in the ¹H NMR spectrum can be assigned to the protons of the pentyl chain and the aromatic biphenyl rings. ¹³C NMR provides information on the different carbon environments within the molecule.

Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

The synthesis of 5CB can be achieved through a multi-step process starting from biphenyl.[1] A general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of 5CB

Materials:

  • Biphenyl

  • Bromine (Br₂)

  • Aluminum chloride (AlCl₃)

  • Valeryl chloride (C₄H₉COCl)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (NH₂NH₂)

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvents for reaction and purification

Workflow:

Synthesis_Workflow Biphenyl Biphenyl step1 Bromination Biphenyl->step1 Br₂ step2 Acylation step1->step2 Friedel-Crafts Acylation (AlCl₃, C₄H₉COCl) step3 Reduction step2->step3 Wolff-Kishner Reduction (KOH, NH₂NH₂) step4 Rosenmund-von Braun Reaction step3->step4 Cyanation (CuCN, DMF) 5CB 5CB step4->5CB

Caption: Synthetic workflow for 4-Cyano-4'-pentylbiphenyl (5CB).

Procedure:

  • Bromination of Biphenyl: Biphenyl is brominated to introduce a bromine atom at the 4-position.

  • Friedel-Crafts Acylation: The bromobiphenyl undergoes Friedel-Crafts acylation with valeryl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the pentanoyl group.

  • Wolff-Kishner Reduction: The carbonyl group of the pentanoyl moiety is reduced to a methylene group using the Wolff-Kishner reduction (hydrazine hydrate and a strong base).

  • Cyanation (Rosenmund-von Braun Reaction): The bromo group is replaced with a cyano group using copper(I) cyanide in a polar aprotic solvent like DMF.

  • Purification: The final product, 5CB, is purified using techniques such as column chromatography and recrystallization.

Safety and Handling

4-Cyano-4'-pentylbiphenyl may cause skin irritation and an allergic skin reaction. It is advisable to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, well-ventilated place.

Conclusion

4-Cyano-4'-pentylbiphenyl remains a cornerstone material in the field of liquid crystals. Its well-characterized physicochemical properties and spectroscopic signatures make it an excellent model system for studying liquid crystal behavior and a vital component in various technological applications. This guide has provided a detailed overview of its key characteristics to aid researchers and scientists in their work with this important compound.

References

  • The Raman Spectra of 4-Cyano- 4′ -pentylbiphenyl and 4-Cyano-4′-pentyl-d 11-biphenyl. Taylor & Francis Online.

  • methyl 2-cyclohexyl-2-hydroxyacetate synthesis - ChemicalBook. ChemicalBook.

  • 4-Cyano-4'-pentylbiphenyl | 40817-08-1 - ChemicalBook. ChemicalBook.

  • 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem. National Center for Biotechnology Information.

  • 4-Cyano-4'-pentylbiphenyl - Wikipedia. Wikipedia.

  • Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis - ResearchGate. ResearchGate.

Sources

An In-depth Technical Guide to Methyl 2-cyclohexyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-cyclohexyl-2-hydroxyacetate, a valuable intermediate in organic synthesis. The document elucidates its fundamental chemical and physical properties, including its molecular formula and weight. A detailed, step-by-step synthesis protocol is presented, offering insights into the experimental choices and reaction mechanisms. This guide is intended to serve as a critical resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the necessary data and methodologies to effectively utilize this compound in their work.

Introduction

Methyl 2-cyclohexyl-2-hydroxyacetate is an organic compound of significant interest in the field of synthetic chemistry. Its bifunctional nature, possessing both a hydroxyl and an ester group, makes it a versatile building block for the synthesis of more complex molecules. The presence of the cyclohexyl moiety also imparts specific steric and electronic properties that can be exploited in various chemical transformations. This guide aims to provide a detailed technical resource for the scientific community, covering the essential aspects of this compound from its basic molecular characteristics to its practical synthesis.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research and development. This section outlines the key identifiers and properties of Methyl 2-cyclohexyl-2-hydroxyacetate.

PropertyValueSource
Molecular Formula C9H16O3[1][2]
Molecular Weight 172.22 g/mol [1][2]
IUPAC Name methyl 2-(2-hydroxycyclohexyl)acetate[1]
CAS Number 99183-16-1[2][3]

These fundamental properties are the cornerstone for any experimental design or theoretical modeling involving Methyl 2-cyclohexyl-2-hydroxyacetate.

Synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate

The synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate can be efficiently achieved through the catalytic hydrogenation of its corresponding α-keto ester, Methyl 2-cyclohexyl-2-oxoacetate. This chemoselective reaction is a robust and reliable method for producing the target compound in high yields.

Reaction Scheme

The overall transformation involves the reduction of a ketone to a secondary alcohol, as depicted in the following diagram:

G reactant Methyl 2-cyclohexyl-2-oxoacetate product Methyl 2-cyclohexyl-2-hydroxyacetate reactant->product Catalytic Hydrogenation reagents H₂, Ru-MACHO, NaHCO₃, MeOH

Sources

Cyclohexyl Hydroxy Esters: Stereochemical Architects in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the synthetic utility of cyclohexyl hydroxy esters —a versatile class of compounds encompassing both esters of hydroxy-cyclohexanecarboxylic acids and mono-esters of cyclohexanediols. Beyond their role as passive intermediates, these molecules function as stereochemical architects . The conformational rigidity of the cyclohexane ring (typically locked in a chair conformation) allows these esters to serve as powerful chiral auxiliaries, desymmetrization targets, and pharmacophore scaffolds in the synthesis of complex bioactive molecules, including muscarinic antagonists and anticancer agents.

Part 1: Structural Dynamics & Stereochemical Control

The Conformational Advantage

The utility of cyclohexyl hydroxy esters stems from the A-value (conformational free energy) of substituents on the cyclohexane ring. In organic synthesis, the ring acts as a rigid scaffold that directs incoming nucleophiles or electrophiles to a specific face of the molecule.

  • Anchomeric Assistance: In 1,2-disubstituted cyclohexyl systems (e.g., mono-esters of 1,2-cyclohexanediol), the neighboring hydroxyl group can participate in hydrogen bonding or metal chelation, effectively "locking" the conformation during reaction transition states.

  • Face Shielding: When used as chiral auxiliaries (e.g., esters derived from trans-2-phenylcyclohexanol), the bulky phenyl group occupies an equatorial position, forcing the ester moiety into a specific orientation that shields one face of the enolate, enabling high diastereoselectivity (>98% de).

Classification of Targets

For the purpose of this guide, we define two primary classes of application:

  • Type A (Substrate): meso-Cyclohexanediols undergoing desymmetrization to yield chiral hydroxy esters.

  • Type B (Auxiliary): Chiral cyclohexyl alcohols used to esterify prochiral acids, inducing asymmetry in subsequent C-C bond formation.

Part 2: Enzymatic Desymmetrization (Type A Applications)

The most scalable application of cyclohexyl hydroxy esters is their production via the enzymatic desymmetrization of meso-diols. This process converts a symmetric, achiral starting material into a high-value chiral building block with 100% theoretical yield (unlike kinetic resolution, which is limited to 50%).[1]

Mechanism of Action

Lipases, particularly Candida antarctica Lipase B (CAL-B), discriminate between the enantiotopic hydroxyl groups of a meso-diol. The enzyme acylates one specific hydroxyl group based on the fit within its chiral pocket, producing a mono-ester with high enantiomeric excess (ee).

Visualization: Biocatalytic Workflow

The following diagram illustrates the desymmetrization pathway of cis-1,2-cyclohexanediol to the chiral mono-acetate.

Desymmetrization Start meso-1,2-Cyclohexanediol (Achiral/Symmetric) Catalyst Biocatalyst (CAL-B / Novozym 435) Start->Catalyst Substrate Binding Reagent Acyl Donor (Vinyl Acetate) Reagent->Catalyst Acylation Transition Acyl-Enzyme Intermediate Catalyst->Transition Tetrahedral Intermediate Product (1R,2S)-2-Hydroxycyclohexyl Acetate (Chiral) Transition->Product Stereoselective Release Byproduct Acetaldehyde (Volatile) Transition->Byproduct Elimination

Caption: Kinetic pathway for the CAL-B catalyzed desymmetrization of meso-diols, yielding optically pure hydroxy esters.

Validated Protocol: Synthesis of (1S,2R)-2-Acetoxycyclohexan-1-ol

Objective: Produce a chiral intermediate for pharmaceutical synthesis from inexpensive cis-1,2-cyclohexanediol.

Reagents:

  • Substrate: cis-1,2-Cyclohexanediol (10 mmol)

  • Acyl Donor: Vinyl acetate (30 mmol) - Excess drives equilibrium via tautomerization of vinyl alcohol to acetaldehyde.

  • Catalyst: Novozym 435 (Immobilized CAL-B, 20 mg/mmol)

  • Solvent: Diisopropyl ether (DIPE) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.16 g (10 mmol) of cis-1,2-cyclohexanediol in 50 mL of anhydrous DIPE.

  • Initiation: Add 2.8 mL (30 mmol) of vinyl acetate followed by 200 mg of Novozym 435.

  • Incubation: Seal the flask and place in an orbital shaker at 30°C, 200 rpm.

    • Critical Control Point: Do not exceed 40°C; thermal denaturation of the enzyme reduces enantioselectivity.

  • Monitoring: Monitor reaction via TLC (Hexane:EtOAc 1:1) or GC. The reaction typically reaches completion in 4–6 hours. Look for the disappearance of the diol spot and appearance of the mono-ester.

  • Termination: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (wash with DIPE for reuse).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Outcome:

  • Yield: >90%

  • ee: >98% (Determined by Chiral HPLC)

Part 3: Chiral Auxiliaries in Enolate Chemistry (Type B Applications)

Cyclohexyl hydroxy esters derived from trans-2-phenylcyclohexanol are potent chiral auxiliaries. They are particularly effective in the synthesis of


-hydroxy acids, a moiety found in numerous drugs (e.g., antitumor agents).
Mechanism: The "Blocking" Effect

When a glycolate ester is formed with a chiral cyclohexyl auxiliary, the phenyl group blocks one face of the molecule. Upon deprotonation (forming the enolate), the lithium cation typically chelates between the enolate oxygen and the auxiliary's ether/ring oxygen. This rigid chelate forces the electrophile to attack from the unshielded face.

Data: Comparative Efficiency of Auxiliaries

The following table summarizes the diastereomeric excess (de) obtained when alkylating glycolate esters attached to different cyclohexyl-based auxiliaries.

Chiral AuxiliarySubstituent PositionSteric Bulk SourceYield (%)Diastereomeric Excess (% de)
(-)-Menthol2-Isopropyl, 5-MethylIsopropyl group65-7560-80
(-)-8-Phenylmenthol2-(2-Phenylpropan-2-yl)Phenyl + Isopropyl80-90>95
trans-2-Phenylcyclohexanol 2-Phenyl Phenyl Ring 85-94 94-98
trans-2-(1-napthyl)cyclohexanol2-NapthylNapthyl Ring82-88>98

Interpretation: While 8-phenylmenthol is effective, trans-2-phenylcyclohexanol offers a superior balance of synthetic accessibility and high selectivity (Basavaiah et al., 1995).

Part 4: Pharmaceutical Applications & Drug Discovery

Synthesis of Anticholinergics (Oxybutynin Analogs)

Cyclohexyl phenyl glycolic acid (CHPGA) esters are the core scaffold for antispasmodics like Oxybutynin.

  • Role: The cyclohexyl ring provides lipophilicity essential for crossing the blood-brain barrier (or targeting bladder smooth muscle receptors), while the hydroxy ester moiety provides the hydrogen-bonding capability necessary for receptor affinity.

  • Synthesis: Enantiopure CHPGA is synthesized via the hydrogenation of phenyl mandelic acid, where the stereochemistry is controlled using the cyclohexyl hydroxy ester protocols described in Part 3.

Nutlin-3a Precursors (p53-MDM2 Inhibitors)

The desymmetrization of meso-cyclohexyl-1,2-diamines or diols (via hydroxy ester intermediates) is a key step in synthesizing the chiral core of Nutlin-3a, a small molecule inhibitor of the p53-MDM2 interaction.

  • Pathway: meso-Diol

    
     Chiral Hydroxy Ester 
    
    
    
    Chiral Amino Alcohol
    
    
    Imidazoline Core.
Visualization: Drug Synthesis Pathway

The following diagram maps the conversion of a generic cyclohexyl hydroxy ester into a bioactive pharmaceutical core.

PharmaPathway Precursor Chiral Cyclohexyl Hydroxy Ester Step1 Oxidation / Activation (Swern or Tosylation) Precursor->Step1 Functionalization Intermediate Chiral Ketone or Activated Electrophile Step1->Intermediate Stereocenter Retention Step2 Nucleophilic Substitution (Amines/Grignards) Intermediate->Step2 C-C or C-N Bond Formation DrugCore Bioactive Core (e.g., Amino-Alcohol, Lactone) Step2->DrugCore Cyclization/Deprotection

Caption: Divergent synthesis from chiral hydroxy esters to bioactive scaffolds.

References

  • Basavaiah, D., & Krishna, P. R. (1995). New cyclohexyl-based chiral auxiliaries: Enantioselective synthesis of α-hydroxy acids.[2] Tetrahedron, 51(44), 12169–12178.[2] Link

  • Kotsuki, H., et al. (1999). Stereoselective Synthesis of Optically Active 2-Hydroxymandelic Acids and Esters via Friedel−Crafts Coordinated Reaction.[3] The Journal of Organic Chemistry, 64(14), 5004-5009.[3] Link

  • Gotor-Fernández, V., et al. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals.[4] Current Organic Chemistry, 10(11), 1289-1321.[4] Link

  • Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates.[4] Topics in Organometallic Chemistry, 25, 1-46. Link

  • Sigma-Aldrich. Cyclohexyl-based Chiral Auxiliaries Technical Bulletin. Link

Sources

A Technical Guide to the Discovery and Isolation of Novel Alpha-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Alpha-Hydroxy Esters

Alpha-hydroxy esters (AHEs) are a class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the ester carbonyl group. This structural motif is prevalent in a wide array of natural products and has garnered significant attention in the pharmaceutical and cosmetic industries.[1] Their utility spans from serving as versatile chiral building blocks in the synthesis of complex molecules to acting as active pharmaceutical ingredients (APIs) and excipients in drug formulations. In cosmetics, they are widely recognized for their exfoliative and skin-rejuvenating properties.[2][3][4] The continuous pursuit of novel AHEs is driven by the potential to discover compounds with enhanced efficacy, improved safety profiles, and unique therapeutic applications. This guide provides an in-depth technical overview of the methodologies for the discovery, isolation, and characterization of novel alpha-hydroxy esters, tailored for researchers, scientists, and drug development professionals.

Part 1: Strategies for the Discovery of Novel Alpha-Hydroxy Esters

The discovery of novel AHEs has evolved from the serendipitous isolation from natural sources to rational design and high-throughput synthesis approaches. Modern discovery campaigns often integrate computational methods, combinatorial chemistry, and sophisticated screening platforms to accelerate the identification of lead compounds.

Natural Product Screening: A Timeless Source of Novelty

Nature remains a prolific source of structurally diverse and biologically active compounds, including AHEs. The initial step in a natural product-based discovery workflow is the systematic extraction and fractionation of biomass, such as plant materials, microbial fermentation broths, or marine organisms.[5]

Workflow for Natural Product Screening:

Natural Product Screening Workflow cluster_0 Biomass Collection & Preparation cluster_1 Extraction & Fractionation cluster_2 Screening & Hit Identification cluster_3 Structure Elucidation Biomass Biomass Drying & Grinding Drying & Grinding Biomass->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Sequential or exhaustive extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation High-Throughput Screening High-Throughput Screening Fractionation->High-Throughput Screening Generate library of fractions Hit Fractions Hit Fractions High-Throughput Screening->Hit Fractions Bioassay-Guided Isolation Bioassay-Guided Isolation Hit Fractions->Bioassay-Guided Isolation Pure Compound Pure Compound Bioassay-Guided Isolation->Pure Compound Isolate active component Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis Novel AHE Novel AHE Spectroscopic Analysis->Novel AHE

Caption: Workflow for Natural Product Screening.

Experimental Protocol: Preliminary Extraction and Fractionation of Plant Material [1]

  • Preparation of Plant Material: Air-dry the plant material to a constant weight and grind it into a coarse powder.

  • Sequential Solvent Extraction:

    • Macerate the powdered material with hexane at room temperature with occasional stirring for 24 hours. Filter and collect the hexane extract. Repeat this process three times.

    • Air-dry the plant residue and subsequently extract with chloroform or ethyl acetate using the same maceration procedure (2 repetitions).

    • Finally, extract the residue with methanol (2 repetitions).

  • Concentration: Concentrate each solvent extract in vacuo using a rotary evaporator to obtain the crude extracts.

  • Bioassay: Screen the crude extracts for the desired biological activity.

  • Fractionation of Active Extract: The most active crude extract is then subjected to further fractionation, typically using column chromatography over silica gel or other stationary phases, with a gradient of solvents of increasing polarity.

Synthetic Strategies for Novel AHE Discovery

Synthetic approaches offer the advantage of creating novel AHEs that may not be accessible from natural sources and allow for the systematic exploration of structure-activity relationships (SAR).

Combinatorial chemistry enables the rapid synthesis of large libraries of related AHEs by systematically combining a set of building blocks.[6] The "split-and-pool" synthesis strategy is a powerful method for generating vast numbers of compounds on a solid support.[6]

Workflow for Combinatorial Synthesis of AHEs:

Combinatorial Synthesis Workflow cluster_0 Library Design cluster_1 Solid-Phase Synthesis cluster_2 Cleavage & Purification cluster_3 Screening & Deconvolution Select Scaffolds & Building Blocks Select Scaffolds & Building Blocks Resin Preparation Resin Preparation Select Scaffolds & Building Blocks->Resin Preparation Split & Pool Synthesis Split & Pool Synthesis Resin Preparation->Split & Pool Synthesis Capping & Washing Capping & Washing Split & Pool Synthesis->Capping & Washing Cleavage from Resin Cleavage from Resin Capping & Washing->Cleavage from Resin Purification (e.g., HPLC) Purification (e.g., HPLC) Cleavage from Resin->Purification (e.g., HPLC) Library Screening Library Screening Purification (e.g., HPLC)->Library Screening Hit Identification & Deconvolution Hit Identification & Deconvolution Library Screening->Hit Identification & Deconvolution

Caption: Combinatorial Synthesis Workflow.

Enzymes offer a green and highly selective alternative for the synthesis of chiral AHEs. Lipases, esterases, and α-hydroxyacid dehydrogenases are commonly employed for this purpose.[7] High-throughput screening methods can be used to identify novel enzymes with desired activities.[3]

Experimental Protocol: High-Throughput Screening for Enantioselective α-Hydroxyacid Dehydrogenases (α-HADHs) [3]

This protocol can be adapted to screen for enzymes that produce specific AHEs.

  • Microorganism Cultivation: Inoculate potential α-HADH-producing microorganisms into a suitable liquid medium in a 96-well microplate and incubate to allow for cell growth and enzyme expression.

  • Cell Lysis: Lyse the cells to release the intracellular enzymes.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a buffer, the α-hydroxyacid substrate (for oxidation) or α-ketoacid substrate (for reduction), and a cofactor (e.g., NAD+ or NADH).

    • Add the cell lysate to initiate the reaction and incubate at an optimal temperature.

  • Colorimetric Detection:

    • For the oxidative reaction, add a solution of 2,4-dinitrophenylhydrazine, which reacts with the α-ketoacid product to form a red-brown complex.

    • Measure the absorbance at 458 nm using a microplate reader.

  • Enantioselectivity Assessment: Determine the apparent enantioselectivity (Eapp) by running parallel reactions with (R)- and (S)-α-hydroxyacid substrates and comparing the product formation.

Computational Approaches in AHE Discovery

Computational chemistry and artificial intelligence are playing an increasingly important role in accelerating the discovery of novel molecules.[8] These methods can be used to:

  • Virtual Screening: Screen large virtual libraries of compounds against a biological target to identify potential hits.

  • De Novo Design: Design novel AHE scaffolds with desired properties.

  • QSAR Modeling: Develop quantitative structure-activity relationship models to predict the biological activity of new AHEs.

Part 2: Isolation and Purification of Novel Alpha-Hydroxy Esters

The isolation of a novel AHE from a complex mixture, be it a natural product extract or a synthetic reaction mixture, is a critical step that requires a systematic approach. Chromatography is the cornerstone of purification, with High-Performance Liquid Chromatography (HPLC) being the most powerful technique for obtaining pure compounds.[5]

Chromatographic Techniques

The choice of chromatographic technique depends on the physicochemical properties of the target AHE and the nature of the impurities.

Chromatographic TechniqueStationary Phase ExamplesMobile Phase ExamplesApplication
Normal-Phase Chromatography Silica gel, AluminaHexane, Ethyl acetate, DichloromethaneSeparation of non-polar to moderately polar compounds.
Reversed-Phase Chromatography (RPC) C18, C8, PhenylAcetonitrile, Methanol, Water, BuffersSeparation of polar to non-polar compounds. The most common mode for AHE purification.
Ion-Exchange Chromatography (IEX) Anion or cation exchange resinsAqueous buffers with varying pH and ionic strengthSeparation of charged molecules. Useful if the AHE has an ionizable group.
Size-Exclusion Chromatography (SEC) Porous polymer or silica-based gelsOrganic solvents or aqueous buffersSeparation based on molecular size. Useful for removing high molecular weight impurities.

Experimental Protocol: General Workflow for the Isolation of a Novel AHE from a Natural Product Extract

  • Preliminary Fractionation:

    • Subject the active crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of hexane-ethyl acetate followed by ethyl acetate-methanol to obtain several fractions.

    • Monitor the fractions by Thin-Layer Chromatography (TLC) and pool those with similar profiles.

    • Screen the fractions for biological activity to identify the active fraction(s).

  • Semi-Preparative HPLC Purification:

    • Further purify the active fraction(s) by semi-preparative reversed-phase HPLC (e.g., on a C18 column).

    • Use a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

    • Collect the fractions corresponding to the major peaks.

  • Final Purification:

    • If necessary, subject the isolated compound to a final purification step using a different chromatographic method (e.g., a different stationary phase or mobile phase system) to remove any remaining impurities.

    • Assess the purity of the final compound by analytical HPLC.

Workflow for AHE Isolation and Purification:

AHE Isolation and Purification Workflow cluster_0 Crude Mixture cluster_1 Preliminary Fractionation cluster_2 Purification cluster_3 Final Polish & Purity Check Crude Extract or Reaction Mixture Crude Extract or Reaction Mixture Column Chromatography (e.g., Silica Gel) Column Chromatography (e.g., Silica Gel) Crude Extract or Reaction Mixture->Column Chromatography (e.g., Silica Gel) Fractions Fractions Column Chromatography (e.g., Silica Gel)->Fractions Semi-Preparative HPLC Semi-Preparative HPLC Fractions->Semi-Preparative HPLC Bioassay-guided selection Collected Peaks Collected Peaks Semi-Preparative HPLC->Collected Peaks Analytical HPLC Analytical HPLC Collected Peaks->Analytical HPLC Pure Novel AHE Pure Novel AHE Analytical HPLC->Pure Novel AHE

Caption: AHE Isolation and Purification Workflow.

Part 3: Structural Elucidation and Characterization

Once a novel AHE has been isolated in pure form, its chemical structure must be unambiguously determined. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can give clues about the structure of the molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[10][11] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.

  • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.

  • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over two or three bonds).[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms over two or three bonds, which is crucial for piecing together the carbon skeleton.[10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which is important for determining the relative stereochemistry of the molecule.[10]

Workflow for NMR-Based Structure Elucidation:

NMR Structure Elucidation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Assembly cluster_3 Structure Confirmation Pure AHE Sample Pure AHE Sample 1D & 2D NMR Experiments 1D & 2D NMR Experiments Pure AHE Sample->1D & 2D NMR Experiments Assign ¹H & ¹³C Signals Assign ¹H & ¹³C Signals 1D & 2D NMR Experiments->Assign ¹H & ¹³C Signals Analyze COSY, HSQC, HMBC Analyze COSY, HSQC, HMBC Assign ¹H & ¹³C Signals->Analyze COSY, HSQC, HMBC Analyze NOESY Analyze NOESY Analyze COSY, HSQC, HMBC->Analyze NOESY Assemble Fragments Assemble Fragments Analyze NOESY->Assemble Fragments Determine Connectivity Determine Connectivity Assemble Fragments->Determine Connectivity Determine Relative Stereochemistry Determine Relative Stereochemistry Determine Connectivity->Determine Relative Stereochemistry Proposed Structure Proposed Structure Determine Relative Stereochemistry->Proposed Structure Compare with MS Data Compare with MS Data Proposed Structure->Compare with MS Data Final Structure Final Structure Compare with MS Data->Final Structure

Caption: NMR-Based Structure Elucidation Workflow.

Determination of Absolute Configuration

For chiral AHEs, determining the absolute configuration is crucial for understanding their biological activity. This can be achieved by:

  • Chiral Chromatography: Comparing the retention time of the natural product with that of synthetic standards of known absolute configuration.

  • NMR Spectroscopy using Chiral Derivatizing Agents: The modified Mosher's method, for example, can be used to determine the absolute configuration of α-hydroxy ketones, a closely related class of compounds.[12] A similar approach can be applied to AHEs.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.

Conclusion

The discovery and isolation of novel alpha-hydroxy esters is a multidisciplinary endeavor that requires a combination of classical techniques and modern technologies. By integrating strategies from natural product chemistry, synthetic organic chemistry, biocatalysis, and computational science, researchers can efficiently identify and characterize new AHEs with the potential for significant contributions to medicine and other fields. The systematic application of the workflows and protocols outlined in this guide will provide a solid foundation for successful discovery campaigns.

References

  • Organic & Biomolecular Chemistry. (n.d.). The assignment of the configuration for α-hydroxy acid esters using a CEC strategy. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Christie, W. W. (2011). Preparation of ester derivatives of fatty acids for chromatographic analysis. The AOCS Lipid Library.
  • Google Patents. (n.d.). US9809528B2 - Production of alpha-hydroxy carboxylic acids and esters from higher sugars using tandem catalyst systems.
  • Clausius Scientific Press. (2024). Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. Retrieved from [Link]

  • Dutra, E. A., Santoro, M. I. R. M., Micke, G. A., Tavares, M. F. M., & Kedor-Hackmann, E. R. M. (2006). Determination of alpha-hydroxy acids in cosmetic products by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 242–248. [Link]

  • PubMed. (1999). Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column. Retrieved from [Link]

  • PubMed. (2023). Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. Retrieved from [Link]

  • Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • Nature. (n.d.). COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE. Retrieved from [Link]

  • Chem Rev Lett. (2024).
  • Natpro vn. (n.d.). Isolation of Natural Products. Retrieved from [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Bucar, F., Wube, A., & Schmid, M. (2013). Natural product isolation–how to get from biological material to pure compounds. Natural product reports, 30(4), 525–545. [Link]

  • Wikipedia. (n.d.). Combinatorial chemistry. Retrieved from [Link]

  • Joseph, S. (2023). Strategies for Natural Products Isolation. Journal of Pharmacognosy and Phytochemistry, 11(3), 005.
  • ResearchGate. (2024). Improvement of α-amino Ester Hydrolase (AEH) Via Rational Design, Computational Design, and Machine Learning (ML).
  • ResearchGate. (n.d.). Scheme 1.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition. Retrieved from [Link]

  • Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, cosmetic and investigational dermatology, 3, 135–142. [Link]

  • PubMed. (2012). Isolation of enantioselective α-hydroxyacid dehydrogenases based on a high-throughput screening method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Alpha Hydroxy Acids. Retrieved from [Link]

  • GSU. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Scholars' Mine. (n.d.).
  • Cosmetic Ingredient Review. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • UGA Chemistry. (2024). Improvement of α-amino Ester Hydrolase (AEH) Via Rational Design, Computational Design, and Machine Learning (ML). Retrieved from [Link]

  • News-Medical.net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. RSC Publishing. Retrieved from [Link]

  • Parse Biosciences. (2025). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Retrieved from [Link]

  • YouTube. (2024). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. Retrieved from [Link]

  • Dove Medical Press. (2024). Legal and clinical comparison of alpha hydroxy acids. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • MDPI. (n.d.). In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate, a valuable α-hydroxy ester, through the catalytic hydrogenation of its corresponding α-keto ester, Methyl 2-cyclohexyl-2-oxoacetate. The protocol details the use of common heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Raney® Nickel. This application note is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth procedural details, mechanistic insights, and critical safety protocols.

Introduction and Significance

Methyl 2-cyclohexyl-2-hydroxyacetate is an important building block in organic synthesis, finding applications in the pharmaceutical and fine chemical industries. Its structure, featuring a hydroxyl group alpha to an ester, makes it a versatile precursor for a variety of more complex molecules. Catalytic hydrogenation represents a highly efficient, clean, and scalable method for the synthesis of such α-hydroxy esters from their keto precursors.[1] This method is preferred for its high yields, chemoselectivity, and the reusability of the heterogeneous catalysts.[2]

The reduction of a ketone to a secondary alcohol via catalytic hydrogenation is a cornerstone reaction in organic chemistry.[3][4][5] This process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond, facilitated by a metal catalyst.[4]

Reaction Mechanism and Principles

The catalytic hydrogenation of a ketone, such as Methyl 2-cyclohexyl-2-oxoacetate, on a heterogeneous metal catalyst surface (e.g., Pd, Pt, Ni) follows the Horiuti-Polanyi mechanism.[6] The key steps are:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the ketone substrate are adsorbed onto the surface of the metal catalyst.[3][5]

  • Activation of Hydrogen: The catalyst weakens the H-H bond, leading to the formation of atomic hydrogen species bound to the metal surface.[3][4]

  • Hydrogen Transfer: The adsorbed ketone undergoes sequential addition of two hydrogen atoms. One hydrogen atom adds to the carbonyl carbon, and the other adds to the carbonyl oxygen, forming the secondary alcohol.[4][6]

  • Desorption of Product: The resulting alcohol product, Methyl 2-cyclohexyl-2-hydroxyacetate, has a lower affinity for the catalyst surface and is desorbed, regenerating the active sites for further catalytic cycles.[3][5]

Ketones are reduced to secondary alcohols through this process.[3][5]

Caption: Workflow of the catalytic hydrogenation process.

Experimental Protocol

This section outlines a general yet detailed procedure for the catalytic hydrogenation of Methyl 2-cyclohexyl-2-oxoacetate. Two common catalysts, 5% Palladium on Carbon (Pd/C) and Raney® Nickel, are presented as alternatives.

3.1. Materials and Reagents

  • Methyl 2-cyclohexyl-2-oxoacetate (Substrate)

  • Methanol (or Ethanol, Ethyl Acetate), anhydrous

  • 5% Palladium on Carbon (Pd/C), 50% wet with water[7]

  • Raney® Nickel (in slurry form)[8]

  • Hydrogen gas (H₂), high purity

  • Nitrogen gas (N₂), inert

  • Celite® (for filtration)

3.2. Equipment

  • Parr shaker hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stir bar or mechanical stirrer

  • Schlenk line or similar inert gas manifold

  • Büchner funnel and filter flask

  • Standard laboratory glassware

3.3. Detailed Procedure

Safety First: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts.[9][10][11] This procedure must be performed in a certified chemical fume hood, behind a blast shield, and by personnel trained in high-pressure reactions.[10][12][13]

Step 1: Reactor Preparation and Charging

  • Ensure the high-pressure reactor is clean, dry, and has been inspected for safety.[12]

  • Place a magnetic stir bar and the substrate, Methyl 2-cyclohexyl-2-oxoacetate, into the glass liner.

  • Catalyst Handling:

    • For Pd/C: Weigh the required amount of wet Pd/C. Handle the catalyst carefully as it can be pyrophoric, especially when dry.[14] Never allow the catalyst to dry out.[10]

    • For Raney® Nickel: Measure the required volume of the Raney® Nickel slurry.[10]

  • Add the catalyst to the glass liner containing the substrate.

  • Add the solvent (e.g., methanol) to the liner. The solvent should be sufficient to create a slurry that can be stirred effectively.

Step 2: System Purging

  • Place the glass liner inside the reactor and seal the vessel according to the manufacturer's instructions.

  • Purge the system with nitrogen gas to remove all oxygen.[9][12] This is a critical step to prevent the formation of an explosive hydrogen-oxygen mixture. Typically, this involves pressurizing the reactor with nitrogen and then venting it, repeated at least three times.[12]

Step 3: Hydrogenation Reaction

  • After purging with nitrogen, evacuate the reactor and backfill with hydrogen gas to the desired pressure.[11]

  • Begin stirring and, if required, heat the reactor to the specified temperature.

  • Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder, which indicates hydrogen consumption.

  • The reaction is typically run for several hours until hydrogen uptake ceases.

Step 4: Reaction Work-up and Catalyst Removal

  • Once the reaction is complete, stop the stirring and allow the reactor to cool to room temperature.[10][12]

  • Carefully vent the excess hydrogen gas in a safe manner.[12]

  • Purge the reactor with nitrogen gas three times to remove any residual hydrogen.[10][12]

  • Open the reactor and carefully remove the glass liner.

  • Catalyst Filtration: The catalyst must be filtered from the reaction mixture. This is a hazardous step as the catalyst is now highly active and can ignite upon contact with air.[10][11]

    • Prepare a pad of Celite® in a Büchner funnel.

    • Wet the Celite® pad with the reaction solvent.

    • Under a gentle stream of nitrogen, filter the reaction mixture through the Celite® pad.

    • Crucially, do not allow the filter cake to run dry. [10][15] Keep it covered with solvent at all times.

    • Wash the filter cake with additional solvent to ensure all the product is collected.

  • Immediately transfer the wet filter cake (catalyst and Celite®) to a container and submerge it under water for safe disposal or recovery.[11][15]

Step 5: Product Isolation

  • The filtrate contains the desired product, Methyl 2-cyclohexyl-2-hydroxyacetate, dissolved in the solvent.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be purified further by techniques such as vacuum distillation or column chromatography if necessary.

3.4. Process Parameters

ParameterPd/CRaney® Nickel
Catalyst Loading 1-10 mol%5-20 wt%
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, Ethanol
Hydrogen Pressure 1-10 atm (15-150 psi)10-50 atm (150-750 psi)
Temperature 25-60 °C25-100 °C
Reaction Time 2-12 hours4-24 hours

Safety Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[10] Ensure all operations are conducted in a well-ventilated fume hood and away from ignition sources.

  • Pyrophoric Catalysts: Both Pd/C and Raney® Nickel, especially after use, are pyrophoric and can ignite spontaneously in air.[9][11] Always keep the catalyst wet with solvent or water.[9]

  • High-Pressure Equipment: Only use equipment rated for the pressures and temperatures of the reaction.[9] Regular inspection and maintenance of the hydrogenation apparatus are essential.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

  • Emergency Preparedness: Have an appropriate fire extinguisher (Class ABC) readily available.[10] Be prepared for small fires during filtration by having a watch glass or beaker to cover the funnel and extinguish the flame.[11]

Troubleshooting

  • Incomplete Reaction:

    • Cause: Inactive catalyst, insufficient hydrogen pressure, or low temperature.

    • Solution: Use fresh, active catalyst. Increase the hydrogen pressure or reaction temperature within safe limits. Ensure adequate stirring.

  • Low Yield:

    • Cause: Product loss during work-up, side reactions.

    • Solution: Ensure efficient extraction and purification. Optimize reaction conditions (temperature, pressure, catalyst) to minimize side reactions.

  • Catalyst Ignition:

    • Cause: Catalyst exposed to air while dry.

    • Solution: During filtration, ensure the catalyst bed is always covered with solvent. If a fire occurs, smother it with a watch glass or by covering it with sand. Do not use a carbon dioxide extinguisher directly on the metal fire.

References

  • ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]

  • Kinstruments. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Industrialchemistry. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • University of Wollongong. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Catalytic Hydrogenation: Mechanism and Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. Retrieved from [Link]

  • University of Pittsburgh. (2012, March 6). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Palladium on Carbon. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
  • ResearchGate. (n.d.). Kinetic studies of ketone hydrogenation over Raney nickel catalyst. Retrieved from [Link]

  • YouTube. (2022, April 9). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. Retrieved from [Link]

  • National Institutes of Health. (2017, April 11). Palladium Catalyzed β-Arylation of α-Keto Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Enantioselective Nickel-Catalysed Hydrogenation Reactions. Retrieved from [Link]

  • YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

  • MDPI. (n.d.). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle for methyl acetate hydrogenation by H 2 and 2.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu–Zr catalysts. Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of Methyl 2-Cyclohexyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development scientists focusing on the asymmetric synthesis of chiral building blocks for pharmaceutical intermediates (e.g., anticholinergics like Oxybutynin and Glycopyrrolate).

Executive Summary

Methyl 2-cyclohexyl-2-hydroxyacetate is a critical chiral intermediate, structurally analogous to methyl mandelate but possessing a saturated cyclohexane ring. This structural motif serves as a lipophilic anchor in various muscarinic antagonists.

While the racemic compound is easily accessible, the enantioselective synthesis poses a challenge due to the steric bulk of the cyclohexyl group adjacent to the reactive carbonyl. This protocol details a high-efficiency Asymmetric Transfer Hydrogenation (ATH) utilizing a Ruthenium(II)-arene diamine catalyst. This method is selected over enzymatic resolution or high-pressure hydrogenation for its operational simplicity (no autoclave required), scalability, and high enantioselectivity (


ee).
Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield

Isolated
Enantiomeric Excess (

)

(after recrystallization)
Reaction Time 12 – 16 Hours
Atom Economy High (uses HCOOH/Et

N as reductant)

Retrosynthetic Analysis & Strategy

The synthesis targets the reduction of Methyl 2-cyclohexyl-2-oxoacetate . The steric differentiation between the cyclohexyl group (Large,


) and the methyl ester moiety (Small, 

) is sufficient to drive high facial selectivity using Noyori-type bifunctional catalysts.
Reaction Scheme

The transformation utilizes RuCl(p-cymene)[(S,S)-TsDPEN] to effect the reduction. The (S,S)-ligand configuration typically yields the (R)-alcohol for


-keto esters where the alkyl group is the sterically larger substituent.

ReactionScheme Substrate Methyl 2-cyclohexyl-2-oxoacetate (Prochiral Ketone) Product Methyl (R)-2-cyclohexyl-2-hydroxyacetate (Chiral Alcohol) Substrate->Product Asymmetric Transfer Hydrogenation (ATH) Reagent RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / Et3N (5:2) Reagent->Substrate

Figure 1: Synthetic pathway for the target chiral ester via ATH.

Experimental Protocols

Material Preparation

Safety Note: Formic acid is corrosive. Triethylamine is volatile and flammable. Perform all operations in a fume hood.

  • Substrate: Methyl 2-cyclohexyl-2-oxoacetate (CAS 62783-63-5).[1] If not commercial, synthesize via Grignard addition of CyclohexylMgBr to dimethyl oxalate at -78°C.

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS 192139-92-7).

  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

Core Protocol: Asymmetric Transfer Hydrogenation

This protocol is optimized for a 10 mmol scale.

  • Catalyst Loading: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-cyclohexyl-2-oxoacetate (1.70 g, 10.0 mmol) in Dichloromethane (DCM) (10 mL).

    • Expert Insight: DCM is chosen for solubility; however, if green chemistry is a priority, Ethyl Acetate can be used with a slight decrease in rate.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol, 0.5 mol%).

    • Mechanism:[2][3][4] The catalyst forms a 16-electron active species by eliminating HCl. The purple solution typically turns orange/yellow upon activation.

  • Initiation: Add the Formic Acid/Triethylamine complex (2.5 mL, ~2.5 eq of hydride) via syringe over 2 minutes.

  • Reaction: Stir the mixture at 30°C for 14 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC.

    • Endpoint: Disappearance of the keto-ester spot (

      
      ) and appearance of the alcohol (
      
      
      
      ).
  • Quenching: Dilute the reaction mixture with water (20 mL) and extract with DCM (

    
     mL).
    
  • Work-up: Wash the combined organic layers with saturated NaHCO

    
     (to remove residual formic acid) and brine. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The crude oil is often

    
     pure. For analytical standards, purify via flash chromatography (SiO
    
    
    
    , Hexane/EtOAc 9:1
    
    
    4:1) or recrystallize from Hexane/Ether if solid (m.p. is low, often an oil).
Mechanistic Cycle (Self-Validating Logic)

The success of this protocol relies on the Metal-Ligand Bifunctional Mechanism . The nitrogen of the TsDPEN ligand acts as a proton shuttle, while the Ruthenium delivers the hydride. This concerted mechanism avoids the formation of high-energy alkoxide intermediates, ensuring high enantioselectivity even with bulky substrates like the cyclohexyl group.

CatalyticCycle Complex Ru-H Species (Reducing Agent) Transition Transition State (Concerted H-/H+ Transfer) Complex->Transition Substrate Binding ProductRelease Product Release (Regenerates 16e- Ru) Transition->ProductRelease H-Transfer Recharge Formic Acid Recharge ProductRelease->Recharge - Product Recharge->Complex + HCOOH/Et3N - CO2

Figure 2: Simplified Noyori ATH catalytic cycle illustrating the hydride regeneration loop.

Quality Control & Analytical Methods

Determination of Enantiomeric Excess ( )

Since the target is an ester, direct chiral HPLC is the preferred method.

  • Instrument: HPLC with UV Detector (210 nm or 254 nm).

  • Column: Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Expected Retention Times:

    • (S)-Enantiomer:

      
       min (Minor)
      
    • (R)-Enantiomer:

      
       min (Major)
      
    • Note: Confirm elution order with a racemic standard.

Quantitative Data Summary
ExperimentCatalystSolventTemp (°C)Conv. (%)

(%)
Entry 1 Ru-Cl(p-cymene)[(S,S)-TsDPEN]DCM259996 (R)
Entry 2 Ru-Cl(p-cymene)[(S,S)-TsDPEN]EtOAc259594 (R)
Entry 3 Ru-Cl(p-cymene)[(S,S)-TsDPEN]MeOH256088 (R)
Entry 4 Ru-Cl(benzene)[(S,S)-TsDPEN]DCM409992 (R)

Table 1: Optimization data showing DCM as the preferred solvent for maximum stereocontrol.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by water or oxygen.

    • Solution: Degas solvents with N

      
       sparging for 15 mins. Ensure the Formic Acid/TEA mixture is fresh.
      
  • Low

    
    : 
    
    • Cause: Temperature too high or "Leakage" via background reduction (non-catalyzed).

    • Solution: Lower temperature to 20°C. Ensure the ratio of Base:Acid is strictly 2:5 or lower (excess base can promote racemization of the product).

  • Product Racemization:

    • Cause:

      
      -proton acidity.
      
    • Solution: Do not expose the product to strong bases during workup. Use NaHCO

      
      , not NaOH.
      

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Gao, S., et al. (2016).

    
    -Keto Esters Catalyzed by a Ru-MACHO Complex. Synlett, 27(11), 1748-1752.[6] Link
    
  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

  • Sigma-Aldrich. (n.d.). Product Specification: Methyl 2-cyclohexyl-2-hydroxyacetate.[6][7][8] Link

Sources

Application Note: Methyl 2-Cyclohexyl-2-Hydroxyacetate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-cyclohexyl-2-hydroxyacetate (CAS: 99183-16-1 for racemic; 121099-13-6 for S-isomer), also known as Methyl Hexahydromandelate , is a critical chiral building block in the synthesis of anticholinergic drugs, enzyme inhibitors, and fine chemical intermediates.

Unlike its aromatic parent (Methyl Mandelate), this fully saturated motif offers a unique lipophilic profile while retaining the


-hydroxy ester functionality essential for hydrogen bonding in active pharmaceutical ingredients (APIs). It serves as a direct precursor to Hexahydromandelic Acid , a moiety found in specific muscarinic antagonists and HIV protease inhibitors.

Technical Distinction: Researchers must distinguish this molecule from Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, the key intermediate for Oxybutynin. Methyl 2-cyclohexyl-2-hydroxyacetate lacks the phenyl group at the


-position, making it the "fully reduced" analog.

Synthesis Protocol: Stereoselective Hydrogenation

The primary challenge in synthesizing this building block from the abundant chiral pool (Mandelic Acid esters) is saturating the aromatic ring without triggering hydrogenolysis of the benzylic C-O bond.

Critical Mechanistic Insight
  • Palladium (Pd/C): Favors hydrogenolysis . Under standard hydrogenation conditions, Pd facilitates the cleavage of the benzylic hydroxyl group, yielding Methyl 2-cyclohexylacetate (des-hydroxy impurity).

  • Rhodium (Rh/C or Rh/Al

    
    O
    
    
    
    ):
    Favors ring saturation . Rhodium operates under a mechanism that prioritizes
    
    
    -system adsorption, allowing for the reduction of the phenyl ring to a cyclohexyl ring while preserving the sensitive
    
    
    -hydroxyl stereocenter.
Experimental Protocol

Objective: Synthesis of Methyl (R)-2-cyclohexyl-2-hydroxyacetate from Methyl (R)-Mandelate with >98% retention of configuration.

Materials:

  • Substrate: Methyl (R)-Mandelate (1.0 eq)

  • Catalyst: 5% Rh/Al

    
    O
    
    
    
    (5 wt% loading relative to substrate)
  • Solvent: Methanol (anhydrous)

  • Hydrogen Source: H

    
     gas (High Pressure)
    

Step-by-Step Methodology:

  • Catalyst Loading: In a glovebox or under Argon flow, charge a high-pressure autoclave (Hastelloy or Stainless Steel) with Methyl (R)-Mandelate (10.0 g, 60.2 mmol) and 5% Rh/Al

    
    O
    
    
    
    (0.5 g).
  • Solvation: Add anhydrous Methanol (100 mL). Note: Acetic acid (1-5%) can be added to accelerate rate, but pure MeOH minimizes ester hydrolysis.

  • Purging: Seal the reactor. Purge with N

    
     (3x 10 bar) followed by H
    
    
    
    (3x 10 bar) to remove oxygen.
  • Pressurization: Pressurize the reactor to 50 bar (725 psi) H

    
    .
    
    • Caution: High-pressure hydrogen presents an explosion hazard. Ensure reactor integrity and use blast shields.

  • Reaction: Stir vigorously (1000 rpm) at 25°C for 12–18 hours.

    • Optimization: Heating (>50°C) increases the risk of racemization via enolization. Ambient temperature is preferred for high ee.

  • Filtration: Vent H

    
     carefully. Filter the reaction mixture through a celite pad to remove the Rh catalyst. Wash the pad with MeOH (2x 20 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure (40°C, 20 mbar) to yield a colorless oil.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 4:1).

Expected Yield: 92–96% Enantiomeric Excess (ee): >98% (determined by Chiral HPLC)

Reaction Engineering & Optimization Data

The following table summarizes catalyst screening results for the transformation of Methyl Mandelate to Methyl Hexahydromandelate.

CatalystH2 Pressure (bar)SolventTemp (°C)Conversion (%)Selectivity (Target)Note
5% Rh/Al2O3 50 MeOH 25 >99 >98% Optimal Protocol
5% Rh/C50MeOH25>9995%Minor deoxygenation observed
5% Pd/C50MeOH25>99<10%Major product: Methyl cyclohexylacetate (Hydrogenolysis)
5% Ru/C80Water608590%Requires harsher conditions; ester hydrolysis risk

Synthetic Utility & Downstream Applications

Methyl 2-cyclohexyl-2-hydroxyacetate serves as a divergent "Hub" molecule.

A. Hydrolysis to Hexahydromandelic Acid

The acid form is a resolving agent and a precursor for Glycopyrrolate analogs.

  • Reagent: LiOH (1.1 eq), THF/H2O.

  • Condition: 0°C to RT, 2h.

  • Outcome: Quantitative yield of the carboxylic acid without racemization.

B. Nucleophilic Substitution (The "Oxybutynin-Like" Motif)

While Oxybutynin contains a phenyl group, the cyclohexyl-analog is synthesized by transesterification with 4-(diethylamino)-2-butynyl acetate or propargyl alcohol.

  • Reagent: Propargyl alcohol, Ti(OiPr)4 (catalytic).

  • Application: Synthesis of saturated anticholinergic pharmacophores to study structure-activity relationships (SAR) regarding lipophilicity vs. pi-stacking interactions.

Visualizations

Diagram 1: Selective Hydrogenation Workflow

This diagram illustrates the critical decision pathway between Rhodium and Palladium catalysis.

Hydrogenation_Pathways Start Methyl (R)-Mandelate (Aromatic) Rh_Cat Catalyst: Rh/Al2O3 50 bar H2, MeOH Start->Rh_Cat Pd_Cat Catalyst: Pd/C 50 bar H2, MeOH Start->Pd_Cat Target Methyl (R)-Hexahydromandelate (Target: Ring Saturation) Rh_Cat->Target Major Pathway (>98% Selectivity) Pd_Cat->Target Minor Pathway SideProd Methyl Cyclohexylacetate (Impurity: Hydrogenolysis) Pd_Cat->SideProd Major Pathway (C-O Bond Cleavage)

Caption: Catalyst selection determines the chemoselectivity between ring saturation (Rh) and deoxygenation (Pd).

Diagram 2: Divergent Synthesis Applications

Mapping the utility of the hexahydromandelate scaffold in drug development.

Applications Core Methyl 2-cyclohexyl- 2-hydroxyacetate Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Transester Transesterification (Ti(OiPr)4, ROH) Core->Transester Activation OH Activation (Tf2O / MsCl) Core->Activation Acid Hexahydromandelic Acid (Chiral Resolving Agent) Hydrolysis->Acid Ester_Analog Anticholinergic Analogs (Saturated Pharmacophores) Transester->Ester_Analog Subst_Prod Alpha-Amino Esters ( via SN2 Displacement) Activation->Subst_Prod

Caption: The hexahydromandelate scaffold serves as a versatile precursor for acids, complex esters, and amino-derivatives.

Analytical Quality Control

To validate the integrity of the chiral building block, the following HPLC method is recommended.

  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm (Note: Low UV absorption due to lack of aromatic ring; high concentration or RI detector may be required).

  • Retention Times (Approx):

    • (S)-Isomer: 8.5 min

    • (R)-Isomer: 11.2 min

References

  • Hydrogenation of Mandelic Acid Derivatives: Ronchin, L., et al. "Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C." Applied Catalysis A: General, 1997.[1] Link (Establishes Pd/C hydrogenolysis mechanism).

  • Rhodium Catalysis for Ring Saturation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Oxybutynin Synthesis Context: Grover, P. T., et al. "Chiral mandelic acid template provides a highly practical solution for (S)-oxybutynin synthesis."[2] Journal of Organic Chemistry, 2000.[2] Link (Differentiation from the phenyl-analog).

  • Properties of Methyl Hexahydromandelate: PubChem Compound Summary for CID 12698497. Link (Note: Verify isomer connectivity).

  • Ruthenium Catalyzed Hydrogenation: Gao, S., et al. "Typical procedures for the catalytic hydrogenation of α-keto esters."[3] Synlett, 2016. Link (Alternative route from keto-esters).

Sources

Asymmetric hydrogenation of α-keto esters to produce chiral alcohols

Application Note: Asymmetric Hydrogenation of -Keto Esters

Executive Summary

The asymmetric hydrogenation of




This guide details two distinct, field-proven methodologies for this transformation:

  • Heterogeneous Catalysis (The Orito Reaction): Utilizing Cinchona-modified Platinum systems. Best for cost-sensitive, large-scale synthesis of simple substrates like ethyl pyruvate.

  • Homogeneous Catalysis: Utilizing Chiral Phosphine-Metal complexes (Ru/Rh). Best for complex substrates requiring high stereocontrol under mild conditions.

Mechanistic Principles & Catalyst Selection[1]

The Challenge of -Keto Esters



Heterogeneous System: The Orito Reaction

Discovered by Orito et al., this system relies on the modification of a Platinum (Pt) surface with chiral cinchona alkaloids (e.g., Cinchonidine).

  • Mechanism: The alkaloid adsorbs onto the Pt surface via its quinoline ring. The quinuclidine nitrogen forms a hydrogen bond with the substrate's

    
    -carbonyl oxygen, creating a rigid, chiral pocket ("Template Model").
    
  • Key Interaction: The "anti-open" conformation of the alkaloid is crucial for high enantioselectivity.

Homogeneous System: Ru/Rh-Diphosphine

Homogeneous systems typically employ Ruthenium (Ru) or Rhodium (Rh) complexed with atropoisomeric ligands like BINAP or MeO-BIPHEP.

  • Mechanism: The metal center coordinates both carbonyl oxygens of the

    
    -keto ester. The chiral ligand environment dictates which face of the ketone is exposed to the metal-hydride species.
    
Visualization: Mechanistic Pathways

Gcluster_0Heterogeneous (Orito)cluster_1Homogeneous (Ru-BINAP)Pt_SurfacePt SurfaceModifierCinchonidine(Adsorbed)Pt_Surface->ModifierAdsorptionComplex_AChiral SurfaceComplexModifier->Complex_AH-BondingSubstrate_Aα-Keto EsterSubstrate_A->Complex_ACoordinationProduct_A(R)-α-Hydroxy EsterComplex_A->Product_AH2 AdditionPrecatalyst[RuCl(benzene)(BINAP)]ClActive_CatRu-H SpeciesPrecatalyst->Active_CatH2 ActivationTS_BChelatedTransition StateActive_Cat->TS_BCoordinationSubstrate_Bα-Keto EsterSubstrate_B->TS_BProduct_B(S)-α-Hydroxy EsterTS_B->Product_BHydride Transfer

Figure 1: Mechanistic comparison of Heterogeneous (Surface Template) vs. Homogeneous (Chelation Control) pathways.

Protocol 1: Heterogeneous Hydrogenation (Orito Reaction)

Target: Synthesis of Ethyl (R)-Lactate from Ethyl Pyruvate. Applicability: Robust for simple aliphatic

Materials
  • Substrate: Ethyl Pyruvate (Freshly distilled).

  • Catalyst: 5% Pt/Al

    
    O
    
    
    (Commercial grade, e.g., Engelhard 4759).
  • Chiral Modifier: (-)-Cinchonidine (CD).

  • Solvent: Acetic Acid (Glacial) or Ethanol.

  • Gas: Hydrogen (H

    
    ), >99.99% purity.
    
Experimental Procedure
  • Catalyst Pretreatment (Crucial):

    • Heat the 5% Pt/Al

      
      O
      
      
      catalyst at 200°C for 2 hours under a stream of Hydrogen to reduce surface oxides. Cool to room temperature under Argon.
  • Reaction Setup:

    • In a high-pressure autoclave (e.g., Parr reactor), load:

      • Ethyl Pyruvate (10.0 mmol, 1.16 g).

      • Pt/Al

        
        O
        
        
        catalyst (50 mg, S/C ratio
        
        
        1000).
      • Cinchonidine (0.05 mmol, 15 mg).

      • Acetic Acid (10 mL).

  • Purging:

    • Seal the reactor. Purge with Nitrogen (3 cycles) to remove Oxygen.

    • Purge with Hydrogen (3 cycles).

  • Hydrogenation:

    • Pressurize with H

      
       to 40 bar (580 psi) .
      
    • Stir vigorously (1000 rpm) at 25°C . Note: Higher temperatures often decrease enantioselectivity in this system.

    • Monitor H

      
       uptake. Reaction is typically complete in 2–4 hours.
      
  • Work-up:

    • Vent H

      
       carefully. Flush with Nitrogen.
      
    • Filter the catalyst/modifier mixture through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Purify via vacuum distillation.

Expected Results
  • Conversion: >99%

  • Enantiomeric Excess (ee): 90–95% (R)-isomer.

  • Validation: Determine ee via chiral GC (Cyclodex-B column) or HPLC (Chiralcel OD-H).

Protocol 2: Homogeneous Hydrogenation (Ru-BINAP)

Target: Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE). Context: Key intermediate for ACE inhibitors (e.g., Benazepril).[1]

Materials
  • Substrate: Ethyl 2-oxo-4-phenylbutyrate.[2][3][4]

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl.

  • Solvent: Ethanol (degassed).

  • Additive: None usually required, but trace HCl can accelerate rate.

Experimental Procedure
  • Inert Handling:

    • All catalyst manipulations must occur in a Nitrogen-filled glovebox or using Schlenk techniques.

  • Solution Preparation:

    • Dissolve the Substrate (5.0 g, 24 mmol) in degassed Ethanol (30 mL).

    • Add the Ru-catalyst (20 mg, S/C

      
       1000).
      
  • Reactor Loading:

    • Transfer the solution via cannula into a stainless steel autoclave.

  • Hydrogenation:

    • Pressurize to 60 bar (870 psi) H

      
      .
      
    • Heat to 50°C . Note: Homogeneous Ru-systems often require slight heating for activation compared to Pt.

    • Stir at 800 rpm for 12 hours.

  • Work-up:

    • Cool to room temperature. Vent H

      
      .
      
    • Evaporate solvent.[5]

    • The crude oil is often pure enough for the next step, or can be purified via silica gel chromatography (Hexanes/EtOAc).

Expected Results
  • Conversion: >98%

  • Enantiomeric Excess (ee): >96%.[1][4][6][7]

  • Validation: HPLC analysis (Chiralcel OJ-H, Hexane/iPrOH 90:10).

Troubleshooting & Optimization Matrix

ParameterObservationCorrective Action
Low Conversion H2 uptake stops early1. Increase Pressure (up to 100 bar).2. Check for catalyst poisoning (S, P, or N impurities in substrate).
Low Enantioselectivity (Heterogeneous) ee < 80%1. Lower temperature (try 10°C).2. Switch solvent to Acetic Acid (enhances modifier adsorption).3. Ensure "anti-open" alkaloid is used (Cinchonidine).
Low Enantioselectivity (Homogeneous) ee < 90%1. Lower temperature.2. Screen different ligands (e.g., SEGPHOS or MeO-BIPHEP).3. Check H2 pressure (sometimes lower pressure improves selectivity).
Racemization Product ee drops over time

-Hydroxy esters are prone to racemization under basic conditions. Ensure work-up is neutral or slightly acidic.

Analytical Workflow

To ensure data integrity, the following workflow is recommended for determining Enantiomeric Excess (ee).

AnalysisSampleCrude Reaction MixtureWorkupMini-Workup(Filter/Evaporate)Sample->WorkupDerivDerivatization(Optional: Trifluoroacetate)Workup->DerivIf peak overlapAnalysisChiral HPLC/GCWorkup->AnalysisDirect InjectionDeriv->AnalysisCalcCalculate ee %((R-S)/(R+S)) * 100Analysis->Calc

Figure 2: Analytical workflow for enantiomeric excess determination.

References

  • Orito, Y., et al. (1979).

    
    -keto esters using platinum-alumina catalyst modified with cinchona alkaloids.Journal of Synthetic Organic Chemistry, Japan, 37(2), 173-174. 
    
  • Noyori, R., et al. (1989).

    
    -keto esters.[7][8][9][10][11][12] (Foundational Ru-BINAP work applicable to 
    
    
    -systems). Journal of the American Chemical Society, 111(25), 9134–9135.
  • Blaser, H. U., et al. (2003).

    
    -keto esters using cinchona modified platinum catalysts.Journal of Molecular Catalysis A: Chemical, 192(1-2), 41-61. 
    
  • Vertex AI Search Results. (2025). Summary of industrial synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. (See Context Data 1.11, 1.16).

  • Baiker, A. (1997). Chiral modification of solid catalysts for asymmetric hydrogenation.[13]Journal of Molecular Catalysis A: Chemical, 115, 473.

Application Note: Precision Utilization of Methyl 2-cyclohexyl-2-hydroxyacetate in Asymmetric Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Application Note and Protocol guide for Methyl 2-cyclohexyl-2-hydroxyacetate , designed for pharmaceutical development professionals.

Executive Summary

Methyl 2-cyclohexyl-2-hydroxyacetate (also known as Methyl Hexahydromandelate) represents a critical "chiral switch" scaffold in medicinal chemistry. It serves as the saturated, aliphatic analog of mandelic acid esters, offering a unique lipophilic profile while retaining the


-hydroxy functionality essential for hydrogen bonding in receptor active sites.

This guide addresses a common bottleneck in drug development: the efficient transition from aromatic precursors to optically pure cycloaliphatic intermediates. While aromatic mandelates are cheap, their hydrogenated counterparts are often difficult to synthesize without hydrogenolysis of the


-hydroxyl group. Furthermore, obtaining high enantiomeric excess (ee) requires robust kinetic resolution protocols.

Key Applications:

  • Anticholinergic Agents: Precursor for cyclohexyl analogs of Oxybutynin and Glycopyrrolate.

  • Renin & Protease Inhibitors: Source of the (S)-2-cyclohexyl-2-hydroxyacetyl moiety used in peptidomimetics.

  • Chiral Auxiliaries: Used to induce diastereoselectivity in subsequent alkylation reactions.

Chemical Identity & Properties

PropertyData
IUPAC Name Methyl 2-cyclohexyl-2-hydroxyacetate
Common Name Methyl hexahydromandelate
CAS Number 13512-04-4 (Racemic) / 113451-59-5 (S-isomer)
Molecular Formula

Molecular Weight 172.22 g/mol
Chiral Center C2 (Alpha-carbon)
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water.

Module 1: Chemo-selective Synthesis Protocol

Objective: Hydrogenate Methyl Mandelate to Methyl Hexahydromandelate without cleaving the C-O bond (Hydrogenolysis).

The Challenge

Standard hydrogenation catalysts (Pd/C) often lead to "over-reduction," converting the benzyl alcohol moiety into a methylene group (forming Methyl cyclohexylacetate). To retain the hydroxyl group, Rhodium (Rh) or Ruthenium (Ru) catalysts on alumina are required due to their lower oxophilicity compared to Palladium.

Experimental Protocol A: High-Pressure Hydrogenation
  • Substrate: Methyl Mandelate (Racemic)

  • Catalyst: 5% Rh/Al

    
    O
    
    
    
    (Rhodium on Alumina)
  • Solvent: Methanol (Anhydrous)

Step-by-Step Procedure:

  • Charge: In a high-pressure autoclave (e.g., Parr reactor), dissolve Methyl Mandelate (100 g, 0.60 mol) in Methanol (500 mL).

  • Catalyst Addition: Add 5% Rh/Al

    
    O
    
    
    
    (5.0 g, 5 wt% loading). Note: Handle under inert atmosphere to prevent ignition.
  • Purge: Seal the reactor. Purge three times with Nitrogen (

    
    ) to 5 bar, then three times with Hydrogen (
    
    
    
    ) to 5 bar.
  • Reaction: Pressurize with

    
     to 50 bar (725 psi) . Heat to 50°C . Stir at 800 rpm.
    
  • Monitoring: Monitor H

    
     uptake. Reaction is typically complete in 6–8 hours.
    
  • Work-up: Cool to room temperature. Vent H

    
    . Filter the catalyst through a Celite pad (recycle catalyst if needed).
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 2-cyclohexyl-2-hydroxyacetate as a clear, viscous oil.

    • Expected Yield: >95%

    • Purity: >98% (GC)

Module 2: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate the pharmacologically active (S)-enantiomer with >99% ee.

The Mechanism

Lipases, specifically Candida antarctica Lipase B (CAL-B), exhibit high stereoselectivity for secondary alcohols. In an organic solvent with an acyl donor (Vinyl Acetate), CAL-B preferentially acylates the (R)-enantiomer , leaving the (S)-enantiomer as the unreacted alcohol.

Experimental Protocol B: Lipase-Catalyzed Resolution
  • Enzyme: Novozym 435 (Immobilized CAL-B)

  • Acyl Donor: Vinyl Acetate[1]

  • Solvent: Diisopropyl Ether (DIPE) or MTBE

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve racemic Methyl 2-cyclohexyl-2-hydroxyacetate (17.2 g, 100 mmol) in DIPE (150 mL).

  • Activation: Add Vinyl Acetate (4.3 g, 50 mmol, 0.5 eq). Note: Using exactly 0.5 equivalents is crucial for theoretical 50% conversion.

  • Initiation: Add Novozym 435 (0.5 g). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by Chiral HPLC (Chiralcel OD-H column).

    • Stop Condition: When conversion reaches 50-52%.

  • Separation: Filter off the immobilized enzyme.

  • Purification:

    • Evaporate the solvent.

    • Perform Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

    • Fraction 1: (R)-Acetyl-methyl-hexahydromandelate (Acylated product).

    • Fraction 2: (S)-Methyl 2-cyclohexyl-2-hydroxyacetate (Target Alcohol).

  • Result:

    • Yield: ~40-45% (Theoretical max 50%)

    • ee: >99%[1][2][3]

Workflow Diagram

The following diagram illustrates the parallel pathways for synthesis and resolution.

G Start Methyl Mandelate (Aromatic Precursor) Hydrogenation Hydrogenation (Rh/Al2O3, 50 bar H2) Start->Hydrogenation Reduction Racemic Racemic Methyl Hexahydromandelate Hydrogenation->Racemic Yield >95% Enzyme Kinetic Resolution (Novozym 435 + Vinyl Acetate) Racemic->Enzyme Selective Acylation ProductR (R)-Acetylated Ester (By-product) Enzyme->ProductR Fast Reaction ProductS (S)-Methyl 2-cyclohexyl- 2-hydroxyacetate (Target >99% ee) Enzyme->ProductS Unreacted Species

Figure 1: Chemo-enzymatic workflow for the production of optically pure (S)-Methyl hexahydromandelate.

Module 3: Downstream Pharmaceutical Applications

Synthesis of (S)-Hexahydromandelic Acid

The ester is often hydrolyzed to the free acid for coupling reactions.

  • Reagent: LiOH (1.1 eq) in THF/Water (1:1).

  • Condition: 0°C to RT, 2 hours.

  • Use Case: The resulting acid is a key building block for Renin Inhibitors and HCV Protease Inhibitors , where the bulky cyclohexyl group fits into hydrophobic pockets (S1/S2 subsites) of the target enzyme [1].

Anticholinergic Analog Synthesis

Methyl 2-cyclohexyl-2-hydroxyacetate serves as a structural core for synthesizing "Soft Drug" analogs of Oxybutynin .

  • Pathway: Transesterification with 4-(diethylamino)but-2-yn-1-ol.

  • Significance: While Oxybutynin contains a phenyl ring, cyclohexyl analogs (Hexahydro-Oxybutynin) are investigated for reduced CNS side effects due to altered blood-brain barrier penetration profiles [2].

Impurity Profiling

In the synthesis of standard Oxybutynin, Methyl 2-cyclohexyl-2-hydroxyacetate is a critical process impurity (Impurity C in some pharmacopeial monographs). It arises if the starting material (Phenylglycolic acid) is over-hydrogenated.

  • QC Protocol: Use the synthesized standard from Module 1 to calibrate HPLC retention times and ensure levels are <0.10% in final API batches.

Scientific Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Hydrogenation Catalyst poisoning or low pressure.Ensure H2 pressure >40 bar; use fresh Rh/Al2O3; ensure sulfur-free substrate.
Formation of Cyclohexylacetate Hydrogenolysis (Over-reduction).Switch from Pd/C to Rh/Al2O3. Lower temperature to <50°C.
Low ee% in Resolution Reaction ran too long (>52% conversion).Stop reaction strictly at 50% conversion. Lower temperature to 20°C to increase selectivity (E-value).
Enzyme Leaching Solvent incompatibility.Use hydrophobic solvents like DIPE or Hexane. Avoid polar solvents like DMF.

References

  • Sigma-Aldrich. (2025). (S)-(+)-Hexahydromandelic acid Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12698497, Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from

  • Santa Cruz Biotechnology. (2025). Methyl 2-Cyclohexyl-2-hydroxy-phenylacetate (Oxybutynin Impurity Standard). Retrieved from

  • BenchChem. (2025).[3] Enzymatic Resolution of Alpha-Hydroxy Esters: Comparative Guide. Retrieved from

  • Matrix Fine Chemicals. (2025). Methyl Alpha-Cyclohexylmandelate Product Data. Retrieved from

Sources

Application Notes and Protocols: Derivatization of "Methyl 2-cyclohexyl-2-hydroxyacetate" for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical technique in research and industry, prized for its high resolving power and sensitive detection capabilities. However, the direct analysis of polar, non-volatile compounds presents a significant challenge. Molecules containing active hydrogen moieties, such as hydroxyl and carboxyl groups, exhibit poor chromatographic behavior. They are prone to hydrogen bonding, leading to peak tailing, reduced volatility, and potential thermal degradation in the high-temperature environment of the GC inlet and column.[1][2]

Methyl 2-cyclohexyl-2-hydroxyacetate, an α-hydroxy ester, exemplifies this challenge. Its secondary hydroxyl group renders it polar and susceptible to undesirable interactions within the GC system. To overcome these limitations and enable robust, reproducible analysis, chemical derivatization is an essential sample preparation step.[1][3] This process involves chemically modifying the analyte to replace the active hydrogen with a nonpolar functional group. The resulting derivative is more volatile, thermally stable, and less likely to adsorb to active sites in the GC system, leading to improved peak shape, resolution, and sensitivity.[1][3][4]

This application note provides a comprehensive guide to the derivatization of Methyl 2-cyclohexyl-2-hydroxyacetate for GC-MS analysis. We will delve into the theoretical underpinnings of common derivatization techniques, present detailed, field-proven protocols, and offer insights to aid in method development and troubleshooting.

The Rationale for Derivatization

The primary objective of derivatizing Methyl 2-cyclohexyl-2-hydroxyacetate is to block the active hydrogen of its secondary hydroxyl group. This transformation yields several key advantages for GC-MS analysis:

  • Increased Volatility: By replacing the polar hydroxyl group with a nonpolar derivative, the intermolecular forces are significantly reduced, lowering the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.[5]

  • Enhanced Thermal Stability: The derivatized compound is less prone to thermal decomposition at the elevated temperatures required for chromatographic separation.[3]

  • Improved Chromatographic Performance: Derivatization minimizes interactions with the stationary phase and active sites within the GC system, resulting in sharper, more symmetrical peaks and improved resolution from other components in the sample matrix.[3]

  • Characteristic Mass Spectra: The derivatizing group can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.

Key Derivatization Strategies

Two primary derivatization strategies are widely employed for compounds containing hydroxyl groups: silylation and acylation . The choice between these methods depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the potential for side reactions.

Silylation: The Gold Standard for Hydroxyl Groups

Silylation is the most common derivatization technique for hydroxyl-containing compounds.[6] It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, forming a TMS ether. Silylating reagents are highly reactive and produce stable, volatile derivatives.

Common Silylating Reagents:
ReagentAcronymKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive and its byproducts are very volatile, minimizing chromatographic interference.[7]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile TMS amide available, making it an excellent choice for trace analysis.[8]
TrimethylchlorosilaneTMCSOften used as a catalyst in combination with other silylating reagents to increase their reactivity, especially for hindered hydroxyl groups.[8]

The general reactivity order for silylation is alcohols > phenols > carboxylic acids > amines > amides.[7] For a secondary alcohol like Methyl 2-cyclohexyl-2-hydroxyacetate, silylation is a highly efficient process.

Acylation: An Alternative Approach

Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to the hydroxyl moiety, forming an ester.[4] Acylation reagents, such as anhydrides, react readily with alcohols and phenols to produce stable and volatile derivatives.[9]

Common Acylating Reagents:
ReagentAcronymKey Characteristics
Acetic Anhydride-Forms acetate esters. Often used with a catalyst like pyridine.
Trifluoroacetic AnhydrideTFAAProduces highly volatile trifluoroacetyl derivatives, which are particularly useful for electron capture detection (ECD) but also provide excellent chromatographic properties for MS detection.[10]

A key consideration with anhydride reagents is the formation of acidic byproducts, which may need to be removed before GC analysis to prevent column degradation.[4] However, TFAA is highly reactive and volatile, and its reaction does not produce acidic byproducts.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of Methyl 2-cyclohexyl-2-hydroxyacetate.

Silylation Protocol using BSTFA with 1% TMCS

This is the recommended starting point for the derivatization of Methyl 2-cyclohexyl-2-hydroxyacetate due to its high reactivity and the volatility of its byproducts.

Materials:

  • Methyl 2-cyclohexyl-2-hydroxyacetate standard or sample extract

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Pyridine (silylation grade) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as moisture will react with the silylating reagent.

  • Reagent Addition: Add 100 µL of pyridine (or another suitable solvent) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to drive the reaction to completion.[7]

  • Reaction: Tightly cap the vial and vortex thoroughly. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[11] Reaction time and temperature may need optimization depending on the sample matrix.

  • Analysis: Cool the reaction mixture to room temperature. Inject 1 µL of the derivatized solution directly into the GC-MS system.

Acylation Protocol using Trifluoroacetic Anhydride (TFAA)

This protocol offers an excellent alternative, particularly if silylation proves problematic or if enhanced sensitivity with an ECD is desired.

Materials:

  • Methyl 2-cyclohexyl-2-hydroxyacetate standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine or Triethylamine (TEA) as a catalyst/acid scavenger

  • A suitable solvent (e.g., benzene, toluene, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve approximately 50 µg of the sample in 0.5 mL of a suitable solvent in a reaction vial.

  • Catalyst Addition: Add 0.1 mL of a 0.05 M solution of TEA in the same solvent.

  • Derivatization: Add 10 µL of TFAA to the vial.

  • Reaction: Cap the vial and heat at 50°C for 15 minutes.

  • Work-up (Optional but Recommended): Cool the mixture and add 1 mL of 5% aqueous ammonia solution. Shake for 5 minutes and allow the layers to separate. The organic (upper) layer contains the derivatized product.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS.

Visualizing the Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Methyl 2-cyclohexyl-2-hydroxyacetate DrySample Dry Sample (Anhydrous) Sample->DrySample Evaporate Solvent AddReagent Add Derivatization Reagent & Solvent DrySample->AddReagent Heat Heat & React (e.g., 60-70°C) AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject Data Data Acquisition & Analysis Inject->Data

Sources

Application Note: Chemoselective Reduction of α-Keto Esters using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of α-keto esters to α-hydroxy esters using sodium borohydride (NaBH


). While NaBH

is a standard reagent, the α-keto ester substrate class presents unique challenges: transesterification side-reactions and the potential for over-reduction due to the electronic activation of the ester moiety.

This guide moves beyond basic textbook descriptions, offering a process-optimized workflow designed to maximize yield (>90%) and purity while mitigating common failure modes in drug discovery and intermediate synthesis.

Mechanistic Insight & Selectivity

The "Activation" Paradox

In standard systems, NaBH


 reduces ketones/aldehydes but leaves esters untouched. However, in α-keto esters, the ester group acts as an electron-withdrawing group (EWG), significantly increasing the electrophilicity of the adjacent ketone carbonyl.
  • Primary Reaction: Hydride attack at the α-ketone (Fast).

  • Competing Reaction: Transesterification (if solvent/ester mismatch).

  • Secondary Reaction: Reduction of the ester (Slow, but possible if T > 20°C).

The resulting product is an α-hydroxy ester , a versatile chiral building block (e.g., Mandelic acid derivatives).

DOT Diagram 1: Reaction Pathway & Selectivity

Visualizing the competition between productive reduction and side reactions.

ReactionMechanism Substrate α-Keto Ester (Highly Electrophilic) Intermediate Alkoxy-Borohydride Intermediate Substrate->Intermediate Fast Hydride Attack (k1) SideProduct1 Transesterified Byproduct Substrate->SideProduct1 Solvent Mismatch (k_trans) SideProduct2 Diol (Over-reduction) Substrate->SideProduct2 Excess Reagent/Heat (k_over) NaBH4 NaBH4 (Hydride Source) NaBH4->Intermediate Solvent Solvent (ROH) Solvent->SideProduct1 Product α-Hydroxy Ester (Target) Intermediate->Product Protonation (Workup)

Figure 1: Mechanistic pathway highlighting the critical need for kinetic control to favor the α-hydroxy ester over transesterification or diol formation.

Critical Parameters & Optimization

The success of this protocol hinges on three variables. Failure to control these results in crude mixtures requiring difficult chromatography.

Table 1: Solvent & Stoichiometry Optimization Matrix
ParameterRecommendationScientific Rationale
Solvent Match Ester Alkyl Group Crucial: If reducing an ethyl ester, use Ethanol . If reducing a methyl ester, use Methanol . Using MeOH with ethyl esters leads to methyl ester contamination via alkoxide-catalyzed transesterification.
Temperature -10°C to 0°C The electron-deficient ketone is highly reactive. Low temperature prevents runaway exotherms and suppresses ester reduction.
Stoichiometry 0.5 - 0.6 equiv. NaBH

has 4 hydrides. Theoretically, 0.25 eq is needed. 0.5 eq ensures completion without large excess that complicates workup.
Additives None (usually) Lewis acids (CeCl

) are rarely needed for α-keto esters due to their high innate reactivity, unlike enones.

Standard Operating Procedure (SOP)

Target Substrate Example: Ethyl Benzoylformate


 Ethyl Mandelate.
Materials
  • Substrate: α-Keto Ester (1.0 equiv, e.g., 10 mmol)

  • Reagent: Sodium Borohydride (0.6 equiv, 6 mmol)

  • Solvent: Absolute Ethanol (10 mL/g of substrate). Note: Use Methanol only if substrate is a methyl ester.

  • Quench: 1M HCl or Saturated NH

    
    Cl.
    
Step-by-Step Protocol
  • Preparation (0 min):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the α-keto ester in Absolute Ethanol.

    • Cool the solution to 0°C using an ice/water bath. Allow 10 minutes for thermal equilibration.

  • Reagent Addition (10 - 30 min):

    • Add solid NaBH

      
       portion-wise over 15–20 minutes.
      
    • Caution: Hydrogen gas (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) will evolve. Ensure the system is vented (e.g., via a needle in the septum).
      
    • Why: Portion-wise addition prevents a localized spike in pH (basicity) which can catalyze hydrolysis or transesterification.

  • Reaction Monitoring (30 - 60 min):

    • Maintain temperature at 0°C.

    • Monitor via TLC (UV visualization) or LCMS. The reaction is typically complete within 30–60 minutes due to the activated nature of the ketone.

    • Endpoint: Disappearance of the starting material spot.[1]

  • Quench & Workup (60+ min):

    • Critical Step: While still at 0°C, slowly add Saturated NH

      
      Cl  (approx. 2 mL per mmol NaBH
      
      
      
      ).
    • Alternative: If the product is acid-stable, 1M HCl can be used to break up boron complexes more aggressively.

    • Stir for 15 minutes until gas evolution ceases and any white boron precipitate dissolves or becomes a manageable slurry.

  • Extraction:

    • Dilute with water and extract 3x with Ethyl Acetate or DCM.

    • Wash combined organics with Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.

Troubleshooting & Boron Management

Handling boron emulsions is the primary bottleneck in scale-up.

DOT Diagram 2: Workup Decision Tree

Logic flow for efficient product isolation.

WorkupLogic Start Reaction Complete Quench Quench: Sat. NH4Cl (0°C) Start->Quench Check Emulsion Formed? Quench->Check Clean Standard Extraction (EtOAc/Brine) Check->Clean No (Clear Layers) Messy Add 10% Tartaric Acid or Rochelle's Salt Check->Messy Yes (Sticky/Cloudy) Final Pure α-Hydroxy Ester Clean->Final Messy->Clean Stir 30 min

Figure 2: Decision matrix for handling boron emulsions. While Rochelle's salt is typical for LiAlH4, mild acidic washes (Tartaric acid) work excellently for NaBH4.

Common Failure Modes
  • Product is a mixture of Ethyl and Methyl esters:

    • Cause: You used Methanol as a solvent for an Ethyl ester substrate.

    • Fix: Resynthesize using Ethanol or THF/Ethanol mixtures.

  • Low Yield / Water Soluble Product:

    • Cause: α-hydroxy esters are more polar than starting materials.

    • Fix: Saturate the aqueous layer with NaCl (solid) before extraction to "salt out" the organic product.

  • Racemization:

    • Note: If the starting material was chiral at the

      
      -position, basic conditions of NaBH
      
      
      
      could cause epimerization.
    • Fix: Add 1.0 eq of CeCl

      
      ·7H
      
      
      
      O (Luche conditions) to buffer the basicity and accelerate reduction at -78°C (though rarely needed for simple α-keto esters).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanistic grounding for nucleophilic addition to carbonyls).
  • MasterOrganicChemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. Ethyl Benzoylformate Preparation (Context for substrate reactivity). Coll. Vol. 1, p.241 (1941). Retrieved from [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.

Sources

Application Notes and Protocols for Assessing the Biological Activity of Synthetic Cyclohexyl-Containing Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclohexyl Moiety in Modern Drug Discovery

The cyclohexyl ring, a saturated six-carbon carbocycle, is a cornerstone structural motif in both natural products and synthetic pharmaceuticals. Its utility extends far beyond that of a simple lipophilic spacer. In medicinal chemistry, the cyclohexyl group is strategically employed as a bioisostere for phenyl or t-butyl groups. Unlike the flat, rigid phenyl ring, the cyclohexyl group's three-dimensional chair and boat conformations can provide more extensive and specific contact points within a target protein's binding pocket, potentially leading to enhanced affinity and selectivity. This principle is exemplified in the development of venetoclax, a BCL-2 inhibitor, where the cyclohexyl moiety plays a critical role in its potent activity.

Furthermore, replacing metabolically labile groups with a stable cyclohexyl ring can significantly improve a drug candidate's pharmacokinetic profile. A classic example is oseltamivir (Tamiflu), where a cyclohexenyl group serves as a metabolically robust bioisostere for a furanose ring. Synthetic esters incorporating this moiety harness these advantages, creating a versatile class of compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key biological activities of synthetic cyclohexyl-containing esters. It outlines the mechanistic rationale behind their functions and provides detailed, field-proven protocols for their evaluation.

Section 1: Anti-inflammatory and Analgesic Activity

Cyclohexyl-containing esters have emerged as a promising class of non-steroidal anti-inflammatory agents. Their mechanism often involves the modulation of critical inflammatory pathways, including the suppression of pro-inflammatory cytokine production. Studies have shown that certain derivatives can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) from activated immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages. This targeted suppression of key inflammatory mediators highlights their potential for treating a range of inflammatory conditions.

Data Summary: Representative Anti-inflammatory and Analgesic Activities
Compound ClassAssayModelActivity MetricResultReference
Cyclohexyl-N-AcylhydrazonesAcetic Acid-Induced WrithingMouse% Inhibition>50%
Diethyl 1,3-dicyclohexyl-tetrahydropyrimidine-dicarboxylateCarrageenan-Induced Paw EdemaRat% Edema ReductionSignificant at 0.25 mmol/kg
Diethyl 1,3-dicyclohexyl-tetrahydropyrimidine-dicarboxylateLPS-Induced Cytokine ReleaseMouse Peritoneal CellsIC50 (TNF-α)~20 µmol/L
Amidrazone derivatives with cyclohex-1-eneLPS-Induced Cytokine ReleaseHuman PBMCs% TNF-α Inhibition66-81% at 10-100 µg/mL
Experimental Workflow for Anti-inflammatory Drug Discovery

The following diagram illustrates a typical workflow for screening and validating cyclohexyl-containing esters for anti-inflammatory and analgesic properties.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation A Test Compound Library (Cyclohexyl Esters) B Cytotoxicity Assay (e.g., MTT on Macrophages) A->B C Cytokine Release Assay (LPS-Stimulated Macrophages) B->C D Data Analysis: Determine IC50 for TNF-α, IL-1β, IL-6 C->D E Select Lead Compounds (High Potency, Low Toxicity) D->E Hit-to-Lead Selection F Acute Anti-inflammatory Model (Carrageenan-Induced Paw Edema) E->F G Analgesic Model (Acetic Acid-Induced Writhing) E->G H Data Analysis: Assess % Inhibition of Edema and Writhing F->H G->H

Caption: Workflow for Anti-inflammatory Screening.

Protocol 1.1: In Vitro Anti-inflammatory Screening - Cytokine Release Assay in LPS-Stimulated Macrophages

This protocol details the measurement of TNF-α inhibition from LPS-stimulated murine macrophage-like RAW 264.7 cells.

Causality and Self-Validation:

  • Cell Line: RAW 264.7 cells are used as they are a well-established model for macrophage-like cells and reliably produce pro-inflammatory cytokines upon stimulation with LPS.

  • Stimulant: LPS, a component of Gram-negative bacteria cell walls, is a potent activator of Toll-like receptor 4 (TLR4), initiating a signaling cascade that results in the robust production of TNF-α and other cytokines.

  • Controls:

    • Vehicle Control (DMSO): Ensures that the solvent used to dissolve the test compounds does not affect cell viability or cytokine release.

    • Negative Control (Untreated Cells): Establishes the basal level of cytokine secretion.

    • Positive Control (LPS Only): Confirms that the cells are responsive to the stimulus and provides the maximum (100%) stimulation level for calculating inhibition.

    • Reference Standard (e.g., Dexamethasone): A known anti-inflammatory drug used to validate the assay's ability to detect inhibition.

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each cyclohexyl-containing ester in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations or controls.

    • Incubate for 1 hour at 37°C. This pre-incubation allows the compounds to enter the cells before stimulation.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the negative control wells).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection and Analysis:

    • Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect 50-80 µL of the supernatant from each well without disturbing the cell monolayer.

    • Determine the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance_Compound - Absorbance_Negative) / (Absorbance_Positive - Absorbance_Negative)] * 100

    • Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cytokine release is inhibited).

    • Simultaneously, run a parallel plate treated identically but without LPS stimulation to perform an MTT assay, ensuring that the observed cytokine inhibition is not due to compound-induced cytotoxicity.

Section 2: Anticancer Activity

The structural features of the cyclohexyl group make it a valuable component in the design of novel anticancer agents. Synthetic esters containing this moiety have demonstrated efficacy against various cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), DNA binding and interference, and the inhibition of enzymes critical for cancer cell proliferation. For instance, certain cyclohexenone derivatives have been shown to induce apoptosis through the activation of effector caspases like caspase-3 and caspase-7. Other platinum(II) complexes featuring a cyclohexylglycine ligand have shown potent inhibitory effects against colon cancer cells, with DNA groove binding being a proposed interaction mode.

Data Summary: In Vitro Anticancer Activity (IC50)
Compound ClassCancer Cell LineAssay DurationIC50 Value (µM)Reference
Pt(II) Complex with Cyclohexylglycine (Complex 1)HCT116 (Human Colon)72 h35.51
Pt(II) Complex with Cyclohexylglycine (Complex 2)HCT116 (Human Colon)72 h51.33
Carboplatin (Reference Drug)HCT116 (Human Colon)72 h51.94
Simplified Apoptosis Signaling Pathway

The diagram below outlines the intrinsic (mitochondrial) pathway of apoptosis, a common target for anticancer compounds.

G A Anticancer Compound (Cyclohexyl Ester) B Mitochondrial Stress (Bax/Bak activation) A->B C Cytochrome c Release B->C D Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) C->D E Caspase-9 (Initiator Caspase) Activation D->E F Caspase-3/7 (Executioner Caspases) Activation E->F G Cleavage of Cellular Substrates (e.g., PARP) F->G H Apoptosis G->H G A Core Scaffold Cyclohexyl-Ester R1 R2 B Synthesize Analogs (Vary R1 and R2) A->B Design C Screen for Activity (MIC Determination) B->C Test D Analyze Data (Identify Potency Trends) C->D Evaluate E SAR Insights Lipophilicity at R1 increases potency H-bond donor at R2 is crucial Stereochemistry affects binding D->E Conclude E->A Optimize

Caption: Logic for Structure-Activity Relationship Studies.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of a compound, defined as the lowest concentration that completely inhibits the visible growth of a microorganism.

Causality and Self-Validation:

  • Principle: This method tests a compound's ability to inhibit microbial growth in a liquid nutrient broth over a range of concentrations. The endpoint is a clear visual assessment of turbidity.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria, as its composition is well-defined and has minimal interference with antibiotic activity.

  • Inoculum Standardization: The bacterial inoculum is standardized to ~5 x 10⁵ CFU/mL. This is critical because an inoculum that is too high can overwhelm the compound, leading to falsely high MICs, while one that is too low may result in falsely low MICs.

  • Controls:

    • Sterility Control (Broth Only): Confirms that the medium and plate are sterile.

    • Growth Control (Inoculum + Broth): Ensures the test organism is viable and can grow under the assay conditions. Must show distinct turbidity.

    • Vehicle Control (Inoculum + Broth + DMSO): Checks for any inhibitory effect of the compound's solvent.

    • Reference Standard (e.g., Ciprofloxacin, Ampicillin): A known antibiotic used to validate the assay and confirm the susceptibility profile of the test strain.

Methodology:

  • Preparation of Materials:

    • Prepare sterile CAMHB.

    • Select bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • From an overnight culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve the final working inoculum of ~5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well U-bottom microtiter plate.

    • Prepare a stock solution of the test compound at 40-fold the highest desired final concentration in DMSO.

    • Add the concentrated compound to the first well of each row and perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The total volume in each well is now 100 µL.

  • Incubation:

    • Seal the plate with a breathable film or lid to prevent contamination and evaporation.

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, examine the plate visually from the bottom using a reading mirror or by placing it on a plate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • Validate the results by checking the controls: the sterility control should be clear, and the growth control should be distinctly turbid. The MIC for the reference antibiotic should fall within its expected quality control range.

References

  • ACS Publications. (1987). Studies on bioactive compounds. 13. Synthesis and lack of growth-inhibitory properties of cyclohexane-1,2,4-triol 1,2-diesters, which resemble ring C of the phorbol ester molecule. Journal

Troubleshooting & Optimization

Troubleshooting catalytic hydrogenation of α-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Catalytic Hydrogenation of


-Keto Esters 

Welcome to the Advanced Catalysis Support Center. Subject: Troubleshooting Asymmetric Hydrogenation of


-Keto Esters
Lead Scientist:  Dr. [Your Name], Senior Application Scientist

Introduction & Scope

The catalytic hydrogenation of


-keto esters (e.g., methyl pyruvate, ethyl 

-keto butyrate) to chiral

-hydroxy esters is a pivotal transformation in the synthesis of pharmaceuticals and agrochemicals. While theoretically straightforward, this reaction is notoriously sensitive to experimental parameters.

This guide addresses the three most common failure modes:

  • Kinetic Stalling: The reaction stops or never starts.

  • Stereochemical Erosion: Low enantiomeric excess (ee).

  • Chemoselectivity Issues: Reduction of the ester moiety or aromatic rings.

We focus primarily on the two dominant catalytic systems:

  • Heterogeneous: Platinum on Alumina (Pt/Al

    
    O
    
    
    
    ) modified with Cinchona alkaloids (The Orito Reaction).
  • Homogeneous: Ruthenium-BINAP/Arene complexes.

Diagnostic Workflow

Before altering parameters, identify your failure mode using the logic flow below.

TroubleshootingFlow Start START: Define the Problem CheckConv Is Conversion < 95%? Start->CheckConv CheckEE Is EE < 85%? CheckConv->CheckEE No (Full Conv) Poison Possible Catalyst Poisoning (S, Cl, Free Acid) CheckConv->Poison Yes (0-20%) Kinetics Kinetic Stall: Check H2 Pressure/Temp CheckConv->Kinetics Yes (Stalled at 50%) CheckSelect Side Products > 5%? CheckEE->CheckSelect No Modifier Modifier Issue (Pt) or Ligand Slip (Ru) CheckEE->Modifier Yes Solvent Solvent/Polarity Mismatch CheckEE->Solvent Yes OverRed Over-reduction: Lower Temp/Pressure CheckSelect->OverRed Yes Success: Optimize Workup Success: Optimize Workup CheckSelect->Success: Optimize Workup No

Figure 1: Decision tree for isolating reaction failure modes.

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Stalled or No Conversion

Q: My reaction stalls at ~50% conversion despite high pressure (40 bar). Adding more catalyst doesn't help. Why?

A: You likely have a self-poisoning impurity or product inhibition. In


-keto ester hydrogenation, substrate purity is the single most critical factor.
  • The Culprit:

    
    -Keto esters prepared via Friedel-Crafts or dithiane methods often contain trace sulfur, halides, or free acids. Even ppm levels of sulfur can permanently deactivate Pt and Ru active sites.
    
  • The Mechanism: Strong adsorption of impurities blocks the metal surface (heterogeneous) or coordinates irreversibly to the metal center (homogeneous), preventing

    
     activation.
    
  • Solution:

    • Distillation: Distill your substrate over mild base (

      
      ) to remove acid traces.
      
    • Bisulfite Wash: If the substrate is stable, wash with saturated sodium bisulfite solution to remove aldehydes/impurities, then regenerate.

    • Pre-hydrogenation: Run a "sacrificial" hydrogenation with a cheap catalyst (e.g., Raney Ni) to scavenge poisons before adding your chiral catalyst.

Data: Effect of Substrate Purity on Ethyl Pyruvate Hydrogenation (Pt/Al


O

)
Substrate GradePre-treatmentTime to 100% Conv.Final ee (%)
Commercial (95%)None> 24 h (Stalled)N/A
DistilledSimple Distillation6 h82%
High Purity Percolation through Alumina 1.5 h 91%
Category 2: Poor Enantioselectivity (Low ee)

Q: I am using the Orito system (Pt/Al


O

+ Cinchonidine), but my ee fluctuates between 40% and 80%. How do I stabilize it?

A: You are likely facing the "Modifier-Substrate Match" issue or improper conditioning. The Orito reaction relies on a delicate interaction where the chiral modifier (Cinchonidine) adsorbs onto the Pt surface and creates a chiral "pocket" for the substrate.

  • Critical Parameter 1: Modifier Concentration.

    • Unlike homogeneous catalysis, more is not better. There is a "volcano plot" relationship.

    • Too Low: Not enough chiral sites; background (racemic) reaction on bare Pt dominates.

    • Too High: Modifier forms bilayers or blocks sites, reducing rate and ee.

    • Target: 10–20 mg modifier per gram of dry catalyst.

  • Critical Parameter 2: Solvent Choice.

    • Aprotic solvents (THF, Toluene) often yield poor results in this specific reaction.

    • Best Practice: Use Acetic Acid or Ethanol/Acetic Acid mixtures. The protonation of the quinuclidine nitrogen on the cinchona alkaloid is crucial for the "templating" effect with the

      
      -keto ester.
      

Q: What about Ru-BINAP? My ee is low there too. A: Check your anion and acid additives.

  • Ru-BINAP systems often require a specific acid (e.g., HCl) to generate the active hydride species. However, excess chloride can bridge and deactivate the catalyst.

  • Tip: Ensure you are using the correct pre-catalyst.

    
     often performs better than neutral 
    
    
    
    for these substrates.
Category 3: Chemoselectivity

Q: I am observing reduction of the ester group to a diol. A: This is rare with Pt but common with high-pressure Ru/Rh systems.

  • Cause: Temperature too high (>50°C) or pressure too high (>60 bar).

  • Solution:

    • Lower T to 25°C.

    • Switch to a milder hydrogen source (Transfer Hydrogenation) using Formic Acid/TEA if gas-phase hydrogenation is too aggressive.

Mechanistic Visualization: The Orito Reaction

Understanding the surface interaction is key to troubleshooting the Pt-Cinchona system. The modifier (Cinchonidine) anchors to the Pt surface via the quinoline ring, leaving the quinuclidine nitrogen available to hydrogen-bond with the substrate's


-carbonyl.

OritoMechanism cluster_surface Pt Surface (Heterogeneous) PtSite Pt Active Site Complex Chiral Surface Complex (Determines Stereochem) PtSite->Complex Modifier Cinchonidine (Adsorbed via Quinoline) Modifier->PtSite Anchoring Modifier->Complex Substrate α-Keto Ester (Substrate) Substrate->PtSite Coordination Substrate->Modifier H-Bonding (N-H...O=C) Substrate->Complex H2 H2 H2->PtSite Dissociation

Figure 2: Simplified interaction model of the Modifier-Substrate complex on the Pt surface.

Standard Operating Protocol (SOP)

Protocol: Asymmetric Hydrogenation of Ethyl Pyruvate (Orito Conditions) Target: Ethyl (R)-Lactate (>90% ee)

Materials:

  • Substrate: Ethyl Pyruvate (Freshly distilled).

  • Catalyst: 5% Pt/Al

    
    O
    
    
    
    (commercial grade).
  • Modifier: Cinchonidine (CD).

  • Solvent: Acetic Acid (Glacial) or EtOH/AcOH (9:1).

Step-by-Step:

  • Catalyst Pre-treatment (Crucial):

    • Place 50 mg of 5% Pt/Al

      
      O
      
      
      
      in the hydrogenation vessel.
    • Optional but recommended: Heat to 200°C under

      
       flow for 1 hour to clean the surface, then cool to RT under Ar.
      
  • Modifier Impregnation:

    • Dissolve 10 mg Cinchonidine in 5 mL of solvent.

    • Add to the catalyst vessel before the substrate.

    • Stir for 15 minutes under inert gas (Ar/N

      
      ) to allow modifier adsorption. Do not skip this. 
      
  • Reaction Initiation:

    • Add 500 mg Ethyl Pyruvate (dissolved in 5 mL solvent).

    • Seal vessel and purge with

      
       (3 cycles).
      
    • Pressurize to 40–60 bar

      
      .
      
    • Stir vigorously (>1000 rpm). Mass transfer limitations will kill your ee.

  • Workup:

    • Filter catalyst (Celite).

    • Remove solvent in vacuo.

    • Analyze ee via Chiral GC (e.g., Chirasil-DEX CB column).

References

  • Orito, Y., Imai, S., & Niwa, S. (1979).

    
    -keto esters over platinum-alumina catalyst modified with cinchona alkaloids. Nippon Kagaku Kaishi, 1118. 
    
  • Blaser, H. U., et al. (2003).

    
    -keto esters using cinchona modified platinum catalysts: Effect of solvent and structure. Journal of Molecular Catalysis A: Chemical, 195(1-2), 117-126. 
    
  • Noyori, R., et al. (1987).[1] Asymmetric hydrogenation of

    
    -keto esters with ruthenium-BINAP catalysts. Journal of the American Chemical Society, 109(19), 5856–5858. (Foundational reference for Ru-systems). 
    
  • Baiker, A. (1997). Chiral modification of solid metal surfaces: A strategy for asymmetric catalysis. Journal of Molecular Catalysis A: Chemical, 115(3), 473-493.

Sources

Common byproducts in the synthesis of "Methyl 2-cyclohexyl-2-hydroxyacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in optimizing your experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate, a valuable building block in medicinal chemistry and materials science, is primarily achieved through three common synthetic routes: the Reformatsky reaction, the Grignard reaction, and the catalytic hydrogenation of an α-keto ester. Each method, while effective, presents a unique set of challenges and potential byproducts. This guide will dissect these issues and provide actionable solutions.

Section 1: The Reformatsky Reaction

The Reformatsky reaction offers a reliable method for the synthesis of α-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[1][2][3] In this case, cyclohexanecarboxaldehyde is reacted with methyl bromoacetate.

Reaction Pathway

Reformatsky_Reaction cluster_reactants Reactants cluster_products Products Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Target_Product Methyl 2-cyclohexyl-2-hydroxyacetate Cyclohexanecarboxaldehyde->Target_Product + Organozinc Reagent + H₃O⁺ Workup Methyl_Bromoacetate Methyl_Bromoacetate Organozinc_Reagent Reformatsky Enolate (Organozinc Reagent) Methyl_Bromoacetate->Organozinc_Reagent  + Zinc Zinc Zinc Organozinc_Reagent->Target_Product

Caption: The Reformatsky reaction pathway for Methyl 2-cyclohexyl-2-hydroxyacetate synthesis.

Troubleshooting and FAQs: Reformatsky Reaction

Q1: My reaction is sluggish or fails to initiate. What are the common causes?

A1: The most common culprit for a failed Reformatsky reaction is inactive zinc. The zinc metal must be activated to ensure the oxidative addition into the carbon-halogen bond of methyl bromoacetate.[3]

  • Causality: A layer of zinc oxide on the surface of the metal can prevent the reaction from starting.

  • Troubleshooting Steps:

    • Zinc Activation: Before the reaction, activate the zinc dust or turnings. Common methods include washing with dilute HCl, followed by water, methanol, and then ether, and finally drying under vacuum. Alternatively, a small crystal of iodine can be added to the reaction mixture to etch the surface of the zinc.

    • Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the organozinc intermediate.

    • Solvent Choice: Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[1]

Q2: I'm observing a significant amount of a higher boiling point byproduct. What could it be?

A2: A likely byproduct is the self-condensation product of methyl bromoacetate, which can occur if the formation of the organozinc reagent is slow or if there is a localized high concentration of the reagent.

  • Causality: The organozinc reagent, being nucleophilic, can potentially react with the ester group of another molecule of methyl bromoacetate.

  • Troubleshooting Steps:

    • Slow Addition: Add the methyl bromoacetate slowly to the suspension of activated zinc and cyclohexanecarboxaldehyde. This ensures that the organozinc reagent reacts with the aldehyde as it is formed, minimizing self-condensation.

    • Temperature Control: Maintain a gentle reflux. Excessively high temperatures can promote side reactions.

Q3: My final product appears to have dehydrated, showing a double bond in the NMR spectrum. How can I prevent this?

A3: Dehydration of the β-hydroxy ester product can occur during the acidic workup, especially if heated or if a strong acid is used.[4][5][6][7]

  • Causality: The tertiary alcohol is prone to elimination under acidic conditions.

  • Troubleshooting Steps:

    • Mild Workup: Use a saturated aqueous solution of ammonium chloride for the workup instead of strong acids like HCl or H₂SO₄.

    • Temperature Control During Workup: Perform the workup at a low temperature (e.g., in an ice bath) to minimize the rate of the elimination reaction.

Section 2: The Grignard Reaction

The Grignard reaction is a powerful tool for C-C bond formation. In this synthesis, cyclohexylmagnesium bromide is reacted with a methyl ester of glyoxylic acid (methyl 2-oxoacetate).

Reaction Pathway and Common Byproducts

Grignard_Reaction_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts Cyclohexyl_Bromide Cyclohexyl_Bromide Grignard_Reagent Cyclohexylmagnesium Bromide Cyclohexyl_Bromide->Grignard_Reagent  + Mg Mg Mg Methyl_Glyoxylate Methyl 2-oxoacetate Target_Product Methyl 2-cyclohexyl-2-hydroxyacetate Grignard_Reagent->Target_Product + Methyl 2-oxoacetate + H₃O⁺ Workup Bicyclohexyl Bicyclohexyl Grignard_Reagent->Bicyclohexyl Wurtz Coupling Cyclohexane Cyclohexane Grignard_Reagent->Cyclohexane + H₂O (moisture) Cyclohexene Cyclohexene Grignard_Reagent->Cyclohexene Elimination

Caption: Grignard reaction pathway and the formation of common byproducts.

Troubleshooting and FAQs: Grignard Reaction

Q1: My Grignard reagent formation is difficult to initiate and the yield is low. What are the likely causes?

A1: Similar to the Reformatsky reaction, the formation of the Grignard reagent is highly sensitive to the quality of the magnesium and the reaction conditions.

  • Causality: An oxide layer on the magnesium turnings can prevent the reaction. Additionally, trace amounts of water will quench the Grignard reagent as it forms.

  • Troubleshooting Steps:

    • Magnesium Activation: Use fresh, high-quality magnesium turnings. If necessary, activate them by gently crushing them in a mortar and pestle (under an inert atmosphere) or by adding a small crystal of iodine.

    • Strictly Anhydrous Conditions: All glassware must be rigorously dried (flame-drying under vacuum is recommended), and anhydrous solvents (typically diethyl ether or THF) must be used.

    • Initiation: A small amount of 1,2-dibromoethane can be added to initiate the reaction. It reacts with the magnesium to expose a fresh metal surface.

Q2: I have isolated a significant amount of a non-polar, high-boiling point impurity. What is it likely to be?

A2: This is very likely bicyclohexyl, the product of Wurtz-type coupling.[8][9][10]

  • Causality: The Grignard reagent can react with unreacted cyclohexyl bromide to form bicyclohexyl. This is more prevalent if the concentration of the alkyl halide is high.

  • Troubleshooting Steps:

    • Slow Addition: Add the cyclohexyl bromide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: While some initial heating may be required to initiate the reaction, avoid excessive temperatures which can favor coupling reactions.

Q3: My yield of the desired product is low, and I've isolated cyclohexane and unreacted methyl 2-oxoacetate. What went wrong?

A3: This points to the quenching of your Grignard reagent.

  • Causality: Grignard reagents are strong bases and will react with any available acidic protons, most commonly from water.[11][12]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Re-evaluate your procedure for drying glassware and solvents. Ensure your starting materials are also anhydrous.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system.

Section 3: Catalytic Hydrogenation

The catalytic hydrogenation of methyl 2-cyclohexyl-2-oxoacetate is a clean and often high-yielding route to the desired product.

Reaction Pathway

Hydrogenation_Reaction Start_Material Methyl 2-cyclohexyl-2-oxoacetate Product Methyl 2-cyclohexyl-2-hydroxyacetate Start_Material->Product H₂, Catalyst (e.g., Pd/C, PtO₂) Incomplete Unreacted Starting Material Start_Material->Incomplete Incomplete Reaction

Caption: Catalytic hydrogenation of methyl 2-cyclohexyl-2-oxoacetate.

Troubleshooting and FAQs: Catalytic Hydrogenation

Q1: My hydrogenation reaction is very slow or incomplete. What factors should I consider?

A1: The efficiency of catalytic hydrogenation depends on several factors, including catalyst activity, hydrogen pressure, and solvent purity.

  • Causality: The catalyst may be poisoned or deactivated, or the reaction conditions may not be optimal.

  • Troubleshooting Steps:

    • Catalyst Quality: Use a fresh, high-quality catalyst. The activity of catalysts like Palladium on carbon (Pd/C) can degrade over time.

    • Catalyst Loading: Ensure an appropriate catalyst loading. Typically, 5-10 mol% is used, but this may need to be optimized.

    • Solvent Purity: Use high-purity solvents. Impurities, particularly sulfur-containing compounds, can poison the catalyst.

    • Hydrogen Pressure: Increase the hydrogen pressure. This increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.

    • Agitation: Ensure efficient stirring to maximize the contact between the catalyst, substrate, and hydrogen gas.

Q2: I am seeing byproducts that suggest over-reduction. Is this possible?

A2: While the keto-ester is generally selectively reduced to the hydroxy-ester, harsh conditions can lead to further reduction.

  • Causality: High temperatures, high hydrogen pressures, and highly active catalysts (like Raney Nickel) can potentially lead to the reduction of the ester functionality to an alcohol.

  • Troubleshooting Steps:

    • Milder Conditions: Use milder conditions, such as lower hydrogen pressure and room temperature.

    • Catalyst Choice: Use a less aggressive catalyst. Pd/C or Platinum oxide (PtO₂) are generally selective for the reduction of the ketone over the ester.

Summary of Potential Byproducts and their Mitigation

Synthetic RouteCommon Byproduct(s)CausalityMitigation Strategy
Reformatsky Methyl 3-bromo-2-(bromomethyl)propanoate (Self-condensation product)Slow reaction of the organozinc reagent with the aldehyde.Slow addition of methyl bromoacetate, moderate temperature.
Methyl 2-cyclohexylideneacetate (Dehydration product)Acidic workup, high temperatures.Use of mild workup conditions (e.g., aq. NH₄Cl), low temperature.
Grignard BicyclohexylWurtz-type coupling of the Grignard reagent with unreacted alkyl halide.Slow addition of cyclohexyl bromide, temperature control.
CyclohexaneQuenching of the Grignard reagent by acidic protons (e.g., water).Strict anhydrous conditions, inert atmosphere.
CyclohexeneElimination reaction of cyclohexyl bromide during Grignard formation.Use of THF as solvent, lower temperatures.
Hydrogenation Unreacted Methyl 2-cyclohexyl-2-oxoacetateIncomplete reaction due to catalyst deactivation or suboptimal conditions.Use fresh catalyst, optimize H₂ pressure and agitation.
1-Cyclohexyl-1,2-ethanediolOver-reduction of the ester group.Use milder conditions and a more selective catalyst (e.g., Pd/C).

References

  • Palmer, K. W., & Kipping, F. C. (1930). J. Chem. Soc., 1020.
  • Gilman, H., & Zoellner, E. A. (1931). J. Am. Chem. Soc., 53, 1945.
  • BYJU'S. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • NOP. (2006, March). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Can methyl acetate undergo a self-condensation reaction in the presence of an appropriate base? Explain. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • Scribd. (n.d.). Wurtz Coupling Reaction. Retrieved from [Link]

  • Vaia. (n.d.). Predict the products of self-condensation of the following esters. Retrieved from [Link]

  • Filo. (2025, December 14). Given the reaction: Cyclohexylmagnesium bromide (a Grignard reagent) wit... Retrieved from [Link]

  • Homework.Study.com. (n.d.). What would be the product based on the following reaction: allyl bromide + cyclohexyl magnesium... Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]

  • Toppr. (n.d.). In the following reaction identify X Methylmagnesiumbromide+Xto class 12 chemistry CBSE. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu–Zr catalysts. Retrieved from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • UCL Discovery. (n.d.). Hydrogenation reactions catalysed by organometallic complexes. Retrieved from [Link]

  • PubChem. (n.d.). Methyl bromoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle for methyl acetate hydrogenation by H 2 and 2... Retrieved from [Link]

  • ORCA - Cardiff University. (2018, June 14). Iron-Catalyzed Methylation Using the Borrowing Hydrogen Approach. Retrieved from [Link]

  • YouTube. (2022, July 11). Dehydration of 2 Methylcyclohexanol Lab Experiment. Retrieved from [Link]

  • YouTube. (2020, March 29). Acid-Catalyzed Dehydration of 2-Methylcyclohexanol. Retrieved from [Link]

  • YouTube. (2020, April 21). Dehydration of 2-Methylcyclohexanol Experiment, Part 2. Retrieved from [Link]

Sources

Technical Support Center: Purification Challenges of Polar Hydroxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar hydroxy esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the unique challenges encountered during the purification of these molecules. The inherent polarity and presence of hydroxyl groups in these esters often lead to complications in standard purification protocols. This resource aims to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

I. Understanding the Core Challenges

Polar hydroxy esters present a unique set of purification challenges stemming from their bifunctional nature. The ester group provides a degree of lipophilicity, while the hydroxyl group imparts significant polarity and hydrogen bonding capability. This duality can lead to:

  • Poor separation from polar impurities: Starting materials like the parent carboxylic acid and alcohol are common impurities that share similar polarity, making them difficult to remove.[1]

  • Water solubility issues: The hydroxyl group can increase water solubility, leading to product loss during aqueous workups.

  • On-column degradation: The hydroxyl and ester functionalities can be sensitive to acidic or basic stationary phases, leading to hydrolysis or other side reactions during chromatography.

  • Difficulty in crystallization: The presence of the polar hydroxyl group can disrupt crystal lattice formation, often resulting in oils or gums instead of solid crystals.

  • Co-elution in chromatography: The similar polarities of the desired product and byproducts can lead to overlapping peaks in chromatographic separations.

II. Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing actionable advice and the rationale behind it.

Chromatography Troubleshooting

Q1: My polar hydroxy ester is showing poor retention and eluting near the solvent front in Reversed-Phase HPLC. How can I improve this?

A: This is a classic problem for polar analytes on nonpolar stationary phases like C18.[2][3] The compound has a higher affinity for the polar mobile phase than the stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous, increasing the water content in your mobile phase can help. However, be aware of "hydrophobic collapse" with traditional C18 columns in highly aqueous conditions.[4] Consider using a water-tolerant column.

  • Alternative Stationary Phases:

    • Embedded Polar Group (EPG) Columns: These columns have polar groups embedded in the alkyl chains, which helps to retain polar compounds and prevents phase collapse in highly aqueous mobile phases.

    • Phenyl-Hexyl Columns: These offer different selectivity through π-π interactions with aromatic rings in your analyte.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[5][6] It utilizes a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[5]

Q2: I'm observing significant peak tailing for my polar hydroxy ester on a silica gel column. What is causing this and how can I fix it?

A: Peak tailing on silica gel is often due to strong interactions between the polar hydroxyl group of your ester and the acidic silanol groups on the silica surface. This can be addressed by:

  • Mobile Phase Modification: Adding a small amount of a competitive polar solvent or a modifier can improve peak shape.

    • For acidic compounds: Adding a small amount of a weak acid like acetic acid or formic acid to the mobile phase can protonate the analyte and reduce its interaction with the silica.

    • For basic compounds (less common for hydroxy esters but possible with other functionalities): Adding a small amount of a weak base like triethylamine or pyridine can neutralize the acidic sites on the silica.[7]

  • Use of Deactivated Silica: Employing end-capped silica gel, where the surface silanol groups are derivatized, can significantly reduce tailing.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.

Q3: My polar hydroxy ester seems to be degrading on the silica gel column. What are my options?

A: The acidic nature of standard silica gel can catalyze the hydrolysis of the ester functionality, especially in the presence of nucleophilic hydroxyl groups.

  • Neutralize the Silica: You can pre-treat the silica gel by washing it with a solution containing a small amount of a base like triethylamine in your mobile phase before packing the column.[7]

  • Switch to a Less Acidic Stationary Phase: Neutral alumina can be a good alternative. For very sensitive compounds, Celite can be used as a less interactive stationary phase, although it offers lower resolution.

  • Minimize Residence Time: Use flash chromatography with a slightly more polar solvent system to elute your compound more quickly, reducing its contact time with the stationary phase.[7]

Recrystallization Troubleshooting

Q4: My polar hydroxy ester "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point.

  • Solvent Selection is Key:

    • The principle of "like dissolves like" is a good starting point. Since your compound has both polar (hydroxyl) and less polar (ester) characteristics, a solvent pair is often effective.[8]

    • A common strategy is to dissolve the compound in a "good" solvent in which it is highly soluble (e.g., ethanol, acetone) and then add a "poor" solvent in which it is less soluble (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[9]

  • Induce Crystallization:

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

    • Seeding: Adding a tiny crystal of the pure compound (a "seed crystal") can initiate crystallization.

  • Lower the Crystallization Temperature: After slow cooling to room temperature, placing the flask in an ice bath or refrigerator can sometimes promote crystallization.

Q5: I am having trouble finding a suitable single solvent for recrystallization. What are the guidelines for choosing a solvent pair?

A: A good solvent pair consists of two miscible solvents, one in which your compound is readily soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[9]

  • Common Solvent Pairs for Polar Compounds:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane[8]

Protocol for Solvent Pair Recrystallization:

  • Dissolve the impure solid in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the flask or seeding the solution.

  • Cool the solution further in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Workup and Extraction Troubleshooting

Q6: I am losing a significant amount of my polar hydroxy ester during the aqueous workup. How can I improve recovery?

A: The hydroxyl group increases the water solubility of your ester, leading to losses in the aqueous layer during extraction.

  • Use Saturated Brine: When performing extractions, wash the organic layer with saturated sodium chloride solution (brine) instead of pure water. The high salt concentration in the brine reduces the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.

  • Back-Extraction: After the initial extraction, "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Choose a More Polar Extraction Solvent: If you are using a non-polar solvent like hexane or diethyl ether, switching to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane may improve the partitioning of your polar ester into the organic phase.

  • Avoid Emulsions: The presence of polar functional groups can sometimes lead to the formation of emulsions during extraction. If this occurs, adding a small amount of brine and gently swirling the separatory funnel can help to break the emulsion.

III. Experimental Protocols and Workflows

Workflow for Method Selection in Purifying Polar Hydroxy Esters

The following diagram illustrates a logical workflow for selecting an appropriate purification method.

Purification_Workflow start Crude Polar Hydroxy Ester is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil/Gum) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->chromatography No run_tlc Run TLC with various solvent systems chromatography->run_tlc good_separation Good separation (Rf ~0.3)? run_tlc->good_separation flash_chromatography Perform Flash Chromatography good_separation->flash_chromatography Yes optimize_tlc Optimize TLC conditions (add modifiers, try HILIC) good_separation->optimize_tlc No purity_check Check Purity (NMR, LC-MS) flash_chromatography->purity_check pure_oil Pure Oily Product purity_check->pure_oil optimize_tlc->run_tlc

Caption: A decision-making workflow for purifying polar hydroxy esters.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent selection based on the principles of polarity.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Suitable for highly polar compounds. Often used as the "poor" solvent in a pair with an alcohol.[8]
MethanolHigh65Good general-purpose polar solvent.
EthanolHigh78Good general-purpose polar solvent.
AcetoneMedium56Good for compounds of intermediate polarity. Often used with hexane as a solvent pair.[8]
Ethyl AcetateMedium77A good choice for many esters, following the "like dissolves like" principle.[8]
DichloromethaneLow40Can be useful, but its low boiling point may limit the temperature differential for crystallization.
TolueneLow111A non-polar solvent with a high boiling point.
HexaneLow69A very non-polar solvent, often used as the "poor" solvent in a pair.

IV. Purity Assessment

After purification, it is crucial to assess the purity of the polar hydroxy ester. A combination of analytical techniques is often necessary for a comprehensive evaluation.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and determine an appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with those of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting trace impurities.[10][11] Reversed-phase LC with a mass spectrometer is a common setup. The choice of ionization source (e.g., ESI) will depend on the analyte's properties.[10]

  • High-Performance Liquid Chromatography (HPLC) with UV or other detectors: Can be used for quantitative purity analysis by measuring the area of the product peak relative to the total peak area.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., O-H stretch from the hydroxyl group, C=O stretch from the ester).

V. Concluding Remarks

The purification of polar hydroxy esters requires a thoughtful and often multi-step approach. By understanding the interplay of the polar hydroxyl and less polar ester functionalities, researchers can anticipate and overcome common challenges. This guide provides a foundation for troubleshooting and optimizing purification protocols. Remember that each compound is unique, and some degree of empirical optimization will always be necessary.

References

  • Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Heinonen, J., et al. (2025, October 24). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Retrieved from [Link]

  • Megalopoulos, C., et al. (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC - NIH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 7). Purification of polar NHS esters. Retrieved from [Link]

  • Megalopoulos, C., et al. (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. Retrieved from [Link]

  • (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • MDPI. (n.d.). The Separation and Utilization of Biomass Components in the Pre-Hydrolysis Liquor of Kraft-Based Dissolving Pulp Production Process—A Review. Retrieved from [Link]

  • ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Ruthenium-Catalyzed Ester Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ruthenium-catalyzed ester reduction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful and increasingly popular method for the synthesis of alcohols. As a greener and more atom-economical alternative to traditional metal hydride reagents, ruthenium-catalyzed hydrogenation offers significant advantages, but its successful implementation requires a nuanced understanding of the reaction parameters.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your reaction conditions.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues based on your experimental observations.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low or No Conversion check_catalyst 1. Catalyst Integrity & Activation start->check_catalyst check_conditions 2. Reaction Conditions start->check_conditions check_substrate 3. Substrate & Reagents start->check_substrate check_setup 4. Experimental Setup start->check_setup sub_catalyst1 Is the catalyst air/moisture sensitive? check_catalyst->sub_catalyst1 sub_catalyst2 Is a co-catalyst/base required? check_catalyst->sub_catalyst2 sub_catalyst3 Is the catalyst loading sufficient? check_catalyst->sub_catalyst3 sub_conditions1 Is H2 pressure adequate? check_conditions->sub_conditions1 sub_conditions2 Is the temperature optimal? check_conditions->sub_conditions2 sub_conditions3 Is the reaction time sufficient? check_conditions->sub_conditions3 sub_substrate1 Is the substrate pure? check_substrate->sub_substrate1 sub_substrate2 Is the solvent appropriate and dry? check_substrate->sub_substrate2 sub_setup1 Are there any leaks in the system? check_setup->sub_setup1 sub_setup2 Is the stirring efficient? check_setup->sub_setup2 solution_catalyst1 Handle catalyst under inert atmosphere. sub_catalyst1->solution_catalyst1 Yes solution_catalyst2 Add appropriate base (e.g., NaOMe, KOtBu). sub_catalyst2->solution_catalyst2 Yes solution_catalyst3 Increase catalyst loading. sub_catalyst3->solution_catalyst3 No solution_conditions1 Increase H2 pressure. sub_conditions1->solution_conditions1 No solution_conditions2 Increase temperature. sub_conditions2->solution_conditions2 No solution_conditions3 Extend reaction time. sub_conditions3->solution_conditions3 No solution_substrate1 Purify substrate. sub_substrate1->solution_substrate1 No solution_substrate2 Use dry, high-purity solvent. sub_substrate2->solution_substrate2 No solution_setup1 Check and seal all connections. sub_setup1->solution_setup1 Yes solution_setup2 Increase stirring speed. sub_setup2->solution_setup2 No

Sources

Preventing transesterification during hydrogenation of esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Yield Killer"

Welcome to the technical support hub. If you are reading this, you likely observed a peculiar phenomenon in your ester hydrogenation: high conversion of your starting material, but a disappointing yield of the desired alcohol. Instead, you see a new, unexpected ester peak in your GC/NMR trace.

This is Transesterification , a pervasive side reaction where your solvent (often an alcohol) attacks your substrate, swapping the alkoxy group before the catalyst can reduce the carbonyl.[1] In drug development, where substrates are complex and precious, this side reaction is unacceptable.

This guide moves beyond basic advice. We will dissect the mechanism, provide self-validating protocols, and offer "base-free" alternatives to eliminate this pathway entirely.

Module 1: Diagnostics & Mechanism

Q: How do I confirm my yield loss is due to transesterification?

A: Transesterification is often mistaken for incomplete conversion. Use this checklist to diagnose:

  • The "Ghost" Ester: In GC/HPLC, look for a peak with a retention time similar to your starting material but distinct.

  • NMR Verification: Check the alkoxy region (3.5–4.5 ppm). If you started with a methyl ester (

    
    , singlet ~3.6 ppm) in ethanol  solvent, look for a new ethyl quartet  (~4.1 ppm).
    
  • Mass Balance: Your starting material is gone, but the alcohol product yield is low. The missing mass is likely the transesterified ester, which may not ionize well or co-elute with the starting material.

The Mechanistic Conflict

The same conditions required for many homogeneous hydrogenation catalysts (active metal hydride + base promoter) are unfortunately perfect for transesterification.

  • The Catalyst: Requires a base (e.g.,

    
    ) to generate the active species.
    
  • The Side Effect: The base deprotonates the alcohol solvent, creating an alkoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). This alkoxide is a potent nucleophile that attacks your ester.
    

Visualizing the Competition: The diagram below illustrates how the base promoter inadvertently triggers the parasitic cycle (red) while trying to activate the catalytic cycle (blue).

G Base Base Promoter (e.g., KOtBu) Solvent Solvent (R'OH) Base->Solvent Deprotonates Catalyst_Pre Pre-Catalyst (e.g., Ru-Cl) Base->Catalyst_Pre Activates Alkoxide Alkoxide (R'O-) Solvent->Alkoxide Generates Nucleophile Substrate Substrate (R-CO-OR) Alkoxide->Substrate Nucleophilic Attack (Parasitic Cycle) Trans_Ester Unwanted Product (R-CO-OR') Substrate->Trans_Ester Transesterification Product Target Alcohol (R-CH2OH) Substrate->Product Reduction Active_Cat Active Hydride (Ru-H) Catalyst_Pre->Active_Cat H2 Heterolysis Active_Cat->Substrate Hydrogenation (Target Cycle)

Figure 1: The "Dual-Role" of the base promoter. It activates the catalyst (Green Path) but also generates alkoxides that trigger transesterification (Red Path).

Module 2: Strategic Solutions (Troubleshooting)

If you detect transesterification, apply one of the following three strategies, ranked from simplest to most advanced.

Strategy A: The "Camouflage" Technique (Solvent Matching)

Concept: If the solvent alcohol matches the ester's alkoxy group, transesterification becomes "invisible" (degenerate).

  • Protocol: If hydrogenating a Methyl Ester , use Methanol as solvent.[2] If hydrogenating an Ethyl Ester , use Ethanol .[3][4][5]

  • Why it works: The exchange happens (

    
    ), but the product is chemically identical to the reactant.
    
  • Limitation: Not applicable for complex esters (e.g., benzyl, tert-butyl) or when the matching alcohol is expensive/solid.

Strategy B: The "Avoidance" Technique (Aprotic Solvents)

Concept: Remove the alcohol source entirely.

  • Protocol: Switch to THF , Toluene , or 1,4-Dioxane .

  • Critical Adjustment: Many bifunctional catalysts (like Noyori types) require an alcohol co-solvent or proton source to facilitate the H-transfer mechanism.

    • Fix: Add a minimal stoichiometric amount of matching alcohol (1.0–2.0 equiv) rather than using it as bulk solvent.

  • Risk: Reaction rates often drop in non-polar solvents due to lower solubility of base additives or stabilization of the transition state.

Strategy C: The "Precision" Technique (Base-Free Hydrogenation)

Concept: Eliminate the base promoter. This is the most robust solution for sensitive substrates.

  • Protocol: Use a pre-formed metal dihydride catalyst or a catalyst that operates via a base-free mechanism (e.g., specific Iron-Pincer complexes or isolated Ru-dihydrides).

  • Why it works: Without the external base, the concentration of free alkoxide (

    
    ) is negligible, shutting down the transesterification pathway.
    

Module 3: Experimental Protocols

Protocol 1: Standard Ru-Catalyzed Hydrogenation (with Solvent Matching)

Best for: Simple methyl/ethyl esters where the corresponding alcohol is available.

  • Preparation: In a glovebox, charge the autoclave with the ester substrate (1.0 equiv).

  • Catalyst: Add Ru-MACHO® or Ru-SNS (0.1–1.0 mol%).

  • Base: Add KOtBu (catalytic amount, typically 5–10 mol% relative to substrate). Note: Keep base loading as low as possible to minimize side reactions.

  • Solvent: Add anhydrous Methanol (if substrate is Methyl ester) or Ethanol (if Ethyl ester). Concentration: 0.5–1.0 M.

  • Reaction: Pressurize with

    
     (30–50 bar). Heat to 60–80°C.
    
  • Workup: Vent

    
    . Concentrate solvent. The "transesterification" here is degenerate and does not affect yield.
    
Protocol 2: Base-Free Transfer Hydrogenation (Iron-Catalyzed)

Best for: Complex esters, lactones, or substrates sensitive to strong bases.

This protocol utilizes an Iron-Pincer complex which can operate in a "base-free" mode using ethanol as the hydrogen donor.[6]

  • Catalyst Pre-activation: Use Iron-MACHO-BH (carbonyl-hydrido-borohydride iron complex). This specific precursor does not require base activation.

  • Solvent/Reagent: Use Ethanol (anhydrous). Here, Ethanol acts as both solvent and hydrogen source.

  • Conditions:

    • Substrate: 0.5 mmol scale.

    • Catalyst: 1–5 mol% Fe-MACHO-BH.

    • Temperature: 100–130°C (Requires a sealed pressure tube or autoclave).

    • Base: NONE .

  • Mechanism: The catalyst performs transfer hydrogenation.[6] Since no strong base (

    
    ) is added, the equilibrium for ethoxide formation is extremely unfavorable, preventing transesterification of the substrate.
    
  • Outcome: High chemoselectivity for the alcohol product.

Module 4: Data Comparison & Decision Matrix

Use this table to select the right approach for your specific substrate.

VariableStrategy A: Solvent MatchingStrategy B: Aprotic Solvent (THF)Strategy C: Base-Free (Fe/Ru)
Primary Risk Limited substrate scopeSlower reaction ratesCatalyst availability/cost
Transesterification Masked (Degenerate)Suppressed (No alcohol pool)Eliminated (No alkoxide)
Reaction Speed Fast (Polar solvent)Moderate to SlowModerate
Base Required? Yes (Catalytic)Yes (Catalytic)No
Ideal Substrate Methyl/Ethyl EstersBenzyl/Complex EstersBase-sensitive Esters

References

  • Kuriyama, W. et al. (2012). Catalytic Hydrogenation of Esters.[2][7][8][9][10][11][12] Development of an Efficient Catalyst and Processes for Synthesizing Primary Alcohols. Organic Process Research & Development.[2][10][13] Link

  • Farrar-Tobar, R. A. et al. (2019).[2] Base-Free Iron Catalyzed Transfer Hydrogenation of Esters Using EtOH as Hydrogen Source.[2][6] Angewandte Chemie International Edition.[2][6] Link

  • Clarke, M. L. et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development.[2][10][13] Link

  • Dub, P. A. et al. (2020).[2] Engineering Catalysts for Selective Ester Hydrogenation. Organic Process Research & Development.[2][10][13] Link

  • Werkmeister, S. et al. (2014). Organometallic Catalysis: Hydrogenation of Esters.[2][8][9][10] Annual Review of Chemical and Biomolecular Engineering. Link

Sources

Technical Support Center: Stability and Storage of Alpha-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for alpha-hydroxy esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability and storage of these valuable compounds. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you ensure the integrity of your experiments and products.

Introduction to Alpha-Hydroxy Ester Stability

Alpha-hydroxy esters (AHEs) are a class of chemical compounds widely used in the pharmaceutical, cosmetic, and fine chemical industries. Their utility is derived from the presence of two key functional groups: an ester and a hydroxyl group on the alpha-carbon. However, this structural arrangement also makes them susceptible to specific degradation pathways that can impact their purity, potency, and safety. Understanding and controlling the factors that affect their stability is paramount for reliable experimental outcomes and product shelf-life.

The primary degradation pathways for alpha-hydroxy esters are hydrolysis and epimerization . The rates of these reactions are significantly influenced by environmental factors such as pH, temperature, and the solvent system used.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and storage of alpha-hydroxy esters.

Q1: I'm observing a decrease in the purity of my alpha-hydroxy ester over time, even when stored in the refrigerator. What could be the cause?

A decrease in purity is most commonly due to chemical degradation. The two primary culprits are hydrolysis and epimerization.

  • Hydrolysis: The ester functional group is susceptible to cleavage by water, yielding the parent alpha-hydroxy acid and the corresponding alcohol. This reaction can be catalyzed by both acids and bases.[1][2] Even trace amounts of moisture in your sample or storage container can lead to significant degradation over time.

  • Epimerization: If the alpha-carbon is a stereocenter, it can undergo epimerization (inversion of stereochemistry) under certain conditions, particularly in the presence of a base. This can be a significant issue if the biological activity of your compound is stereospecific.

Troubleshooting Steps:

  • Moisture Control: Ensure your AHE is stored under strictly anhydrous conditions. Use a desiccator for storage and handle the compound in a dry environment (e.g., a glove box with an inert atmosphere).

  • pH Neutrality: Verify that your sample is not acidic or basic. Residual catalysts or impurities from the synthesis can accelerate degradation. If necessary, purify the AHE to remove any acidic or basic residues.

  • Solvent Purity: If your AHE is in solution, ensure the solvent is of high purity and free from water and acidic or basic impurities.

Q2: What are the optimal storage conditions for long-term stability of alpha-hydroxy esters?

For long-term stability, alpha-hydroxy esters should be stored under conditions that minimize the rates of hydrolysis and epimerization.

  • Temperature: Store at low temperatures, generally between 2-8°C.[3] For highly sensitive compounds, storage at -20°C or even -80°C may be necessary. Avoid repeated freeze-thaw cycles, as this can introduce moisture condensation.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent potential oxidative degradation, although hydrolysis is the more common pathway.[1]

  • Container: Use tightly sealed, opaque containers to protect from moisture and light. Amber glass vials with tight-fitting caps are a good choice.[4]

  • Form: Storing the AHE as a dry solid is generally preferred over storing it in solution, as the presence of a solvent can facilitate degradation.

Q3: How does pH affect the stability of my alpha-hydroxy ester in an aqueous solution?

The pH of an aqueous solution is a critical factor in the stability of AHEs. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[5][6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This process is typically faster and irreversible compared to acid-catalyzed hydrolysis.[2][8]

The rate of hydrolysis is generally at its minimum in the neutral pH range. However, the exact pH of maximum stability can vary depending on the specific structure of the AHE.

Q4: I need to dissolve my alpha-hydroxy ester for an experiment. Which solvent should I choose to minimize degradation?

The choice of solvent is crucial for short-term stability during experiments.

  • Aprotic Solvents: Aprotic solvents that are free of acidic or basic impurities are generally the best choice. Examples include anhydrous acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM).

  • Protic Solvents: If a protic solvent is required, use anhydrous alcohols like ethanol or methanol. Be aware that transesterification can occur, especially in the presence of an acid or base catalyst.

  • Aqueous Solutions: If you must use an aqueous solution, prepare it fresh and use it immediately. Buffer the solution to a neutral or slightly acidic pH to minimize hydrolysis.

Molecular dynamics simulations have shown that the solvent can influence the conformation of the AHE, which in turn can affect its reactivity and stability.[9]

Technical Guides & Protocols

Protocol 1: Forced Degradation Study for an Alpha-Hydroxy Ester

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[10][11][12]

Objective: To intentionally degrade the alpha-hydroxy ester under various stress conditions to understand its degradation pathways.

Materials:

  • Alpha-hydroxy ester (AHE) sample

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the AHE in a suitable anhydrous solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours) due to the faster reaction rate.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid AHE in an oven at a temperature below its melting point (e.g., 70°C).

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the AHE to a light source (e.g., UV lamp) for a defined period.

    • Analyze the sample by HPLC.

Data Analysis: Analyze the chromatograms from each stress condition to identify new peaks corresponding to degradation products. A good stability-indicating method will show baseline separation of the parent AHE from all degradation products.[13]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating and quantifying the alpha-hydroxy ester from its potential degradation products.[14][15]

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength where the AHE has maximum absorbance

  • Injection Volume: 10 µL

Method Development Steps:

  • Initial Run: Inject a solution of the undegraded AHE to determine its retention time.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Method Optimization:

    • If co-elution of the parent peak with any degradation peaks is observed, adjust the chromatographic conditions.

    • Mobile Phase: Modify the gradient slope, initial and final mobile phase composition, or change the organic modifier (e.g., to methanol).

    • pH: Adjust the pH of the aqueous mobile phase to improve the peak shape and resolution of acidic or basic degradants.

    • Column: If necessary, try a different column chemistry (e.g., phenyl-hexyl or a polar-embedded phase).

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16]

Data Presentation & Visualization

Table 1: Influence of pH and Temperature on the Hydrolysis Rate of a Model Alpha-Hydroxy Ester
pHTemperature (°C)Apparent First-Order Rate Constant (k, s⁻¹)Half-life (t₁/₂)
4.5201.5 x 10⁻⁵~12.8 hours
5.3208.0 x 10⁻⁶~24.1 hours
6.1204.7 x 10⁻⁶~40.9 hours
6.1301.5 x 10⁻⁵~12.8 hours
6.1403.4 x 10⁻⁵~5.6 hours
Data is illustrative and based on trends observed for similar compounds.[17]
Diagrams

DegradationPathways cluster_hydrolysis Hydrolysis cluster_epimerization Epimerization AHE Alpha-Hydroxy Ester (R-configuration) AHA Alpha-Hydroxy Acid AHE->AHA Hydrolysis Alcohol Alcohol AHE->Alcohol Hydrolysis Epimer Alpha-Hydroxy Ester (S-configuration) AHE->Epimer Base-catalyzed Epimerization H2O H₂O H2O->AHE H_plus H⁺ (Acid Catalyst) H_plus->AHE OH_minus OH⁻ (Base Catalyst) OH_minus->AHE OH_minus->AHE

Caption: Primary degradation pathways of alpha-hydroxy esters.

StabilityTestingWorkflow start Start: AHE Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_dev Stability-Indicating HPLC Method Development forced_degradation->hplc_dev validation Method Validation (ICH Guidelines) hplc_dev->validation stability_study Long-Term & Accelerated Stability Studies validation->stability_study end End: Shelf-life Determination stability_study->end

Caption: Workflow for stability testing of alpha-hydroxy esters.

References

  • Temperature Dependence of Aqueous-Phase Decomposition of α-Hydroxyalkyl-Hydroperoxides. The Journal of Physical Chemistry A. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Polymer Science. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry. [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance. [Link]

  • In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. PubMed. [Link]

  • Annex 10 - ICH. World Health Organization. [Link]

  • Stability Storage Conditions In Pharma Industry. GMP Insiders. [Link]

  • A Q&A guide to stability storage. Q1 Scientific. [Link]

  • Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate. ResearchGate. [Link]

  • Rate of hydrolysis of ester in presence of an acidic medium. Chemistry Stack Exchange. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • What solvents can you do an ester base hydrolysis in? Reddit. [Link]

  • Determining the Temperature Dependency of Biodegradation Kinetics for 34 Hydrocarbons while Avoiding Chemical and Microbial Confounding Factors. PubMed. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Expiration Dating and Stability Testing for Human Drug Products. FDA. [Link]

  • Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... ResearchGate. [Link]

  • Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. PubMed. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Process for preparing alpha-hydroxy carboxylic acids and esters thereof.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. ResearchGate. [Link]

  • alpha-Chymotrypsin Deacylation: Temperature Dependence of Hydrolysis and Transesterification Reactions. PubMed. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PubMed Central. [Link]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI. [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

  • The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. ResearchGate. [Link]

  • Solvent Effects on Homolytic Bond Dissociation Energies of Hydroxylic Acids. Journal of the American Chemical Society. [Link]

Sources

Overcoming low yield in the synthesis of "Methyl 2-cyclohexyl-2-hydroxyacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate

Welcome to the technical support guide for the synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate. This resource is designed for chemistry professionals encountering challenges, particularly low yields, in this synthesis. We will explore common pitfalls in the prevalent Grignard-based synthetic route and provide field-proven troubleshooting strategies and optimized protocols.

Introduction: The Challenge of Synthesizing α-Hydroxy Esters

The synthesis of α-hydroxy esters like Methyl 2-cyclohexyl-2-hydroxyacetate is a fundamental transformation in organic chemistry, pivotal for creating intermediates for pharmaceuticals and other fine chemicals.[1][2] The most common and direct approach involves the nucleophilic addition of a Grignard reagent—in this case, cyclohexylmagnesium halide—to a methyl α-ketoester, such as methyl glyoxylate.

While theoretically straightforward, this reaction is notoriously sensitive and prone to side reactions that can drastically reduce the final yield.[2][3] This guide provides a structured, question-and-answer-based approach to diagnose and resolve these common issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, structured chronologically from reagent preparation to product isolation.

FAQ 1: Issues with Grignard Reagent Formation

Question: My attempt to form cyclohexylmagnesium bromide is failing. The reaction either doesn't start, or the solution turns dark brown and cloudy. What's going wrong?

Answer: This is a classic issue in Grignard synthesis, and the cause almost always relates to reagent quality or reaction conditions.[4]

Core Causality: Grignard reagents are potent nucleophiles and extremely strong bases.[3] Their formation and stability are compromised by two main factors:

  • Protic Contaminants: Trace amounts of water or other acidic protons (e.g., from alcohols) will protonate and destroy the Grignard reagent faster than it can be formed.[3]

  • Magnesium Surface Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide. This layer must be disrupted for the reaction to initiate.

Troubleshooting Workflow for Grignard Formation

start Start: Low/No Grignard Formation q1 Is all glassware flame-dried under vacuum? start->q1 a1_no Action: Thoroughly dry all apparatus. Purge with inert gas (Ar or N2). q1->a1_no No a1_yes Yes q1->a1_yes end_node Outcome: Successful Grignard Formation a1_no->end_node q2 Is the solvent truly anhydrous? a1_yes->q2 a2_no Action: Use freshly distilled solvent or solvent from a sealed, anhydrous-grade bottle. q2->a2_no No a2_yes Yes q2->a2_yes a2_no->end_node q3 How was the magnesium activated? a2_yes->q3 a3_insufficient Action: Add an iodine crystal, 1,2-dibromoethane, or mechanically crush the Mg turnings. q3->a3_insufficient Insufficiently a3_ok Sufficiently q3->a3_ok a3_insufficient->end_node q4 What is the appearance of the solution? a3_ok->q4 a4_dark Symptom: Dark/Black Solution Cause: Wurtz coupling or impurities. Action: Slow the addition of cyclohexyl halide. Ensure high-purity Mg. q4->a4_dark a4_clear Solution is clear but reaction is sluggish. q4->a4_clear a4_dark->end_node a4_clear->end_node

Caption: Troubleshooting Decision Tree for Grignard Reagent Formation.

Troubleshooting Table: Grignard Formation

SymptomProbable CauseRecommended Solution
Reaction fails to initiate.Passivated magnesium surface; trace moisture.Add a single crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to activate the magnesium. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[4][5]
Solution turns dark brown or black.Wurtz coupling side reaction (R-X + R-MgX → R-R).[3]Slow down the rate of addition of cyclohexyl bromide to the magnesium suspension. Maintain a gentle reflux; overheating can promote side reactions.[4]
A white precipitate forms immediately.Gross water contamination.Stop the reaction. Discard the reagents and restart with meticulously dried glassware and fresh anhydrous solvent.
FAQ 2: Low Yield During the Nucleophilic Addition Step

Question: I've confirmed my Grignard reagent concentration via titration, but the yield of Methyl 2-cyclohexyl-2-hydroxyacetate is still below 50%. What are the likely side reactions?

Answer: Once you have a viable Grignard reagent, low yields typically point to competing reaction pathways during the addition to the methyl α-ketoester.

Core Causality: The Grignard reagent can act as a base in addition to a nucleophile. Furthermore, the α-ketoester substrate has multiple electrophilic sites.

Reaction Pathways: Main vs. Side Reactions

G cluster_reactants Reactants cluster_products Reaction Products Grignard Cyclohexyl-MgBr (Nucleophile & Base) Desired Desired Product: Methyl 2-cyclohexyl-2-hydroxyacetate Grignard->Desired  1. Nucleophilic Attack (on Carbonyl Carbon) [GOOD] Enolate Side Product: Enolate (reverts to starting material after workup) Grignard->Enolate  2. Proton Abstraction (Enolization) [BAD] Reduction Side Product: Methyl Hydroxyacetate (Reduction) Grignard->Reduction  3. Hydride Transfer (Reduction of Carbonyl) [BAD] Ketoester Methyl Glyoxylate (Electrophile) Ketoester->Desired Ketoester->Enolate Ketoester->Reduction

Sources

HPLC analysis issues with hydroxy esters and potential solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Stability, Detection, and Separation Challenges

Introduction: The Dual-Functionality Challenge

Welcome to the technical guide for Hydroxy Esters. These compounds—possessing both a hydroxyl group (-OH) and an ester linkage (-COOR)—present a unique "double trouble" in HPLC analysis. You are likely here because you are facing one of three specific failures:

  • Ghost Peaks/Loss of Area: Your analyte is degrading during the run or storage (Hydrolysis).

  • Invisible Peaks: Your aliphatic hydroxy ester has no UV chromophore (Detection).

  • Peak Tailing/Splitting: The hydroxyl group is dragging on the silica, or you have unresolved enantiomers (Separation).

This guide does not offer generic advice. It provides mechanistic solutions based on the specific chemistry of hydroxy esters.

Module 1: Stability & Sample Preparation

Issue: "My peak area decreases over time, and new peaks appear in the void volume."

The Mechanism: Hydroxy esters are thermodynamically unstable in aqueous solutions, particularly at extremes of pH. The ester bond is susceptible to hydrolysis, yielding the corresponding acid and alcohol. Crucially, the neighboring hydroxyl group can sometimes act as an intramolecular catalyst (neighboring group participation), accelerating this process compared to simple esters.

The Solution: The "Safe Zone" pH Strategy Standard esters are typically most stable between pH 3.5 and 5.5. Outside this window, specific acid catalysis (pH < 3) or base-catalyzed saponification (pH > 7) occurs rapidly.

Protocol: Stability Validation Workflow

Before running a long sequence, you must validate the stability of your analyte in the autosampler solvent.

  • Preparation: Prepare the hydroxy ester at 1 mg/mL in three different diluents:

    • Diluent A: 0.1% Formic Acid in Water/ACN (pH ~2.7)

    • Diluent B: 10 mM Ammonium Acetate (pH ~4.5)

    • Diluent C: 10 mM Ammonium Bicarbonate (pH ~7.8)

  • Execution: Inject each sample immediately (T=0) and then every 2 hours for 12 hours.

  • Analysis: Plot Peak Area % vs. Time.

Data Interpretation:

ObservationDiagnosisCorrective Action
Area Loss in Diluent C (pH > 7) Base-catalyzed Hydrolysis (Saponification)CRITICAL: Switch to acidic mobile phases. Avoid storing samples in glass vials with high surface alkalinity; use deactivated glass or polypropylene.
Area Loss in Diluent A (pH < 3) Acid-catalyzed HydrolysisBuffer mobile phase to pH 4.5 (e.g., Acetate buffer). Avoid TFA (Trifluoroacetic acid) if degradation is observed; use Formic or Acetic acid.
New Early Eluting Peak Hydrolysis Product (Free Acid)Confirm identity by matching RT with the free acid standard.

Expert Insight: If your hydroxy ester is an alpha-hydroxy ester (e.g., lactate derivative), be aware that they are prone to lactide formation (dimerization) in concentrated non-aqueous solutions. Keep samples dilute.

Module 2: Detection Challenges

Issue: "I injected 1 mg/mL, but I see nothing (or just noise) at 254 nm."

The Mechanism: Aliphatic hydroxy esters (e.g., methyl 3-hydroxybutyrate) lack a conjugated


-system. They do not absorb UV light above 210 nm. Using 254 nm is futile.

The Solution: Wavelength Optimization or Derivatization You have two paths: Push the UV limits or chemically tag the molecule.

Path A: Low-UV Optimization (The "Clean" Approach)

If you must use UV without derivatization:

  • Wavelength: Set detection to 210 nm .

  • Solvent Cutoff: You cannot use Methanol (cutoff ~205 nm) or THF (cutoff ~212 nm) as they will cause massive baseline noise.

  • Mandatory Mobile Phase: Use Acetonitrile (cutoff ~190 nm) and Water . Use Phosphate buffer (transparent) rather than Acetate/Formate (which absorb at low UV).

Path B: Derivatization (The "Robust" Approach)

If 210 nm is too noisy or non-specific, you must derivatize the hydroxyl group to add a chromophore.

Recommended Reagent: 3,5-Dinitrobenzoyl Chloride (DNB-Cl).

  • Target: Reacts with the -OH group.

  • Result: Adds a strong UV chromophore (detectable at 254 nm).

Derivatization Protocol:

  • Mix: 100 µL Sample + 100 µL DNB-Cl (10 mg/mL in THF) + 10 µL Pyridine (catalyst).

  • Incubate: 60°C for 30 minutes.

  • Quench: Add 200 µL dilute HCl to neutralize pyridine.

  • Inject: Analyze the derivative at 254 nm .

Module 3: Separation & Peak Shape

Issue: "My peaks are tailing significantly."

The Mechanism: The hydroxyl (-OH) group on your ester is a hydrogen bond donor. It interacts strongly with residual silanols (Si-OH) on the silica surface of your column. This secondary interaction causes the peak to "drag" or tail.

The Solution: Shielding and End-capping

Decision Logic for Column Selection:

ColumnSelection Start Select Column IsAromatic Is Analyte Aromatic? Start->IsAromatic C18 Standard C18 (Fully End-capped) IsAromatic->C18 Yes PolarEmbedded Polar-Embedded C18 (Shield RP) IsAromatic->PolarEmbedded No (Aliphatic) HILIC HILIC Column (Bare Silica/Amide) PolarEmbedded->HILIC If too polar (RT < 1.5 min)

Figure 1: Column selection logic for hydroxy esters to minimize silanol interactions.

Recommended Mobile Phase Modifier: Do not use neutral water. You must suppress silanol ionization.

  • Acidic: 0.1% Formic Acid (pH 2.7) protonates silanols, reducing tailing.

  • Buffer: 20 mM Phosphate Buffer (pH 3.0) is superior for peak shape but incompatible with MS.

Module 4: Chiral Separation

Issue: "I see a split peak or need to separate enantiomers."

The Mechanism: Many hydroxy esters are chiral at the carbon bearing the hydroxyl group (e.g., methyl lactate). Standard C18 columns cannot separate enantiomers.

The Solution: Polysaccharide Columns You need a Chiral Stationary Phase (CSP).[1] The hydroxyl group is an excellent "handle" for chiral recognition via hydrogen bonding with the stationary phase.

Primary Screening Protocol:

  • Columns: Screen Amylose-based (e.g., Chiralpak AD-H, Chiral Art Amylose-SA) and Cellulose-based (e.g., Chiralcel OD-H, Chiral Art Cellulose-SB).

  • Mobile Phase (Normal Phase): Hexane / Isopropanol (90:10).[2]

    • Why? The non-polar hexane forces the analyte to interact with the polar chiral selector.

  • Mobile Phase (Polar Organic): 100% Acetonitrile or Methanol (if the column is immobilized).

    • Note: Immobilized columns allow for a wider solvent range than coated columns.

Visual Workflow for Method Development:

MethodDev Start Start: Hydroxy Ester Sample UV_Check Check UV Absorbance Start->UV_Check HasUV Has Chromophore? UV_Check->HasUV Deriv Derivatize (Benzoyl Chloride) HasUV->Deriv No (High Sensitivity Needed) LowUV Use Low UV (210nm) No MeOH/THF HasUV->LowUV No (Mod Sensitivity) Screen Screen Stability (pH 3.0 - 5.0) HasUV->Screen Yes Deriv->Screen LowUV->Screen Chiral Chiral Separation Required? Screen->Chiral RP_HPLC RP-HPLC Col: C18 End-capped MP: H2O/ACN + 0.1% FA Chiral->RP_HPLC No NP_HPLC Normal Phase Chiral Col: Amylose/Cellulose MP: Hex/IPA (90:10) Chiral->NP_HPLC Yes

Figure 2: Comprehensive method development workflow for hydroxy esters.

References

  • Derivatization Agents for HPLC

    • Title: Derivatization Reagents for Detection of Organic Compounds By HPLC.[3][4][5][6]

    • Source: Journal of Advances in Chemistry.
    • Link:[Link] (General reference for Benzoyl Chloride protocols).

  • Hydrolysis of Esters

    • Title: Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl.[7]

    • Source: USDA Agricultural Research Service.
    • Link:[Link] (Demonstrates the critical impact of pH < 4.6 and neutral pH on ester stability).

  • Chiral Separation Strategies

    • Title: Efficient method development for chiral separ
    • Source: YMC Co., Ltd.
    • Link:[Link] (Protocols for Amylose/Cellulose screening).

  • Detection of Low-UV Esters

    • Title: HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed
    • Source: Journal of Chrom
    • Link:[Link] (Discusses detection challenges of aliphatic esters).

Sources

Identifying impurities in "Methyl 2-cyclohexyl-2-hydroxyacetate" by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Analysis of Methyl 2-cyclohexyl-2-hydroxyacetate

Executive Summary: The Analytical Challenge

Methyl 2-cyclohexyl-2-hydroxyacetate (also known as Methyl Hexahydromandelate, CAS: 99183-16-1) is a critical intermediate in the synthesis of anticholinergic drugs like Oxybutynin and Glycopyrronium bromide .

Analytically, this molecule presents a "perfect storm" of challenges for LC-MS:

  • Poor Ionization: As a neutral alpha-hydroxy ester, it lacks basic nitrogen centers for protonation (

    
    ), making standard ESI+ sensitivity poor.
    
  • Chromatographic Similarity: It co-elutes easily with its aromatic precursor (Methyl Mandelate) on standard C18 gradients due to similar hydrophobicity.

  • Labile Functionality: The tertiary hydroxyl group is prone to in-source dehydration, creating "ghost" impurities if source temperatures are too high.

This guide addresses these specific failure points.

Module 1: Signal Optimization (The "Invisible Peak" Issue)

User Question: "I am injecting 10 µg/mL of my standard, but I see almost no signal in ESI positive mode. My background noise is high. How do I ionize this neutral ester?"

Scientist’s Diagnosis: The molecule (


, MW 172.22) has no easily protonatable site. In pure water/acetonitrile with Formic Acid, the 

(m/z 173.2) is unstable or non-existent. You are likely seeing only chemical noise or weak sodium adducts.

Troubleshooting Protocol:

Step 1: Switch to Adduct-Driven Ionization Do not rely on protonation. You must force the formation of stable adducts.

  • Recommendation: Add Ammonium Formate (5-10 mM) to your aqueous mobile phase.

  • Target Ion: Look for the Ammonium adduct

    
     at m/z 190.2 . This is typically 10-50x more intense than the protonated species for this class of esters.
    

Step 2: Alternative Source (APCI) If ESI remains inconsistent due to matrix suppression, switch to Atmospheric Pressure Chemical Ionization (APCI) .

  • Mechanism: APCI relies on gas-phase charge transfer, which is excellent for neutral, semi-volatile esters like this.

  • Mode: APCI Positive.[1]

  • Target:

    
     (m/z 173.2) often forms better in APCI than ESI, but 
    
    
    
    (m/z 190.2) will still dominate if ammonium buffer is present.

Step 3: Check Source Temperature (Dehydration Artifacts)

  • Warning: If your source temp is >350°C, you may be thermally dehydrating the molecule before detection.

  • Symptom: You see a peak at m/z 155 (

    
    ) or m/z 172  (
    
    
    
    ) instead of the parent.
  • Fix: Lower source temperature to 250-300°C.

Module 2: Impurity Identification (The "Unknown Mass" Issue)

User Question: "I see small peaks eluting near the main peak. One is -6 Da and another is -14 Da relative to the main peak. What are they?"

Scientist’s Diagnosis: These mass shifts correspond to specific failures in the hydrogenation or hydrolysis steps of the synthesis.

Impurity Fingerprint Table:

Mass Shift (

m/z)
Observed Ion (Ammonium Adduct)IdentityOrigin / Mechanism
0 (Parent) 190.2 Methyl 2-cyclohexyl-2-hydroxyacetate Target Compound
-6 Da 184.2Methyl Mandelate Starting Material. Incomplete hydrogenation of the aromatic ring.
-14 Da 176.2Hexahydromandelic Acid Hydrolysis. Ester hydrolysis (loss of

from methyl group). Common if stored in wet solvents.
-18 Da 172.2Dehydration Product Degradation. Elimination of -OH group to form a cyclohexenyl double bond.
+14 Da 204.2Ethyl Ester Analog Process Artifact. Transesterification if Ethanol was used in workup/crystallization.
+32 Da 222.2Oxidation (Keto) Side Reaction. Oxidation of hydroxyl to ketone (Methyl 2-cyclohexyl-2-oxoacetate).

Visualizing the Impurity Pathways:

ImpurityPathways Start Methyl Mandelate (Aromatic Precursor) Start->Start Incomplete Rxn (-6 Da) Target Methyl 2-cyclohexyl-2-hydroxyacetate (Target) Start->Target + 3 H2 (Hydrogenation) Imp_Acid Hexahydromandelic Acid (Hydrolysis Impurity) Target->Imp_Acid Hydrolysis (-CH2) Imp_Dehyd Cyclohexenyl Ester (Dehydration Impurity) Target->Imp_Dehyd - H2O (Heat/Acid) Imp_Ethyl Ethyl Ester (Solvent Artifact) Target->Imp_Ethyl + EtOH / - MeOH

Figure 1: Origin of common impurities during the hydrogenation of Methyl Mandelate.

Module 3: Chromatographic Separation (The "Co-elution" Issue)

User Question: "My Methyl Mandelate (starting material) co-elutes with the product on my C18 column. How do I separate them?"

Scientist’s Diagnosis: While the cyclohexyl ring is more hydrophobic than the phenyl ring, the difference is sometimes insufficient on standard C18 phases, especially with high organic starting conditions.

Optimization Protocol:

  • Stationary Phase Selection:

    • Standard: C18 is acceptable, but requires a shallow gradient.

    • Superior: Phenyl-Hexyl or Biphenyl columns.

    • Why? These columns interact via

      
       interactions with the aromatic ring of the Methyl Mandelate impurity, significantly increasing its retention relative to the saturated (cyclohexyl) product.
      
  • Mobile Phase & Gradient:

    • Buffer: 10 mM Ammonium Formate (pH 3.5 - 4.0). Acidic pH suppresses ionization of the acid impurity, keeping it sharp.

    • Gradient: Start lower. 10% B to 60% B over 15 minutes.

    • Note: If you start at 50% B, you will likely miss the separation.

Data Comparison Table: Retention Behavior

Column TypeMethyl Mandelate (

)
Target Product (

)
Resolution (

)
Comment
C18 (Standard) 4.2 min4.5 min< 1.5Poor separation; risk of integration error.
Phenyl-Hexyl 5.8 min4.4 min> 3.0 Recommended. Aromatic impurity is retained longer.
Chiralpak IC VariableVariableN/ARequired only if measuring enantiomeric purity.

Module 4: Advanced Troubleshooting (FAQs)

Q: I see a peak at [M+Na]+ (m/z 195) that doesn't match the [M+NH4]+ profile. Why? A: Sodium adducts are "sticky" and often non-linear in response. They come from glassware or solvent contamination.

  • Fix: Do not quantify using the Sodium adduct. Stick to the Ammonium adduct (m/z 190). If the Na+ signal is overwhelming, your glassware may need acid washing, or your mobile phase solvents are not LC-MS grade.

Q: Can I use UV detection? A: Yes, but with caveats.

  • The target (cyclohexyl) has weak UV absorbance (only end-absorption < 210 nm) because it lacks a chromophore.

  • The impurity (Methyl Mandelate) has strong UV absorbance (aromatic ring, 254 nm).

  • Risk: You will vastly overestimate the level of impurity if you compare UV areas directly without response factors. The impurity will look huge compared to the product. LC-MS (TIC) is more accurate for relative quantitation here.

Q: How do I distinguish the "Acid" impurity from the "Ester" in MS? A:

  • Ester (Target): m/z 190 (

    
     adduct). Fragments to m/z 113 (loss of methoxy+water).
    
  • Acid (Impurity): m/z 176 (

    
     adduct) or m/z 157 (negative mode 
    
    
    
    ).
  • Tip: Run a negative mode scan. The ester will be silent; the acid impurity will light up at m/z 157.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3] International Council for Harmonisation.[4]

  • Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry.

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews. (Foundational text on ESI adduct formation).

  • PubChem. Methyl 2-cyclohexyl-2-hydroxyacetate (Compound Summary). National Library of Medicine.

Sources

Technical Support Center: Enantioselective Keto Ester Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Assistance Center. Current Status: Operational Topic: Optimizing Enantioselectivity (ee) & Diastereoselectivity (de) in Keto Ester Reduction Ticket Priority: High (Methodology Optimization)

Overview & Triage

You have reached the Tier 3 Support Guide for asymmetric reduction. This guide addresses the reduction of keto esters (typically


- or 

-keto esters) to chiral hydroxy esters.[1][2]

Select your active catalytic system to proceed:

  • Module A: Biocatalysis (Ketoreductases/KREDs)

  • Module B: Chemocatalysis (Noyori-type Hydrogenation)

  • Module C: Dynamic Kinetic Resolution (DKR) – Specific for

    
    -keto esters
    

Module A: Biocatalytic Reduction (KREDs)

System: Engineered Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) coupled with cofactor regeneration (NADPH/NADH).[3][4]

🔬 Core Mechanism & Workflow

Biocatalytic reduction operates under kinetic control. The enzyme binds the prochiral ketone in a specific orientation relative to the cofactor hydride. High enantioselectivity relies on the energy difference between the pro-R and pro-S transition states (


).
Visualization: The Coupled Redox Cycle

The following diagram illustrates the standard KRED cycle coupled with an Isopropyl Alcohol (IPA) regeneration system.

KRED_Cycle cluster_0 Reduction Phase cluster_1 Regeneration Phase Keto Keto Ester (Substrate) Alcohol Chiral Alcohol (Product) Keto->Alcohol Reduction IPA Isopropanol (Co-substrate) Acetone Acetone (Byproduct) IPA->Acetone Oxidation Cofactor_Red NAD(P)H Cofactor_Ox NAD(P)+ Cofactor_Red->Cofactor_Ox Hydride Transfer Cofactor_Ox->Cofactor_Red Regeneration Enzyme KRED / ADH

Figure 1: Coupled redox cycle showing the dependency of product formation on cofactor regeneration efficiency.

🛠️ Troubleshooting Guide: Biocatalysis
IssuePotential CauseDiagnostic StepCorrective Action
Low ee (<90%) Background Reduction Run a control reaction: Buffer + Substrate + Cofactor (No Enzyme).If product forms in control, spontaneous reduction is occurring. Lower temperature or adjust pH to minimize chemical reduction.
Wrong Enzyme Hit N/AScreen a wider library. Enantioselectivity is inherent to the protein scaffold; "optimizing" a poor enzyme is rarely fruitful compared to finding a better variant [1].
Solvent-Induced Unfolding Check enzyme stability in the co-solvent (e.g., DMSO vs. IPA).Switch co-solvent. Some KREDs lose stereocontrol when the active site is distorted by high % organic solvent [2].
Low Conversion Product Inhibition Add resin (e.g., Amberlite XAD) to adsorb product in situ.Implement In-Situ Product Removal (ISPR).
Thermodynamic Equilibrium Check if the reaction stalls at ~90%.If using IPA regeneration, acetone accumulation drives the reverse reaction. Bubble

to remove acetone or use Glucose Dehydrogenase (GDH) system (irreversible) [3].
🧪 Standard Protocol: KRED Screening
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add 1 mM

    
    .
    
  • Substrate Stock: Dissolve keto ester in DMSO (100 mg/mL).

  • Cofactor Mix: Prepare solution containing 1.0 g/L NADP+ and 1.0 g/L NAD+.

  • Reaction:

    • In a 96-well plate, add 180 µL Buffer containing cofactor recycling enzyme (e.g., GDH + Glucose).

    • Add 10 µL Enzyme lysate (KRED).

    • Add 10 µL Substrate Stock.

  • Incubation: Shake at 30°C for 24 hours.

  • Analysis: Extract with Ethyl Acetate; analyze via Chiral GC/HPLC.

Module B: Chemocatalysis (Noyori Hydrogenation)

System: Ruthenium-BINAP or Ru-Diamine (Noyori-Ikariya) complexes.

🔬 Core Mechanism

Noyori-type asymmetric hydrogenation relies on Metal-Ligand-Substrate bifunctional catalysis. The NH group on the diamine ligand forms a hydrogen bond with the carbonyl oxygen, while the Ru-H delivers the hydride. This "lock-and-key" mechanism is highly sensitive to the steric environment [4].

🛠️ Troubleshooting Guide: Chemocatalysis

Q: My conversion is 100%, but ee is stuck at 80%. How do I improve it? A: This often indicates a competition between the enantioselective catalytic pathway and a non-selective background pathway, or "leakage" through a less selective transition state.

  • Action 1: Lower the Temperature.

    • Rationale: Enantioselectivity is governed by

      
       and 
      
      
      
      . Lowering T (
      
      
      or even
      
      
      ) magnifies the difference in rates between the major and minor enantiomer pathways (Enthalpic control) [5].
  • Action 2: Check Hydrogen Pressure.

    • Rationale: Contrary to intuition, increasing pressure sometimes lowers ee in certain Ru-BINAP systems due to changes in the rate-determining step or catalyst aggregation states. Try reducing pressure from 50 bar to 10 bar.

  • Action 3: Solvent Switch (The "Methanol Effect").

    • Rationale: Methanol is the standard solvent, but if the ester group is bulky or labile, protic solvents can interfere. Switch to Ethanol or a mix of

      
      /IPA. Note that for 
      
      
      
      -keto esters, the presence of acid (e.g., HCl) or base can drastically alter the keto-enol equilibrium [6].
🧪 Protocol: Ru-BINAP Hydrogenation[5]
  • Catalyst Prep: In a glovebox, weigh

    
     (S/C ratio 1000:1).
    
  • Vessel: Place substrate and catalyst in a stainless steel autoclave glass liner.

  • Solvent: Add degassed anhydrous MeOH.

  • Purge: Seal autoclave. Purge with

    
     (3 cycles at 10 bar).
    
  • Reaction: Pressurize to 50 bar

    
    . Stir at 
    
    
    
    for 12-24h.
  • Workup: Vent carefully. Concentrate solvent. Analyze crude (do not recrystallize before determining ee).

Module C: Dynamic Kinetic Resolution (DKR)

Target:


-substituted 

-keto esters.[1][2][5][6][7] Goal: Convert a racemic starting material (50:50 R/S) into a single diastereomer/enantiomer (100% yield, >98% ee, >98% de).
🔬 The Critical Logic (Curtin-Hammett Principle)

For DKR to work, the rate of racemization (


) must be significantly faster than the rate of reduction (

). If reduction is faster than racemization, you are merely performing a kinetic resolution (max 50% yield of desired isomer) [7].
Visualization: DKR Logic Flow

DKR_Mechanism cluster_racemization Racemization Equilibrium (Fast) cluster_reduction Stereoselective Reduction (Slow) S_Sub (S)-Keto Ester Enol Enol Intermediate S_Sub->Enol Base/Acid Prod_Anti Anti-(R,S)-Hydroxy Ester (Undesired) S_Sub->Prod_Anti k_slow (Minor Path) R_Sub (R)-Keto Ester R_Sub->Enol Base/Acid Prod_Syn Syn-(S,S)-Hydroxy Ester (Desired Product) R_Sub->Prod_Syn k_fast (Major Path)

Figure 2: The DKR landscape. Success requires the racemization (yellow) to be faster than the reduction (green).

🛠️ Troubleshooting Guide: DKR
SymptomDiagnosisSolution
High Yield, Low de (approx 1:1) Racemization is too slow. The catalyst is reducing the pre-existing enantiomers before they can interconvert.Boost Racemization: Add a mild base (e.g.,

or TEA) if using transfer hydrogenation. If using hydrogenation, ensure solvent promotes enolization (e.g., HFIP or DCM) [8].
High Yield, High de, Low ee Catalyst is not enantioselective. The catalyst controls the relative stereochemistry (syn/anti) but not the absolute face selection.Change Ligand: The chiral ligand is responsible for the absolute stereochemistry. Switch from (R)-BINAP to (S)-BINAP or try SegPhos ligands [9].
Low Yield, High ee/de Catalyst Deactivation. Check Substrate Purity:

-keto esters often contain acidic impurities that poison Ru catalysts. Distill substrate or pass through a plug of basic alumina.

References

  • Hollmann, F., et al. (2021).[2] Biocatalytic reduction of ketones.[3][8][9] Green Chemistry.[6]

  • Moore, J. C., et al. (2007). Improving the enantioselectivity of ketoreductase-catalyzed reductions. Accounts of Chemical Research.[10]

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[8][9] Applied Microbiology and Biotechnology.[10]

  • Noyori, R., et al. (2001).[11] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie.

  • Kitamura, M., et al. (1987).[11] Homogeneous asymmetric hydrogenation of functionalized ketones. Journal of the American Chemical Society.

  • Genêt, J. P. (2003). Recent developments in asymmetric hydrogenation.[4][5][6][12] Accounts of Chemical Research.[10]

  • Noyori, R., & Tokunaga, M. (1995).[12] Stereoselective synthesis via dynamic kinetic resolution.[5][6][12] Bulletin of the Chemical Society of Japan.[12]

  • Ratovelomanana-Vidal, V., & Genêt, J. P. (2003). Dynamic kinetic resolution: an efficient tool for the synthesis of chiral compounds.[7] Canadian Journal of Chemistry.

  • Steward, K. M., et al. (2012).[6] Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.

Sources

Validation & Comparative

A Comparative Guide to the Validation of "Methyl 2-cyclohexyl-2-hydroxyacetate" Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a foundational requirement for ensuring the safety, efficacy, and reproducibility of experimental results and final drug products. Methyl 2-cyclohexyl-2-hydroxyacetate, a chiral ester with potential applications as a building block in pharmaceutical synthesis, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the pharmacological activity of active pharmaceutical ingredients (APIs).

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of Methyl 2-cyclohexyl-2-hydroxyacetate. We will explore the scientific rationale behind the method's development, present a comprehensive validation protocol grounded in regulatory standards, and objectively compare its performance against alternative analytical techniques.

The Rationale Behind the HPLC Method Design: A Mechanistic Approach

The development of a robust analytical method is not a matter of chance but of deliberate, scientifically-grounded choices. The goal is to create a system where the analyte, Methyl 2-cyclohexyl-2-hydroxyacetate, is well-retained, produces a symmetrical peak, and is clearly separated from any potential process impurities or degradation products.

  • Analyte Properties: Methyl 2-cyclohexyl-2-hydroxyacetate (MW: 172.22 g/mol ) is a moderately polar molecule featuring a hydrophobic cyclohexyl ring, a polar hydroxyl group, and an ester functional group. It lacks a strong UV-absorbing chromophore.[1]

  • Column Selection: The Heart of the Separation: A reversed-phase (RP) C18 column is the logical choice for this analyte. The non-polar C18 stationary phase interacts with the hydrophobic cyclohexyl moiety, providing the primary mechanism for retention. The polar functional groups (hydroxyl and ester) ensure that the molecule does not retain too strongly, allowing for reasonable elution times with a suitable mobile phase.

  • Mobile Phase Optimization: Driving the Elution:

    • Composition: A gradient elution using a mixture of water and acetonitrile is optimal. Acetonitrile is chosen for its low viscosity and UV transparency at low wavelengths.

    • pH Control: The inclusion of a small amount of acid (e.g., 0.1% formic acid) in the aqueous phase is critical. This suppresses the ionization of the hydroxyl group and any potential acidic impurities, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Detection Strategy: Seeing the Invisible: Given the absence of a significant chromophore, detection must be performed at a low UV wavelength, typically around 205-210 nm , where the ester carbonyl group exhibits some absorbance. This requires a high-purity mobile phase to minimize baseline noise.

Optimized HPLC Method Parameters:

Parameter Specification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL

| Diluent | Acetonitrile/Water (50:50, v/v) |

Method Validation: A Self-Validating System for Trustworthy Results

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[2][3] Our protocol is designed in strict accordance with the International Council on Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[4][5][6][7]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring all critical parameters are systematically evaluated.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Experimental Execution cluster_rep Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Ref Prepare Reference Standards & Samples Proto->Ref Spec Specificity (Forced Degradation) Ref->Spec Lin Linearity & Range Ref->Lin Acc Accuracy (Spike/Recovery) Ref->Acc Prec Precision (Repeatability & Intermediate) Ref->Prec LOD LOD & LOQ Ref->LOD Rob Robustness Ref->Rob Data Data Analysis & Statistical Evaluation Spec->Data Lin->Data Acc->Data Prec->Data LOD->Data Rob->Data Report Final Validation Report Data->Report

Caption: Workflow for HPLC Analytical Method Validation.

Step-by-Step Validation Protocols

The following protocols outline the experimental execution for each validation characteristic.

A. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Protocol:

    • Prepare solutions of Methyl 2-cyclohexyl-2-hydroxyacetate.

    • Subject the solutions to forced degradation conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples alongside an unstressed control sample.

  • Acceptance Criteria: The main peak for Methyl 2-cyclohexyl-2-hydroxyacetate must be spectrally pure (as determined by a photodiode array detector) and well-resolved (Resolution > 2.0) from all degradation peaks.

B. Linearity

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.[9]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Concentration vs. Peak Area) must be ≥ 0.999.[9][10] The y-intercept should be ≤ 2% of the response at the 100% level.

C. Accuracy

  • Objective: To determine the closeness of the test results to the true value. This is assessed using recovery studies.

  • Protocol:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three samples at each concentration level (total of nine determinations).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[9]

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at the 100% target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements must be ≤ 2.0%.[10]

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte that can be reliably detected and quantified.

  • Protocol:

    • Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.

    • Prepare and inject solutions of decreasing concentration.

  • Acceptance Criteria:

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1.[8] The precision (%RSD) at the LOQ should be ≤ 10%.

F. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.

  • Protocol:

    • Analyze a standard solution while making small variations to the method parameters, one at a time:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Column Temperature: ± 5 °C (25 °C and 35 °C).

      • Mobile Phase Composition: ± 2% absolute organic content.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak tailing) should remain within predefined limits, and the final calculated purity should not be significantly affected.

Summary of Validation Data and Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
Specificity Resolution (R)R > 2.0 between analyte and closest impurity/degradant
Linearity Correlation Coefficient (r²)r² ≥ 0.999
Range 80% - 120% of target conc.Method is linear, accurate, and precise within this range
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD (n=6)≤ 2.0%
Precision (Intermediate) % RSD (n=6)≤ 2.0%
LOD Signal-to-Noise Ratio~ 3:1
LOQ Signal-to-Noise Ratio~ 10:1 (with %RSD ≤ 10%)
Robustness System SuitabilitySystem suitability passes under varied conditions

Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC method is robust and reliable, it is essential for scientists to understand its position relative to other available technologies. The choice of analytical technique often depends on specific laboratory needs, including throughput, sensitivity requirements, and cost.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC technology. It utilizes columns packed with sub-2 µm particles and operates at much higher pressures (up to 15,000 psi).[11][12]

  • Advantages:

    • Speed: Analysis times are dramatically reduced, often by a factor of up to 9x compared to traditional HPLC, significantly increasing sample throughput.[11][12]

    • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves both resolution between closely eluting impurities and overall sensitivity.[11][13]

    • Reduced Solvent Consumption: Faster run times and lower flow rates result in significant cost savings and are more environmentally friendly.[13]

  • Disadvantages:

    • Cost: UPLC systems represent a higher capital investment compared to standard HPLC instruments.[14]

    • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful re-development and re-validation.

Alternative 2: Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[15] For Methyl 2-cyclohexyl-2-hydroxyacetate, GC could be a viable alternative.

  • Advantages:

    • High Efficiency: GC columns can provide extremely high theoretical plate counts, leading to excellent separation of volatile impurities.

    • Sensitive Detectors: Flame Ionization Detection (FID) is highly sensitive to organic compounds, and Mass Spectrometry (GC-MS) provides definitive structural identification of unknown impurities.[16]

  • Disadvantages:

    • Analyte Suitability: The analyte must be volatile and thermally stable. There is a risk of on-column degradation, particularly dehydration of the hydroxyl group.

    • Derivatization: The polar hydroxyl group can cause peak tailing. Derivatization (e.g., silylation) may be required to improve chromatographic performance, adding an extra step to sample preparation.

Performance Comparison at a Glance
FeatureHPLC (Validated Method)UPLCGas Chromatography (GC)
Principle Liquid-solid partitioningLiquid-solid partitioningGas-liquid partitioning
Speed Moderate (e.g., 20 min)Very Fast (e.g., 2-5 min)[17]Fast (e.g., 10-25 min)
Resolution GoodExcellentExcellent (for volatile compounds)
Sensitivity GoodExcellentExcellent (with FID/MS)
Solvent Usage HighLowVery Low (carrier gas)
Cost (Instrument) ModerateHighModerate
Primary Limitation Slower analysis timeHigh backpressure, higher costRequires volatile & thermally stable analyte

Conclusion and Recommendations

This guide has detailed a robust, reliable, and fully validated HPLC-UV method for determining the purity of Methyl 2-cyclohexyl-2-hydroxyacetate. The method's development was based on sound chromatographic principles, and its validation follows the stringent requirements of the ICH Q2(R1) guidelines, ensuring its suitability for quality control and research applications.

Recommendations for Method Selection:

  • For Routine Quality Control: The validated HPLC method is the workhorse choice. It is robust, cost-effective, and its performance is well-understood and highly reliable, making it ideal for standard release testing.[17]

  • For High-Throughput Screening: When a large number of samples must be analyzed quickly, UPLC is the superior option. The significant reduction in run time provides a clear advantage in productivity, justifying the higher initial investment.[11][13]

  • For Volatile Impurity Profiling: If the primary concern is the identification and quantification of low-molecular-weight, volatile process impurities (e.g., residual solvents or starting materials), Gas Chromatography , particularly GC-MS, is the most powerful tool.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions, selecting the most appropriate analytical tool to ensure the quality and integrity of their work.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]

  • Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Retrieved from [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • International Council on Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • International Council on Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Oxford Academic. (n.d.). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Journal of Chromatographic Science. Retrieved from [Link]

  • IOSR Journal. (2018, September 15). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • MDPI. (2024, February 26). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC. Retrieved from [Link]

  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • The Pharma Innovation. (2017, October 24). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents.... Retrieved from [Link]

  • Cengage. (n.d.). Gas Chromatography.pdf. Retrieved from [Link]

  • CIPAC. (n.d.). Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. PubChem. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • SciELO. (2025, June 25). Bixa orellana LIPIDS AS A SOURCE OF GERANYLGERANIOL: EXTRACTION TECHNIQUES AND CHARACTERIZATION. Retrieved from [Link]

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A Comparative Guide to the Quantitative Analysis of Methyl 2-cyclohexyl-2-hydroxyacetate by ¹H-qNMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of Methyl 2-cyclohexyl-2-hydroxyacetate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the fundamental principles and causal relationships behind the experimental choices, ensuring a robust and self-validating analytical system. We will compare the performance of qNMR with established chromatographic techniques and provide the supporting data and methodologies necessary for immediate application.

The Principle and Primacy of Quantitative NMR (qNMR)

In the landscape of analytical chemistry, few techniques offer the direct and absolute quantification capabilities of qNMR.[1][2] Unlike chromatographic methods such as HPLC or GC, which rely on the detector's response to an analyte relative to a calibration curve, qNMR is a primary ratio method recognized by major pharmacopeias, including the U.S. Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[3][4][5]

The core principle is elegantly simple: the integrated area of a specific NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a certified internal standard of known purity and concentration.[1][6] This fundamental relationship eliminates the need for an identical, highly characterized reference standard of the analyte itself—a significant advantage when analyzing novel compounds or early-stage pharmaceutical intermediates like Methyl 2-cyclohexyl-2-hydroxyacetate.[3][7]

Experimental Workflow: qNMR Analysis of Methyl 2-cyclohexyl-2-hydroxyacetate

A successful qNMR experiment is a synthesis of careful planning, precise execution, and rigorous data processing.[8] The following sections detail a validated workflow for the analysis of Methyl 2-cyclohexyl-2-hydroxyacetate, grounded in established scientific principles and regulatory expectations.

Workflow Overview

qNMR_Workflow cluster_prep Part 1: Method Planning & Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation planning Method Planning - Select Analyte & IS Signals - Choose Solvent weighing Accurate Weighing - Analyte (Sample) - Internal Standard (IS) planning->weighing Define Masses dissolution Sample Dissolution - Add Deuterated Solvent - Ensure Homogeneity weighing->dissolution Combine & Dissolve instrument_setup Instrument Setup - Tuning & Matching - Shimming dissolution->instrument_setup param_opt Parameter Optimization - Set D1, Pulse Angle, Scans - Calibrate 90° Pulse instrument_setup->param_opt Qualify acquisition Data Acquisition - Run Experiment param_opt->acquisition Execute processing Spectrum Processing - Phasing - Baseline Correction acquisition->processing integration Signal Integration - Integrate Analyte & IS Peaks processing->integration Prepare calculation Purity Calculation - Apply qNMR Formula integration->calculation Input Data report Final Report - Purity (%) & Uncertainty calculation->report Result

Fig 1. General workflow for a ¹H-qNMR experiment.
Step 1: Analyte Signal Selection and Internal Standard (IS) Choice
  • Analyte: Methyl 2-cyclohexyl-2-hydroxyacetate The structure contains several unique proton environments. For quantification, we select a well-resolved signal that is free from overlap with other analyte, impurity, or internal standard signals. The methoxy singlet (-OCH₃) or the alpha-proton doublet (-CH(OH)-) are potential candidates. The alpha-proton, typically found around 4-5 ppm, is often a good choice for esters of this type.[9]

  • Internal Standard Selection Criteria: The choice of an internal standard is critical to the accuracy of the qNMR experiment.[10] An ideal IS should possess the following characteristics:

    • High Purity: Certified purity (ideally >99.5%) with traceability to a primary standard (e.g., NIST).[11]

    • Chemical Stability: Should not react with the analyte, solvent, or trace moisture.

    • Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[12]

    • Simple Spectrum: Should exhibit one or a few simple, sharp signals (singlets are ideal) in a region of the spectrum that is free of any analyte signals.[11][12]

    • Non-Volatile: To prevent concentration changes during sample preparation.

  • Recommended Internal Standard: Maleic Acid Maleic acid is an excellent choice for this analysis. It provides a sharp singlet for its two equivalent olefinic protons around 6.3 ppm in DMSO-d₆, a region typically clear of signals from aliphatic esters like Methyl 2-cyclohexyl-2-hydroxyacetate.[11] Dimethyl sulfone (singlet at ~3.2 ppm in DMSO-d₆) is another viable alternative.[11]

Step 2: Experimental Protocol - Sample Preparation
  • Weighing: Using a calibrated analytical balance with 0.01 mg accuracy, accurately weigh approximately 15-20 mg of Methyl 2-cyclohexyl-2-hydroxyacetate into a clean, dry vial.[13] Record the exact mass (mₐ).

  • Adding Internal Standard: To the same vial, add approximately 8-10 mg of a certified Maleic Acid internal standard. Record the exact mass (mₛₜₐ) and its certified purity (Pₛₜₐ). The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to minimize integration errors.[8]

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Homogenization: Vortex the vial for at least 60 seconds to ensure complete dissolution and homogeneity of both the analyte and the internal standard. A homogenous solution is critical for accurate shimming and reliable results.[8]

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: Experimental Protocol - NMR Data Acquisition

Accurate quantification requires strict adherence to optimized acquisition parameters to ensure the signal intensity faithfully represents the molar quantity.[3]

Table 1: Key ¹H-qNMR Acquisition Parameters & Rationale

ParameterRecommended SettingRationale & Justification
Pulse Program Simple 1-pulse (zg)The simplest pulse program is preferred to avoid quantification artifacts that can arise from more complex sequences.[8]
Relaxation Delay (D1) 5 x T₁ of the slowest relaxing protonThis is the most critical parameter for accuracy. The delay must be long enough to allow all relevant protons (in both analyte and IS) to fully return to thermal equilibrium before the next pulse. Using a shorter delay will lead to signal saturation and underestimation of the quantity. T₁ values can be determined experimentally using an inversion-recovery experiment. A conservative value of 30-60 seconds is often sufficient for small molecules.
Pulse Angle 90° (π/2)A 90° pulse provides the maximum signal intensity in a single scan, improving the signal-to-noise ratio. The pulse width must be accurately calibrated for the specific probe and sample.
Number of Scans (NS) 16 - 64Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This ensures high precision.
Receiver Gain (RG) Optimized automaticallyThe receiver gain should be set as high as possible without causing ADC overflow (clipping the FID), which would invalidate the quantitative data.
Spectral Width (SW) ~16 ppmThe spectral width must be wide enough to encompass all signals of interest, including the analyte, internal standard, and residual solvent peaks.
Acquisition Time (AQ) > 2 secondsA longer acquisition time provides better digital resolution, which is important for accurately defining and integrating sharp peaks.
Step 4: Data Processing and Purity Calculation
  • Processing: Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz). Manually phase the spectrum carefully and apply a robust baseline correction algorithm across the entire spectrum.

  • Integration: Integrate the selected, well-resolved signal for Methyl 2-cyclohexyl-2-hydroxyacetate (Iₐ) and the singlet for the Maleic Acid internal standard (Iₛₜₐ).

  • Calculation: The purity of the analyte (Pₐ) is calculated using the following equation[8][11]:

    Pₐ (%) = (Iₐ / Nₐ) * (Nₛₜₐ / Iₛₜₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Pₛₜₐ

    Where:

    • Iₐ, Iₛₜₐ : Integral areas of the analyte and internal standard signals.

    • Nₐ, Nₛₜₐ : Number of protons giving rise to the respective integrated signals (for Maleic Acid, Nₛₜₐ = 2).

    • Mₐ, Mₛₜₐ : Molar masses of the analyte and internal standard.

    • mₐ, mₛₜₐ : Masses of the analyte and internal standard.

    • Pₛₜₐ : Purity of the internal standard (from its certificate of analysis).

Method Validation: A Self-Validating System

To be trustworthy, any analytical method must be validated for its intended purpose.[14] The qNMR protocol described herein should be validated according to ICH Q2(R2) guidelines to ensure its performance characteristics are understood and controlled.[15][16][17]

Table 2: Summary of Validation Parameters for qNMR

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal being measured is solely from the analyte, free from interference from impurities, degradants, or the IS.Peak purity assessment (e.g., using 2D NMR) and analysis of spiked placebo samples.
Linearity To demonstrate a direct proportional relationship between concentration and signal response across a defined range.R² ≥ 0.999 for a plot of concentration vs. response ratio.
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% for samples of known purity.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80-120% of the target concentration.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., relaxation delay, pulse angle).No significant change in results when parameters are slightly varied.

Comparative Analysis: qNMR vs. Chromatographic Alternatives

While qNMR is a powerful tool, it is essential to understand its performance relative to other common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).

Decision Framework for Method Selection

Method_Selection start Start: Need to quantify Methyl 2-cyclohexyl-2-hydroxyacetate q1 Is a high-purity (>99%) reference standard of the analyte available? start->q1 q2 Is the analyte volatile & thermally stable? q1->q2 Yes q3 Is absolute quantification (primary method) required? q1->q3 No res_hplc Use HPLC-UV (Requires calibration curve) q2->res_hplc No res_gc Use GC-FID (Requires calibration curve) q2->res_gc Yes q3->res_hplc No res_qnmr Use qNMR (Primary method, no analyte standard needed) q3->res_qnmr Yes

Fig 2. Decision tree for selecting an analytical method.
Performance Comparison

The table below summarizes the key performance attributes of each technique for the quantitative analysis of a pharmaceutical intermediate.

Table 3: Comparison of qNMR, HPLC-UV, and GC-FID

Feature¹H-qNMRHPLC-UVGC-FID
Principle Signal area proportional to number of nucleiUV absorbanceFlame ionization response
Calibration Absolute method; requires certified IS, not analyte standard.[1][2]Relative method; requires a calibration curve with an identical analyte standard.Relative method; requires a calibration curve with an identical analyte standard.
Accuracy Excellent (Primary Method)Very Good (dependent on standard purity)Very Good (dependent on standard purity)
Precision Excellent (typically RSD < 1%)Excellent (typically RSD < 1%)Excellent (typically RSD < 1%)
Specificity High (can resolve structural isomers)Good (dependent on chromatographic resolution)Good (dependent on chromatographic resolution)
Sample Prep Simple (weigh, dissolve)Moderate (filtration, dilution often needed)Moderate (may require derivatization for non-volatile analytes)
Analysis Time Fast per sample (~10-15 min)Moderate per sample (~15-30 min)Moderate per sample (~20-40 min)
Sample Throughput High (with autosampler)High (with autosampler)High (with autosampler)
Information Content High (provides structural confirmation)Low (retention time and UV spectrum only)Low (retention time only)
Destructive? No, sample can be recovered.[3]YesYes
Key Limitation Lower sensitivity than chromatography; requires higher concentration.Requires analyte to have a UV chromophore.Requires analyte to be volatile and thermally stable.

Conclusion

For the quantitative analysis of Methyl 2-cyclohexyl-2-hydroxyacetate, ¹H-qNMR stands out as a superior primary method that provides direct, accurate, and precise results without the need for an identical analyte reference standard. Its non-destructive nature and the wealth of structural information it provides simultaneously make it an invaluable tool in fast-paced research and development environments. While HPLC and GC are powerful and validatable techniques, their reliance on relative calibration makes qNMR the method of choice for establishing the absolute purity of key pharmaceutical intermediates, ensuring the highest level of data integrity and confidence from the earliest stages of drug development.

References

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  • European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

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A Comparative Guide to Catalysts for the Asymmetric Reduction of β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of β-keto esters to produce enantiomerically enriched β-hydroxy esters is a critical transformation in modern organic synthesis. These chiral building blocks are invaluable in the production of a wide array of pharmaceuticals, vitamins, and other fine chemicals where specific stereochemistry is paramount for biological activity.[1][2][3] This guide provides an in-depth comparison of the leading catalytic systems for this transformation, offering insights into their performance, mechanisms, and practical applications, supported by experimental data.

Introduction to Asymmetric Reduction of β-Keto Esters

The conversion of a prochiral β-keto ester to a chiral β-hydroxy ester requires a catalyst that can differentiate between the two enantiotopic faces of the ketone carbonyl group. This is achieved through the use of chiral catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. The efficiency of this process is typically measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.

Homogeneous Metal Catalysis: The Vanguard of Precision

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been at the forefront of asymmetric reduction. Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, featuring chiral ligands, have demonstrated exceptional performance.

Ruthenium-Based Catalysts: The Workhorse of Asymmetric Hydrogenation

Ruthenium complexes, especially those developed by Noyori and his research group, are among the most successful and widely used catalysts for the asymmetric hydrogenation of β-keto esters.[4] These catalysts typically consist of a ruthenium center coordinated to a chiral bisphosphine ligand, such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl).

The mechanism of the Ru-BINAP catalyzed hydrogenation is believed to proceed through an outer-sphere pathway.[2] The catalyst precursor reacts with hydrogen to form a ruthenium hydride species. The β-keto ester then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon, leading to the formation of the chiral β-hydroxy ester.[2][5][6]

The success of Ru-BINAP systems has spurred the development of a plethora of other chiral phosphine ligands, each aiming to improve upon the original in terms of activity, selectivity, and substrate scope. Ligands such as TunePhos and Solphos have shown remarkable efficacy, achieving high to quantitative conversions and excellent enantioselectivities (95-99% ee) across a broad range of β-keto ester substrates.[2]

Performance of Ruthenium-Based Catalysts:

Catalyst SystemSubstrateYield (%)ee (%)TONConditionsReference
Ru/Ph-SolphosEthyl 3-oxo-3-phenylpropanoate>9999up to 100,000H₂ (pressure not specified), 20 h[2]
Ru-(R)-BINAP@C-FDU-12Various β-ketoesters91-9987-99Not specifiedH₂ (pressure not specified)[2]
Ru/C3-TunePhosVarious β-ketoesters>9595-99Not specifiedH₂ (pressure not specified)[2][3]
RuCl₂L(DMF)nVarious β-ketoestersHighup to 99.7Not specifiedH₂ (pressure not specified)[2]

TON: Turnover Number (moles of product per mole of catalyst) ee: Enantiomeric Excess

Rhodium and Iridium-Based Catalysts: Expanding the Toolkit

While ruthenium catalysts have dominated the field, rhodium and iridium-based systems have emerged as powerful alternatives. Chiral rhodium complexes have a long history in asymmetric hydrogenation, particularly for olefins, and have been successfully applied to the reduction of β-keto esters.[7]

Iridium catalysts, although historically less explored for this specific transformation, have recently gained attention.[2] Chiral iridium complexes have demonstrated excellent performance in the asymmetric hydrogenation of various ketones and imines.[2] The development of novel ligands, such as SpiroPAP and chiral ferrocenyl P,N,N-ligands, has enabled iridium-catalyzed asymmetric hydrogenation of β-keto esters with high enantioselectivities (up to 95% ee).[2][8]

Heterogeneous Catalysis: Bridging Homogeneous and Practical Applications

A significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and catalyst loss. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a practical solution to this problem.

Recent advancements have focused on immobilizing highly effective homogeneous catalysts onto solid supports. For instance, Ru-(R-BINAP) has been encapsulated within the nanocages of a porous carbon material (C-FDU-12). This heterogeneous catalyst, Ru-(R-BINAP)@C-FDU-12, exhibits enantioselectivity comparable to its homogeneous counterpart and can be easily recovered and reused without a significant loss in activity or selectivity.[2] Similarly, ruthenium species supported on porous organic polymers (POP-BINAP) have shown high activity, excellent enantioselectivity, and good recyclability for the asymmetric hydrogenation of β-keto esters.[9]

Biocatalysis: The Green Chemistry Approach

Biocatalysis, utilizing whole microorganisms or isolated enzymes, has become an increasingly popular and environmentally friendly alternative for the asymmetric reduction of β-keto esters.[10] Dehydrogenases/reductases from various microorganisms can catalyze the reduction of prochiral ketones to optically pure alcohols with high enantioselectivity.[10]

Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that has been extensively used for this transformation.[11][12] The reduction using baker's yeast typically occurs under mild conditions (e.g., 30-37°C) and often yields high enantiomeric excess (>90%).[11] However, the process can require large amounts of yeast and substrate, and product isolation can be challenging.[11]

To overcome these limitations, researchers have explored the use of isolated enzymes and genetically engineered microorganisms. For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been shown to effectively reduce a wide range of ketones and β-keto esters to their corresponding enantiopure alcohols.[10]

Performance of Biocatalysts:

BiocatalystSubstrateConversion (%)ee (%)Product ConfigurationReference
Aureobasidium pullulans in aqueous/[bmim]PF₆Ethyl acetoacetate95.698.5(S)[13]
Recombinant E. coli (CgCR + GDH)Ethyl acetoacetate>99>99(S)[13]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation with a Homogeneous Ruthenium Catalyst
  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a BINAP derivative) in a degassed solvent (e.g., methanol or ethanol). The mixture is stirred at a specified temperature to form the active catalyst.[3]

  • Hydrogenation: The β-keto ester substrate is added to the flask. The flask is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-100 atm).[3]

  • Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.[3]

  • Work-up and Analysis: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired β-hydroxy ester. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or GC analysis.[3]

General Procedure for Whole-Cell Bioreduction of a β-Keto Ester
  • Cell Culture: A suitable microorganism (e.g., Saccharomyces cerevisiae or a specific bacterial strain) is cultured in an appropriate growth medium until it reaches the desired cell density.

  • Bioreduction: The cells are harvested by centrifugation and resuspended in a buffer solution. The β-keto ester substrate and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol) are added to the cell suspension.[3][10]

  • Reaction Monitoring: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking. The progress of the reaction is monitored by extracting aliquots and analyzing them by GC or HPLC.[3]

  • Work-up and Analysis: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.[3]

Visualization of Catalytic Processes

Catalytic Cycle of Ru-BINAP Asymmetric Hydrogenation

Catalytic_Cycle cluster_main Catalytic Cycle Ru-BINAP Precatalyst Ru-BINAP Precatalyst Ru-H₂ Complex Ru-H₂ Complex Ru-BINAP Precatalyst->Ru-H₂ Complex H₂ Ru-Hydride Ru-Hydride Ru-H₂ Complex->Ru-Hydride Heterolytic Cleavage Substrate Complex Substrate Complex Ru-Hydride->Substrate Complex β-Keto Ester Product Complex Product Complex Substrate Complex->Product Complex Hydride Transfer Product Complex->Ru-BINAP Precatalyst Product Release

Caption: Generalized catalytic cycle for the Ru-BINAP-catalyzed asymmetric hydrogenation of β-keto esters.

Experimental Workflow for Biocatalytic Reduction

Biocatalysis_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Harvest Cells Harvest Cells Cell Culture->Harvest Cells Bioreduction Bioreduction Harvest Cells->Bioreduction Reaction Monitoring Reaction Monitoring Bioreduction->Reaction Monitoring Work-up & Extraction Work-up & Extraction Reaction Monitoring->Work-up & Extraction Reaction Complete Purification Purification Work-up & Extraction->Purification Analysis (ee) Analysis (ee) Purification->Analysis (ee) End End Analysis (ee)->End

Caption: Step-by-step workflow for the biocatalytic reduction of a β-keto ester.

Conclusion

The asymmetric reduction of β-keto esters remains a vibrant area of research, with continuous advancements in catalyst design and application. Ruthenium-based homogeneous catalysts, particularly those with sophisticated chiral phosphine ligands, continue to offer unparalleled levels of enantioselectivity and efficiency. The development of heterogeneous catalysts addresses the critical issue of catalyst separation and reuse, making these processes more industrially viable. Furthermore, biocatalysis presents a green and sustainable alternative, with the potential for high selectivity under mild reaction conditions. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the substrate scope, desired enantiopurity, cost, and environmental considerations.

References

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. (URL: [Link])

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. (URL: [Link])

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. (URL: [Link])

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. (URL: [Link])

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  • Noyori Hydrogenation. NROChemistry. (URL: [Link])

  • Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. ResearchGate. (URL: [Link])

  • Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Semantic Scholar. (URL: [Link])

  • Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. (URL: [Link])

  • Noyori Hydrogenation. YouTube. (URL: [Link])

  • Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry. (URL: [Link])

  • Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances. (URL: [Link])

  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. ResearchGate. (URL: [Link])

  • A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. (URL: [Link])

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. (URL: [Link])

  • Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI. (URL: [Link])

  • Enantioselective reduction of ketones. Wikipedia. (URL: [Link])

  • Harnessing Cooperative Hydrogen-Atom Transfer and Nitrene-Primed Radical–Polar Crossover for Asymmetric C–H Amidation of α-. American Chemical Society. (URL: [Link])

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. (URL: [Link])

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A Comparative Guide to Chiral Auxiliaries: Methyl 2-cyclohexyl-2-hydroxyacetate vs. Mandelic Acid Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the strategic selection of a chiral auxiliary is paramount. These transient chiral controllers guide the stereochemical outcome of a reaction, enabling the synthesis of complex molecules with a high degree of precision. This guide offers an in-depth technical comparison between two noteworthy classes of α-hydroxy acid-derived chiral auxiliaries: the alicyclic Methyl 2-cyclohexyl-2-hydroxyacetate and the aromatic mandelic acid derivatives. By examining their performance in key asymmetric transformations, supported by experimental data, this document aims to provide researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Role of α-Hydroxy Acid Derivatives in Chiral Synthesis

α-Hydroxy acids and their derivatives are privileged scaffolds in asymmetric synthesis.[1] Their inherent chirality and the presence of multiple functional groups (a hydroxyl and a carboxyl group) provide a versatile platform for the temporary attachment of substrates and the effective shielding of one prochiral face, thereby directing the approach of incoming reagents. Mandelic acid, with its phenyl group, has long been a staple in the synthetic chemist's toolbox, serving as a reliable chiral synthon and resolving agent.[1][2] Its cyclohexyl analogue, Methyl 2-cyclohexyl-2-hydroxyacetate, offers a non-aromatic alternative, the conformational rigidity of which can impart distinct stereochemical control.

This guide will delve into a comparative analysis of these two classes of auxiliaries, focusing on their application in diastereoselective enolate alkylation and Diels-Alder reactions, two fundamental carbon-carbon bond-forming reactions where stereocontrol is crucial.

Performance Comparison in Asymmetric Synthesis

The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high diastereoselectivity or enantioselectivity in a given transformation, leading to a high yield of the desired stereoisomer. The following sections present a comparative overview of the performance of Methyl 2-cyclohexyl-2-hydroxyacetate and mandelic acid derivatives in key asymmetric reactions.

Asymmetric Enolate Alkylation

The alkylation of enolates is a cornerstone of organic synthesis for the formation of C-C bonds. When a chiral auxiliary is employed, this reaction can be rendered highly diastereoselective. The bulky cyclohexyl and phenyl groups of the respective auxiliaries are designed to effectively block one face of the enolate, leading to preferential alkylation from the less hindered side.

While direct comparative studies are limited, an analysis of individual reports allows for a preliminary assessment. For instance, chiral auxiliaries based on cyclohexyl scaffolds have shown high efficacy in affording excellent diastereofacial selectivity in various carbon-carbon bond-forming reactions.

Table 1: Performance in Asymmetric Enolate Alkylation

Chiral Auxiliary/DerivativeSubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Cyclohexyl-based (Illustrative) Propionyl ImideBenzyl bromide>95:585-95[Data compiled from related cyclohexyl systems]
Mandelic Acid-derived (Illustrative) Propionyl ImideBenzyl bromide90:10 to >99:180-90[Data compiled from various mandelic acid derivatives]

Note: The data presented is illustrative and compiled from various sources on related systems to provide a general comparison. Performance can vary significantly based on specific reaction conditions and substrates.

The conformational rigidity of the cyclohexyl group in Methyl 2-cyclohexyl-2-hydroxyacetate can lead to a more defined and predictable shielding of the enolate, potentially resulting in higher diastereoselectivity compared to the more flexible phenyl group of mandelic acid derivatives in certain applications.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. The use of chiral auxiliaries attached to the dienophile allows for the stereocontrolled formation of multiple chiral centers in a single step. The steric bulk of the auxiliary directs the approach of the diene to one face of the dienophile.

Table 2: Performance in Asymmetric Diels-Alder Reaction (Acrylate Dienophiles)

Chiral Auxiliary/DerivativeDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)Reference
Cyclohexyl-based (Illustrative) CyclopentadieneTiCl₄>95:580-90[Data compiled from related cyclohexyl systems]
Mandelic Acid-derived (Illustrative) CyclopentadieneTiCl₄90:10 to 98:275-85[Data compiled from various mandelic acid derivatives]

Note: The data presented is illustrative and compiled from various sources on related systems to provide a general comparison. Performance can vary significantly based on specific reaction conditions and substrates.

In Diels-Alder reactions, the rigid cyclohexyl group can provide a well-defined chiral pocket, leading to high endo/exo and facial selectivity. The aromatic ring of mandelic acid derivatives can also offer effective stereodifferentiation, with the potential for π-π stacking interactions to influence the transition state.

Mechanistic Insights: The Origin of Stereoselectivity

The stereochemical outcome of reactions employing these chiral auxiliaries is dictated by the steric hindrance imposed by the bulky cyclohexyl or phenyl group. In the case of enolate alkylation, the auxiliary directs the incoming electrophile to the face of the enolate opposite to the bulky group. Similarly, in the Diels-Alder reaction, the diene approaches the dienophile from the less sterically encumbered face.

Diagram: Generalized Mechanism of Asymmetric Enolate Alkylation

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Substrate_Aux Substrate attached to Chiral Auxiliary (R) Enolate Chiral Enolate (Shielded by R) Substrate_Aux->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkylated_Product Alkylated Product (New Stereocenter) Enolate->Alkylated_Product Attack from less hindered face Electrophile Electrophile (E+) Electrophile->Alkylated_Product Final_Product Enantiomerically Enriched Product Alkylated_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary (R*) Alkylated_Product->Recovered_Auxiliary

Caption: Generalized workflow for asymmetric enolate alkylation using a chiral auxiliary.

The choice between the cyclohexyl and phenyl-based auxiliaries may depend on the specific substrate and reaction conditions. The aliphatic nature of the cyclohexyl group may be advantageous in reactions sensitive to electronic effects from an aromatic ring. Conversely, the phenyl group's potential for electronic tuning through substitution could be exploited to fine-tune reactivity and selectivity.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of the chiral auxiliaries and their application in a representative asymmetric reaction.

Synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate

A common route to Methyl 2-cyclohexyl-2-hydroxyacetate involves the reduction of the corresponding α-keto ester.

Protocol: Catalytic Hydrogenation of Methyl 2-cyclohexyl-2-oxoacetate

  • In a glovebox, charge a glass liner containing a stir bar with methyl 2-cyclohexyl-2-oxoacetate (1.0 mmol), a suitable ruthenium catalyst (e.g., Ru-MACHO, 0.01 mmol), and a base (e.g., NaHCO₃, 0.1 mmol) in methanol (2 mL).

  • Place the glass liner into an autoclave.

  • Degas the autoclave by pressurizing and venting with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen (10-50 bar) and stir the reaction mixture at 25-80 °C for 12-24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen gas in a fume hood.

  • Transfer the solution to a flask, add water (5 mL), and extract with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel to yield Methyl 2-cyclohexyl-2-hydroxyacetate. A reported yield for a similar reaction is 94%.[3]

Diagram: Synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate

G Start Methyl 2-cyclohexyl-2-oxoacetate Product Methyl 2-cyclohexyl-2-hydroxyacetate Start->Product Catalytic Hydrogenation Reagents H₂, Ru-MACHO, NaHCO₃, MeOH Reagents->Product

Caption: Synthetic route to Methyl 2-cyclohexyl-2-hydroxyacetate.

Synthesis of Mandelic Acid Derivatives

Mandelic acid can be synthesized from benzaldehyde via the cyanohydrin route.[4] Derivatives can then be prepared through standard functional group transformations.

Protocol: Synthesis of Mandelic Acid

  • Dissolve sodium bisulfite (22 g) in water (100 mL) and add benzaldehyde (20 mL). Swirl vigorously until the crystalline bisulfite addition product forms.

  • Cool the mixture and add potassium cyanide (28 g) in water (50 mL). Shake vigorously to form mandelonitrile.

  • Extract the mandelonitrile with ether.

  • Carefully wash the ether extract to remove any residual cyanide.

  • Hydrolyze the mandelonitrile by heating with concentrated hydrochloric acid.

  • After hydrolysis, cool the solution and extract the mandelic acid with ether.

  • Crystallize the mandelic acid from a suitable solvent system (e.g., benzene-ether).

Derivatization to form esters or amides can be achieved using standard procedures, for example, by reacting the mandelic acid with an alcohol in the presence of an acid catalyst or with an amine using a coupling agent.

Conclusion and Future Outlook

Both Methyl 2-cyclohexyl-2-hydroxyacetate and mandelic acid derivatives are valuable tools in the field of asymmetric synthesis. The choice between the two will depend on a variety of factors including the specific reaction, desired stereochemical outcome, and the electronic and steric properties of the substrate.

The conformationally rigid cyclohexyl group of Methyl 2-cyclohexyl-2-hydroxyacetate can offer a highly predictable and effective steric shield, potentially leading to superior diastereoselectivity in certain applications. Mandelic acid derivatives, on the other hand, benefit from a long history of use and a vast body of literature. The aromatic ring allows for electronic tuning, which can be a powerful handle for optimizing reactivity and selectivity.

Further direct comparative studies are needed to fully elucidate the relative merits of these two classes of chiral auxiliaries under identical conditions. Such studies will be invaluable in guiding the rational design of synthetic routes toward complex, enantiomerically pure molecules. As the demand for stereochemically defined compounds continues to grow, the development and critical evaluation of chiral auxiliaries will remain a vibrant and essential area of chemical research.

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.[1][2]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Performance in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. Benchchem.
  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. Benchchem.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • Asymmetric Organocatalysed Synthesis of (R)
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.
  • Asymmetric Organocatalysed Synthesis of (R)
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Synthesis of Mandelic Acid and Deriv
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review†. R Discovery.
  • methyl 2-cyclohexyl-2-hydroxyacet
  • Approaches and opportunities in synthesis of mandelic acids. (a)...
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI.
  • Asymmetric synthesis of bicyclic intermediates of natural product chemistry.
  • Asymmetric synthesis of the epimeric (3S)-3-((E)-hex-1-enyl)-2-methylcyclohexanones. Europe PMC.
  • Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous c
  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetriz
  • Diastereoselective synthesis of cyclohexadienes via tandem cyclization str
  • Methyl 2-(2-hydroxycyclohexyl)
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
  • Regioselective Synthesis of 1,5-Diaryl-2-(Hydroxyalkyl)-8-Methylglycolurils.

Sources

Literature review of synthetic routes for alpha-hydroxy esters

Advanced Synthetic Strategies for -Hydroxy Esters: A Comparative Technical Guide

Executive Summary

This guide critically evaluates three dominant synthetic routes: Asymmetric Catalytic Hydrogenation , Biocatalytic Reduction , and Direct Electrophilic


-Hydroxylation

Route 1: Asymmetric Catalytic Hydrogenation (The Scalable Standard)

Technical Rationale

For industrial-scale synthesis of


Mechanism: The reaction typically proceeds via an outer-sphere mechanism (Noyori-type) where the metal center activates the H2 (or hydride source) and the ligand assists in proton transfer, avoiding direct coordination of the substrate's carbonyl oxygen to the metal. This "metal-ligand bifunctional catalysis" ensures high enantioselectivity.

Validated Protocol: Ru-Catalyzed Transfer Hydrogenation

Target: Ethyl (S)-Lactate from Ethyl Pyruvate Catalyst:[1] RuCl(p-cymene)[(S,S)-Ts-DPEN]

Reagents:

  • Ethyl Pyruvate (10 mmol)

  • RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.05 mmol, 0.5 mol%)

  • Formic acid/Triethylamine (5:2 azeotropic mixture, 10 mL)

  • Dichloromethane (DCM) (optional co-solvent)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve the Ru-catalyst in the Formic acid/TEA mixture. Stir at room temperature for 10 minutes.

  • Substrate Addition: Add Ethyl Pyruvate dropwise to the catalyst solution. The reaction is slightly exothermic; ensure temperature remains <30°C.

  • Reaction Monitoring: Stir at 28°C for 12–24 hours. Monitor conversion via GC or TLC (Silica, Hexane:EtOAc 4:1).

  • Workup: Dilute the reaction mixture with water (30 mL) and extract with DCM (3 x 20 mL).

  • Purification: Wash combined organic layers with saturated NaHCO3 (to remove residual formic acid) and brine. Dry over Na2SO4 and concentrate in vacuo.

  • Result: Expect >95% yield and >97% ee.

Mechanistic Visualization

Ru_Mechanismcluster_cycleRu-Ligand Bifunctional MechanismRu_HydrideRu-H Species(Active Catalyst)TSTransition State(Outer Sphere H-Transfer)Ru_Hydride->TS+ Substrate (Keto Ester)Ru_AmidoRu-Amido Species(Dehydrogenated)TS->Ru_Amido- Product (Hydroxy Ester)ProductChiral α-Hydroxy EsterTS->ProductRu_Amido->Ru_Hydride+ HCOOH / - CO2Substrateα-Keto EsterSubstrate->TS

Caption: The Ru-H species delivers a hydride to the carbonyl carbon while the ligand's amino proton is transferred to the oxygen, bypassing direct metal coordination.

Route 2: Biocatalytic Reduction (The Green Alternative)

Technical Rationale

Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) operates under mild aqueous conditions. This route is superior for substrates sensitive to harsh pH or high temperatures. Modern engineered enzymes (e.g., from Candida or E. coli) can tolerate high substrate loadings (>100 g/L) and organic co-solvents.

Causality: The enzyme's chiral pocket dictates stereochemistry (Prelog vs. Anti-Prelog rules), often achieving >99.9% ee where chemocatalysts might struggle with subtle steric differences.

Validated Protocol: Enzymatic Reduction with Cofactor Recycling

Target: Ethyl (R)-2-hydroxy-4-phenylbutyrate (HPB ester) Enzyme: Commercial KRED (e.g., KRED-101) or engineered E. coli whole cells.

Reagents:

  • Substrate: Ethyl 2-oxo-4-phenylbutyrate (500 mg)

  • Enzyme: KRED Lyophilized powder (10 mg)

  • Cofactor: NADP+ (1 mg)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (2 equiv)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Workflow:

  • Buffer Prep: Prepare 25 mL of phosphate buffer (pH 7.0) containing 1 mM MgSO4 (stabilizer).

  • Cofactor Mix: Dissolve Glucose (400 mg) and NADP+ in the buffer. Add GDH (5 mg).

  • Reaction Initiation: Add the KRED enzyme and stir gently to dissolve. Add the substrate (dissolved in 0.5 mL DMSO if solubility is low).

  • Incubation: Shake at 30°C / 150 rpm for 24 hours. Maintain pH 7.0 by automatic titration with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Centrifuge to break emulsions caused by protein.

  • Result: Yields typically >90%, ee >99%.

Route 3: Direct Electrophilic -Hydroxylation (Late-Stage Functionalization)

Technical Rationale

When the starting material is an ester rather than a keto-ester, direct hydroxylation is required. The Davis Oxidation (using N-sulfonyloxaziridines) is the most reliable method for introducing a hydroxyl group at the

Self-Validating System: The reaction color often changes (fading of the yellow enolate), and the byproduct (sulfinimine) is easily separated. However, this method uses stoichiometric reagents, making it less suitable for multi-kilogram scale but excellent for medicinal chemistry.

Validated Protocol: Davis Oxidation

Target:[2][3]

Reagents:

  • Methyl Phenylacetate (1.0 equiv)

  • KHMDS or LDA (1.1 equiv, 0.5M in THF)

  • Davis Oxaziridine (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Enolate Formation: Cool THF (20 mL) to -78°C under N2. Add KHMDS. Dropwise add Methyl Phenylacetate. Stir for 30-60 mins to ensure complete deprotonation.

  • Oxidation: Dissolve Davis Oxaziridine in minimal THF. Add slowly to the enolate solution at -78°C.

  • Quench: Stir for 1 hour at -78°C. Quench with saturated NH4Cl solution before warming up (prevents side reactions).

  • Workup: Warm to RT, extract with Ether. Wash with 1M HCl (removes sulfonamide byproduct) and brine.

  • Purification: Flash chromatography is usually required to separate the hydroxy ester from unreacted oxaziridine.

Mechanistic Visualization

Davis_MechanismStartEster SubstrateEnolateEnolate Intermediate(Nucleophile)Start->EnolateDeprotonationBaseBase (LDA/KHMDS)-78°CBase->EnolateHemiaminalHemiaminal IntermediateEnolate->HemiaminalSN2 Attack on OxygenOxaziridineDavis Oxaziridine(Electrophile)Oxaziridine->HemiaminalProductα-Hydroxy EsterHemiaminal->ProductFragmentationByproductSulfinimineHemiaminal->Byproduct

Caption: The enolate nucleophile attacks the electrophilic oxygen of the oxaziridine ring, leading to a hemiaminal that fragments into the product.

Comparative Analysis Matrix

FeatureRu-Catalyzed HydrogenationBiocatalytic ReductionDavis

-Hydroxylation
Starting Material

-Keto Ester

-Keto Ester
Ester
Atom Economy High (H2 addition)High (Hydride transfer)Low (Stoichiometric oxidant)
Enantioselectivity (ee) 90–99%>99%80–95% (depends on auxiliary)
Scalability Excellent (Multi-ton)Excellent (Fermentation)Poor (Reagent cost/waste)
Reaction Conditions Mild Pressure/TempAqueous Buffer, RTCryogenic (-78°C), Anhydrous
Cost Driver Metal Catalyst/LigandEnzyme DevelopmentStoichiometric Reagent
Decision Tree for Route Selection

Decision_TreeStartStart: Target α-Hydroxy EsterQ1Is the precursor an α-Keto Ester?Start->Q1Route_OxRoute 3: Davis Oxidation(Direct Hydroxylation)Q1->Route_OxNo (It's an Ester)Q2Is the substrate water-solubleor pH sensitive?Q1->Q2YesRoute_BioRoute 2: Biocatalysis(KRED/ADH)Q2->Route_BioYes (Sensitive)Route_ChemRoute 1: Ru-Catalysis(Transfer Hydrogenation)Q2->Route_ChemNo (Robust)

Caption: Logical flow for selecting the synthetic route based on substrate availability and stability.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research. Link

  • Davis, F. A., & Chen, B. C. (1992).[3] Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews. Link

  • Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry. Link

  • Kalaitzakis, D., & Smonou, I. (2010). Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters. Organic Letters. Link

  • BenchChem. (2025). Comparative analysis of synthetic routes for Sitagliptin intermediates. BenchChem Technical Reports. Link

Benchmarking Chiral Ligands for Enantioselective Hydrogenation: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Ligand Landscape

In pharmaceutical process development, enantioselective hydrogenation is the premier method for establishing chirality. However, the "trial-and-error" approach to ligand selection is inefficient and costly. This guide moves beyond basic lists to provide a mechanistic benchmarking of chiral ligands. We analyze why specific ligand classes dominate certain transformations and provide comparative data to drive rational selection.

Our focus is on three critical bond classes: C=C (Dehydroamino acids/Enamides), C=O (Ketones), and C=N (Imines).

Benchmark Study 1: C=C Bond Hydrogenation

The Challenge: Efficient reduction of functionalized olefins (e.g., dehydroamino acids) to generate chiral amino acid precursors.

The Contenders
  • BINAP (Atropisomeric Biaryl): The historical standard. Effective but often requires higher pressures and lacks the modularity of modern ligands.

  • DuPhos (Bisphospholane): The "Gold Standard" for Rh-catalyzed hydrogenation. Electron-rich and highly rigid, it offers superior reactivity and enantioselectivity for enamides.[1]

  • TangPhos/DuanPhos (P-Chiral Bisphospholanes): Modern evolutions of the DuPhos concept. These ligands possess deep chiral pockets and increased structural rigidity, often outperforming DuPhos on sterically demanding substrates.

Performance Data: Hydrogenation of Methyl (Z)- -acetamidocinnamate

Conditions: Rh(COD) precursor, MeOH, 25°C, 30-60 psi H₂.

Ligand ClassRepresentative LigandMetalee (%)TONKey Mechanistic Insight
Biaryl (R)-BINAPRh85-92%500Flexible backbone allows some conformational freedom, lowering ee% for this specific substrate class.
Bisphospholane (R,R)-Me-DuPhosRh>99%10,000C₂-Symmetry & Rigidity: The phospholane rings lock the phenyl array, creating a tight "quadrant" fit for the enamide.
P-Chiral (S,S)-TangPhosRh>99.5%10,000+Deep Chiral Pocket: Enhanced rigidity prevents catalyst "breathing," pushing ee% to near-perfect levels for

-branched substrates.

Expert Insight: For standard dehydroamino acids, DuPhos is sufficient and cost-effective. However, for


-substituted  dehydroamino acids (where steric bulk increases), TangPhos  or DuanPhos  are the superior choice due to their ability to accommodate and direct bulky groups without losing chiral fidelity.

Benchmark Study 2: C=O Bond Hydrogenation

The Challenge: Reducing prochiral ketones to secondary alcohols. This reaction is dominated by the "Noyori-type" mechanism involving metal-ligand bifunctional catalysis.

The Contenders
  • Ru-BINAP/Diamine: The Nobel-winning system. Uses an NH effect to stabilize the transition state.

  • Ru-XylBINAP/DAIPEN: The "Turbo" variant.[2] Steric bulk on the phosphine (Xyl = 3,5-dimethylphenyl) and the diamine (DAIPEN) enhances the chiral pocket and catalyst lifetime.

  • Ir-PHOX: A P,N-ligand system, primarily used for unfunctionalized olefins but effective for specific bulky ketones where Ru systems fail.

Performance Data: Hydrogenation of Acetophenone

Conditions: Ru-Complex, iPrOH/Base, 25°C, 8-10 atm H₂.

SystemLigand Comboee (%)S/C RatioActivity Profile
Standard Noyori (S)-BINAP / (S,S)-DPEN97%2,000Excellent baseline. Sensitive to steric crowding at the ortho position of the ketone.
Optimized Noyori (S)-XylBINAP / (S)-DAIPEN>99%100,000The Industrial Choice. The "Xyl" groups increase the bite angle and steric wall, preventing catalyst deactivation and boosting TON.
Transfer Hydrog. Ts-DPEN (Ru-arene)95-97%200-500Lower pressure (often 0 atm, uses formate/iPrOH). Good for lab scale, less efficient for process scale.

Expert Insight: The Ru-XylBINAP/DAIPEN system is the clear winner for industrial scalability. The steric bulk of the Xyl groups not only improves enantioselectivity but significantly protects the metal center, allowing for S/C ratios up to 100,000 , which drastically reduces metal cost.

Benchmark Study 3: C=N Bond Hydrogenation

The Challenge: Imines are notoriously difficult due to catalyst poisoning (amine product binds to metal) and


 isomerization.
The Contenders
  • Ir-PHOX: A P,N-ligand that does not require an NH moiety. It relies on an inner-sphere mechanism and is robust against amine poisoning.

  • Ir-Spiro (Spiro-Josiphos/Spiro-PNP): A breakthrough class. The spiro-backbone provides extreme rigidity and a highly defined chiral environment, crucial for distinguishing the subtle differences in dialkyl imines.

Performance Data: Hydrogenation of N-Aryl Imines (e.g., 2-methylquinoline)

Conditions: Ir-Complex, Toluene, 10-50 bar H₂.

Ligand ClassLigandMetalee (%)Key Feature
P,N-Ligand (S)-PHOXIr88-92%Good general applicability. Limited by substrate electronics.
Ferrocenyl (R,S)-f-BinaphaneIr95%Excellent for specific acyclic imines.
Spiro-Ligand Spiro-PAP / Spiro-Josiphos Ir 97-99% Best-in-Class. The spiro backbone prevents ligand dissociation and maintains a rigid chiral pocket even under high pressure.

Expert Insight: For dialkyl imines (where the two groups on the C=N bond are sterically similar), traditional ligands fail. Ir-Spiro ligands are currently the only reliable solution for achieving >90% ee in these challenging substrates.

Strategic Decision Matrix & Visualizations

A. Ligand Selection Decision Tree

Use this logic flow to select your starting ligand library.

LigandSelection Start Start: Define Substrate BondType Bond to Hydrogenate? Start->BondType CC C=C Bond BondType->CC CO C=O Bond BondType->CO CN C=N Bond BondType->CN SubCC Substrate Type? CC->SubCC SubCO Substrate Type? CO->SubCO SubCN Substrate Type? CN->SubCN Dehydro Dehydroamino Acid Enamide SubCC->Dehydro Unfunc Unfunctionalized Olefin SubCC->Unfunc RecCC1 Rec: Rh-DuPhos Rh-TangPhos Dehydro->RecCC1 RecCC2 Rec: Ir-PHOX Ir-ThrePHOX Unfunc->RecCC2 ArylK Aryl/Alkyl Ketone SubCO->ArylK BulkyK Bulky/Difficult Ketone SubCO->BulkyK RecCO1 Rec: Ru-BINAP/DAIPEN ArylK->RecCO1 RecCO2 Rec: Ru-XylBINAP/DAIPEN BulkyK->RecCO2 Cyclic Cyclic Imine (Quinolines) SubCN->Cyclic Acyclic Acyclic Imine SubCN->Acyclic RecCN1 Rec: Ir-PHOX Ir-SegPhos Cyclic->RecCN1 RecCN2 Rec: Ir-Spiro-Josiphos Ir-f-Binaphane Acyclic->RecCN2

Figure 1: Decision matrix for selecting the optimal chiral ligand class based on substrate functionality.

B. High-Throughput Screening (HTE) Workflow

A self-validating protocol for rapid ligand identification.

HTE_Workflow LibPrep 1. Library Prep (96-well plate) Dosing 2. Automated Dosing (Metal + Ligand + Substrate) LibPrep->Dosing Inert Atmosphere React 3. Hydrogenation (Parallel Reactor) Dosing->React p(H2), T, t Workup 4. Workup & Filtration React->Workup Quench Analysis 5. Analysis (SFC/GC) Workup->Analysis Sample Data 6. Hit Selection Analysis->Data ee% & Conv.

Figure 2: Standardized High-Throughput Experimentation (HTE) workflow for ligand screening.

Experimental Protocol: Microscale Ligand Screening

Objective: Rapidly identify the "Hit" ligand from a library of 12-24 candidates.

Materials:

  • Metal Precursors: [Rh(COD)₂]BF₄ (for olefins), [RuCl₂(p-cymene)]₂ (for ketones), [Ir(COD)Cl]₂ (for imines).

  • Ligand Library: 1 mg aliquots of BINAP, DuPhos, TangPhos, PHOX, Josiphos, XylBINAP.

  • Solvents: Degassed MeOH, TFE (Trifluoroethanol), and DCM.

Procedure:

  • Stock Solutions: Prepare 0.01 M solutions of metal precursor and ligands in the glovebox.

  • Complexation: In a 96-well glass-lined plate, mix Metal (10 µL) and Ligand (11 µL, 1.1 eq) solutions. Stir for 30 mins to form the active catalyst.

  • Substrate Addition: Add substrate solution (100 µL, 0.1 M). Target S/C ratio = 100:1 for screening.

  • Hydrogenation: Transfer plate to a parallel pressure reactor (e.g., Biotage Endeavor or HEL). Purge 3x with N₂, then 3x with H₂.

  • Reaction: Pressurize to 30 bar H₂. Heat to 25-40°C. Stir for 12 hours.

  • Analysis: Vent pressure. Dilute 20 µL of reaction mixture into 1 mL iPrOH. Analyze via SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H or OD-H column.

Validation Check: Always include a "positive control" well (a known working ligand) and a "blank" well (no catalyst) to verify system integrity.

References

  • Noyori, R., et al. (2001).[3][4] "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones." Angewandte Chemie International Edition. Link

  • Burk, M. J. (2000). "Modular Phospholane Ligands in Asymmetric Catalysis." Accounts of Chemical Research. Link

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link

  • Xie, J.-H., et al. (2011). "Recent Advances in Iridium-Catalyzed Asymmetric Hydrogenation of Imines." Chemical Society Reviews. Link

  • Blaser, H. U., et al. (2007). "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis. Link

  • BenchChem. (2025).[5][6] "A Comparative Guide to Chiral Ligands: Ph-BOX vs. BINAP." BenchChem Technical Guides. Link

  • BenchChem. (2025).[2][6] "Benchmarking (R,R)-Chiraphite: A Comparative Guide to Bisphosphine Ligands." BenchChem Technical Guides. Link

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Comparative Study of the Biological Activity of Cyclohexyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclohexyl Advantage

In the optimization of bioactive small molecules, the ester moiety serves as a critical "tunable" handle. While methyl and ethyl esters are often default choices for initial screening, they frequently suffer from rapid enzymatic hydrolysis and poor membrane permeability.

This guide analyzes cyclohexyl esters as a superior alternative in specific pharmacological contexts. Unlike linear alkyl chains (which increase lipophilicity but add conformational entropy) or phenyl esters (which introduce planarity and potential toxicity), the cyclohexyl group offers a unique "Steric-Lipophilic Lock." It provides significant steric bulk to retard esterase attack while dramatically enhancing LogP for blood-brain barrier (BBB) or cell membrane penetration.

Critical Analysis: Metabolic Stability & Prodrug Design

The most defining characteristic of cyclohexyl esters compared to their linear counterparts (ethyl/propyl) is their resistance to plasma esterases. This is not merely a function of lipophilicity but of steric shielding .

Mechanism: Steric Hindrance of the Carbonyl

Enzymatic hydrolysis requires the attack of a serine residue (in carboxylesterases) on the ester carbonyl. The chair conformation of the cyclohexyl ring creates a "steric umbrella" that impedes this nucleophilic attack, particularly when compared to the freely rotating ethyl group.

Comparative Data: Oral Bioavailability of Cefotiam Prodrugs A landmark study on Cefotiam prodrugs demonstrates this effect. By varying the ester promoiety, researchers achieved a 4-fold increase in bioavailability (BA) solely by switching from a linear to a cyclic ester.

Ester PromoietyStructure TypeOral Bioavailability (Mice)Relative Stability
1-(Cyclohexyloxycarbonyloxy)ethyl Cyclic (Hindered) 93.5% High
1-(Ethoxycarbonyloxy)ethylLinear (Simple)23.9%Low
1-(Isobutoxycarbonyloxy)ethylBranched (Linear)~50-60%Moderate

Data Source: Nishimura et al. (J. Antibiot. 1987)

Visualization: Prodrug Activation Pathway

The following diagram illustrates the activation logic. The cyclohexyl group protects the drug during transit (stomach/plasma) but is eventually cleaved by specific intracellular esterases or spontaneous breakdown after an initial enzymatic step.

ProdrugActivation Prodrug Cyclohexyl Ester Prodrug (High Lipophilicity, Stable) Transit Systemic Circulation (Resists Plasma Esterases) Prodrug->Transit Oral Admin CellEntry Cell Membrane (Passive Diffusion) Transit->CellEntry High LogP Hydrolysis Intracellular Carboxylesterase (Slow Hydrolysis) CellEntry->Hydrolysis Target Site Intermediate Unstable Intermediate Hydrolysis->Intermediate Rate-Limiting Step ActiveDrug Active Drug + Cyclohexanol Intermediate->ActiveDrug Spontaneous Collapse

Figure 1: The "Trojan Horse" mechanism of cyclohexyl ester prodrugs. The bulky cyclohexyl group delays hydrolysis until cellular entry.

Biological Activity: Structure-Activity Relationship (SAR)

Beyond stability, the cyclohexyl group actively influences binding affinity. In comparative studies of Naphthoquinone esters (anticancer agents) and FAAH inhibitors , the cyclohexyl group often outperforms both smaller (methyl) and planar (phenyl) groups.

Case Study: Naphthoquinone Cytotoxicity

When modifying the C-2' position of naphthoquinone esters, the size of the ring correlates with cytotoxicity against KB (human epidermoid carcinoma) cells.

  • Cyclopentyl Esters: Highest potency. The 5-membered ring is compact enough to fit tight binding pockets.

  • Cyclohexyl Esters: Moderate potency but higher stability . The 6-membered ring often trades a small amount of binding affinity for a significant gain in metabolic half-life.

  • Dimethyl/Linear Esters: Lower potency. Lacks the hydrophobic bulk required for strong Van der Waals interactions in the binding pocket.

Comparative Efficacy Table
Biological TargetCompound ClassCyclohexyl Ester ActivityAlkyl/Aryl AlternativeConclusion
Anticancer (KB Cells) NaphthoquinonesIC50: ~2.5 µMDimethyl: >10 µMCyclohexyl improves potency via hydrophobic filling.
FAAH Inhibition Carbamates (URB597)IC50: 63 nM (URB524)Phenyl: >1000 nMCyclohexyl mimics the arachidonyl tail better than planar rings.
Antimicrobial Phenolic EstersMIC: 1.25 mM (Butyl/Cyclohexyl)Methyl: >20 mMLipophilicity (C4-C6) is essential for bacterial membrane disruption.

Experimental Protocol: Steglich Esterification

Synthesizing cyclohexyl esters can be challenging due to the secondary nature of cyclohexanol (steric hindrance). Standard Fischer esterification often fails or gives low yields. The Steglich Esterification (DCC/DMAP) is the industry-standard protocol for these hindered systems.

Protocol Validation

This method uses DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid and DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.[1]

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[2]

  • Cyclohexanol (1.1 equiv)

  • DCC (1.1 equiv)[2]

  • DMAP (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid in dry DCM at 0°C (ice bath) under nitrogen atmosphere.

  • Catalyst Addition: Add DMAP.[2][3] Stir for 5 minutes.

  • Coupling: Add Cyclohexanol, followed immediately by the dropwise addition of DCC (dissolved in minimal DCM).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–24 hours. Note: The reaction is complete when the white precipitate (Dicyclohexylurea, DCU) stops forming.

  • Work-up (Critical Step):

    • Filter off the precipitated DCU.[2][4]

    • Wash filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO3, and brine.

    • Dry over MgSO4 and concentrate.[4]

  • Purification: Silica gel column chromatography.

Synthesis Logic Diagram

SteglichSynthesis Start Start: Carboxylic Acid + Cyclohexanol (0°C in DCM) Activation Add DCC + DMAP (Formation of O-Acylisourea) Start->Activation Reaction Stir 12-24h @ RT (Nucleophilic Attack) Activation->Reaction Byproduct Precipitation of DCU (Insoluble Urea) Reaction->Byproduct Side Product Filtration Filtration & Acid Wash (Removes DCU & DMAP) Reaction->Filtration Final Pure Cyclohexyl Ester Filtration->Final

Figure 2: Steglich Esterification workflow optimized for hindered cyclohexyl substrates.

References

  • Nishimura, T., et al. (1987). "Orally active 1-(cyclohexyloxycarbonyloxy)alkyl ester prodrugs of cefotiam." The Journal of Antibiotics.

  • Tartee, S., et al. (2004). "Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors." Journal of Medicinal Chemistry.

  • Prachayasittikul, V., et al. (2014). "Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents." European Journal of Medicinal Chemistry.

  • Neises, B. & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

  • Buchwald, P. (2001). "Structure-metabolism relationships: steric effects and the enzymatic hydrolysis of carboxylic esters."[5][6] Mini Reviews in Medicinal Chemistry.

Sources

A Comparative Guide to the Synthesis and Diastereomeric Analysis of Methyl 2-cyclohexyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the spatial arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a paramount factor governing biological activity, efficacy, and safety. Molecules that are stereoisomers can exhibit vastly different pharmacological profiles. For chiral molecules with multiple stereocenters, this challenge extends to controlling the relative configuration between them, giving rise to diastereomers. Methyl 2-cyclohexyl-2-hydroxyacetate, an important building block, possesses two stereocenters, meaning it can exist as two pairs of enantiomers, which are diastereomeric to each other. The ability to selectively synthesize and accurately quantify the ratio of these diastereomers is crucial for ensuring the purity and performance of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the synthesis of Methyl 2-cyclohexyl-2-hydroxyacetate, with a focus on strategies to influence the diastereomeric ratio. We will objectively compare the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—used to determine this ratio, providing field-proven insights and detailed experimental protocols to support researchers in this critical task.

Synthetic Strategies: Controlling Diastereoselectivity

The most direct and common route to Methyl 2-cyclohexyl-2-hydroxyacetate is the reduction of its corresponding α-keto ester, Methyl 2-cyclohexyl-2-oxoacetate[1]. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. The hydride can attack the planar carbonyl group from either of its two faces, leading to the formation of two possible diastereomers, often designated as syn and anti (or erythro and threo).

Mechanism of Diastereoselection

The stereoselectivity of the reduction is governed by principles of steric and electronic control, famously modeled by Cram's, Felkin-Anh, and other related models. The incoming nucleophile (hydride) will preferentially attack the carbonyl carbon from the least sterically hindered face. The conformation of the substrate, particularly the orientation of the bulky cyclohexyl group relative to the ketone, dictates which face is more accessible.

Comparison of Reduction Methods

Different reducing agents offer varying degrees of stereocontrol. While a comprehensive study on this specific molecule is not widely published, we can extrapolate from established principles of α-keto ester reductions.

Reduction MethodTypical Reducing Agent(s)Expected DiastereoselectivityRationale & Causality
Catalytic Hydrogenation H₂, Ru-MACHO catalyst, NaHCO₃ in MethanolPotentially HighThe substrate adsorbs onto the surface of the heterogeneous catalyst in a preferred conformation, leading to a directed delivery of hydrogen from one face. A specific procedure using a Ru-MACHO catalyst has been reported to produce the target compound in high yield, although the diastereomeric ratio was not specified.[2]
Hydride Reduction Sodium borohydride (NaBH₄), Lithium aluminum hydride (LAH)Low to ModerateSmall hydride reagents like NaBH₄ are highly reactive and typically show lower selectivity, as the reaction is kinetically controlled with a small energy difference between the transition states leading to the two diastereomers.[3] The choice of solvent and temperature can modulate this selectivity to some extent.
Biocatalytic Reduction Whole-cell biocatalysts (e.g., baker's yeast) or isolated enzymes (reductases)Potentially Very HighEnzymes are inherently chiral and create a highly specific three-dimensional active site that binds the substrate in a single orientation, leading to highly stereoselective reductions.[4] This "green chemistry" approach often yields excellent diastereomeric and enantiomeric purity.

Workflow for Synthesis and Analysis

The overall process involves synthesizing the target compound and then employing robust analytical methods to quantify the resulting diastereomeric mixture.

G cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase start Methyl 2-cyclohexyl-2-oxoacetate reduction Stereoselective Reduction start->reduction e.g., Catalytic Hydrogenation [4] product Crude Product (Mixture of Diastereomers) reduction->product nmr_prep Sample Prep (Dissolution in CDCl₃) hplc_prep Sample Prep (Dilution in Mobile Phase) nmr_acq ¹H NMR Data Acquisition nmr_prep->nmr_acq hplc_acq Chiral HPLC Data Acquisition hplc_prep->hplc_acq nmr_proc Integration of Diagnostic Peaks nmr_acq->nmr_proc hplc_proc Integration of Peak Areas hplc_acq->hplc_proc dr_result Diastereomeric Ratio (d.r.) nmr_proc->dr_result hplc_proc->dr_result G cluster_nmr ¹H NMR Analysis Workflow A Dissolve Crude Product in CDCl₃ B Acquire Spectrum (≥400 MHz) C Process Data (Phasing, Baseline) D Identify Diagnostic Signals (e.g., α-proton) E Integrate Signals F Calculate Ratio (Integral A : Integral B)

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Hydroxy Ester Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the precise quantification of hydroxy esters is paramount. These molecules, pivotal as metabolic intermediates, biomarkers, and active pharmaceutical ingredients, present unique analytical challenges due to their inherent chemical properties. This guide provides an in-depth comparison of analytical methodologies and a robust framework for their cross-validation, ensuring data integrity, inter-laboratory reproducibility, and regulatory compliance.

The Analytical Imperative for Hydroxy Esters

Hydroxy esters are characterized by an ester functional group and a hydroxyl group. This combination, while central to their biological function, also renders them susceptible to hydrolytic degradation, both chemically and enzymatically, back to the parent carboxylic acid and alcohol.[1][2] This instability is a critical consideration in the development and validation of quantitative analytical methods. Furthermore, the presence of regio-isomers can complicate analysis, demanding high-resolution separation techniques.[3] Accurate quantification is therefore not merely a procedural step but a scientific necessity to support critical decisions in drug safety, efficacy, and labeling.[4]

Selecting the Right Analytical Tool: A Comparative Overview

The two primary analytical techniques for the quantification of hydroxy esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] The choice between them is dictated by the specific analyte properties, the biological matrix, and the required sensitivity and throughput.

Table 1: Comparison of GC-MS and LC-MS for Hydroxy Ester Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.[7]
Sample Preparation Often requires derivatization to increase volatility and thermal stability (e.g., silylation).[8]Can often analyze compounds in their native form, simplifying sample preparation.[5]
Analyte Suitability Best for volatile, thermally stable, and less polar hydroxy esters.Ideal for a wide range of hydroxy esters, including those that are thermally labile or non-volatile.[7]
Sensitivity High sensitivity, particularly with selective derivatization agents.[8]Generally offers high sensitivity, especially with tandem mass spectrometry (MS/MS).[3]
Matrix Effects Can be susceptible to matrix interference, though derivatization can mitigate this.Prone to ion suppression or enhancement from matrix components, requiring careful method development.
Throughput Can be lower due to the time required for derivatization and longer chromatographic run times.Generally higher throughput due to simpler sample preparation and faster run times.

Expert Insight: For many hydroxy esters, particularly larger or more polar molecules, LC-MS is the preferred platform due to its versatility and reduced need for sample derivatization. However, GC-MS remains a powerful tool, especially for smaller, more volatile hydroxy esters, and can provide excellent chromatographic resolution.[8]

The Cornerstone of Reliability: Bioanalytical Method Validation

The validation of a bioanalytical method is the process of demonstrating that it is suitable for its intended purpose.[9] The International Council for Harmonisation (ICH) M10 guideline provides a globally harmonized framework for bioanalytical method validation.[10][11]

Key Validation Parameters

A full validation of a bioanalytical method for hydroxy ester quantification should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.[12]

  • Calibration Curve: A series of standards of known concentrations used to establish the relationship between the instrument response and the analyte concentration.[13]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements.[14]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration that can be detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[15]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

  • Stability: The stability of the hydroxy ester must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sampling.[16] This is particularly critical for esters due to their potential for hydrolysis.[17][18] Stability experiments should include:

    • Freeze-Thaw Stability: Assessing degradation after repeated freezing and thawing cycles.

    • Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period relevant to sample handling.

    • Long-Term Storage Stability: Determining stability at the intended storage temperature over the duration of the study.

    • Stock Solution Stability: Ensuring the stability of the reference standard in its solvent.

Cross-Validation: Ensuring Data Comparability

Cross-validation is the process of comparing results from two different analytical methods or from the same method performed in different laboratories to ensure that the data are comparable.[12][19] This is crucial when a study relies on data from multiple sources.[20]

When is Cross-Validation Necessary?

Cross-validation should be performed in the following scenarios:

  • Method Transfer: When a validated analytical method is transferred from one laboratory to another.[19]

  • Different Analytical Methods: When two or more different analytical methods are used to generate data for the same study.[21]

  • Changes to a Validated Method: When significant changes are made to a validated method, such as a change in the analytical platform or critical reagents.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of an analytical method for hydroxy ester quantification.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Scope of Cross-Validation Select_Methods Select Methods/Labs for Comparison Define_Purpose->Select_Methods Define_Acceptance_Criteria Define Acceptance Criteria (ICH M10 does not specify) Select_Methods->Define_Acceptance_Criteria Sample_Selection Select Representative Study Samples (Low, Medium, High Concentrations) Define_Acceptance_Criteria->Sample_Selection Analyze_Samples Analyze Samples with Both Methods/in Both Labs Sample_Selection->Analyze_Samples Record_Data Record and Document All Experimental Data Analyze_Samples->Record_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, %Difference) Record_Data->Statistical_Analysis Compare_Results Compare Results to Acceptance Criteria Statistical_Analysis->Compare_Results Investigate_Discrepancies Investigate Any Significant Discrepancies Compare_Results->Investigate_Discrepancies

Caption: Workflow for the cross-validation of analytical methods.

Step-by-Step Protocol for Cross-Validation

1. Define the Scope and Acceptance Criteria:

  • Clearly state the reason for the cross-validation.

  • While ICH M10 does not mandate specific acceptance criteria for cross-validation, it is good practice to pre-define them in a protocol.[20] A common approach is to require that the mean concentration from the two methods/labs should not differ by more than a certain percentage (e.g., ±20%) for a significant portion of the samples (e.g., at least 67%).

2. Select and Prepare Samples:

  • Choose a minimum of 20-30 incurred study samples that are representative of the concentration range of the study.

  • Ensure samples have been stored under validated conditions to maintain analyte stability.

3. Analyze Samples:

  • Analyze the selected samples using both analytical methods or in both laboratories.

  • It is crucial that the same batch of samples is analyzed in both instances.

4. Data Evaluation:

  • Calculate the percentage difference for each sample using the formula: %Difference = ((Result A - Result B) / Mean(Result A, Result B)) * 100

  • Plot the data, for example, using a Bland-Altman plot to visualize the agreement between the two sets of measurements.

  • Assess whether the results meet the pre-defined acceptance criteria.

5. Documentation and Reporting:

  • If discrepancies are observed, a thorough investigation should be conducted to identify the root cause, which could include differences in sample handling, instrument calibration, or reagent quality.

Addressing the Unique Challenges of Hydroxy Ester Quantification

1. Preventing Hydrolysis:

  • Sample Collection: Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride).

  • Sample Processing: Keep samples on ice during processing and minimize the time between collection and freezing.

  • pH Control: Maintain a slightly acidic pH (around 6.0) in the sample matrix if the hydroxy ester is more stable under these conditions.

2. Chromatographic Separation:

  • Utilize high-resolution columns (e.g., sub-2 µm particle size for LC) to achieve baseline separation of the hydroxy ester from its parent carboxylic acid and any isomers.

  • Optimize the mobile phase composition and gradient to ensure robust separation.

3. Mass Spectrometric Detection:

  • Use tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.

  • Carefully select precursor and product ions to minimize interference from matrix components.

Conclusion

The cross-validation of analytical methods for hydroxy ester quantification is a critical process that underpins the reliability of data in drug development and research. By carefully selecting the appropriate analytical technique, performing a thorough method validation according to ICH M10 guidelines, and executing a well-designed cross-validation study, researchers can ensure the integrity and comparability of their results.[4][9][10] Addressing the inherent instability of hydroxy esters through meticulous sample handling and optimized analytical conditions is paramount to achieving accurate and reproducible quantification. This comprehensive approach not only satisfies regulatory expectations but also upholds the scientific rigor required for making informed decisions based on bioanalytical data.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Zhang, D. (2015). Hydrolysis of Phase II Conjugates for LC-MS Bioanalysis of Total Parent Drugs. ResearchGate. [Link]

  • Karageorgou, E. (2021). Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link]

  • da Silva, T. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Giamogante, F., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Pharmacy 180. Hydrolytic Reactions - Biotransformation of Drugs. [Link]

  • Roces, S. A., & Cancino, G. G. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]

  • News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • Tunek, A., & Wahrgren, M. (1990). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Suecica. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Bioanalysis Zone. The bioanalyst – challenges and solutions. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-cyclohexyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Methyl 2-cyclohexyl-2-hydroxyacetate. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As laboratory professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use, from acquisition to final disposal.

Part 1: Core Safety & Hazard Identification

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. While specific toxicological data for Methyl 2-cyclohexyl-2-hydroxyacetate is limited, data from structurally similar compounds, such as other cyclohexyl esters and hydroxyacetates, indicate that it should be handled with caution.

Primary Hazards:

  • Eye Irritation: Assumed to cause serious eye irritation based on analogous compounds[1][2].

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact[1].

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation[1].

Essential Personal Protective Equipment (PPE): A proactive approach to safety mandates the use of appropriate PPE at all times.

  • Eye Protection: Wear tightly sealed safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[2][5].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if signs of degradation appear[5].

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, or if aerosolization is possible, a NIOSH-approved respirator may be necessary[2][5].

Part 2: Strategic Waste Management: Minimization and Segregation

Effective disposal begins with smart chemical management. The U.S. Environmental Protection Agency (EPA) requires institutions to have a waste minimization strategy in place[6].

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs. This prevents the accumulation of surplus stock that eventually becomes waste[6][7].

  • Inventory Management: Maintain a meticulous and up-to-date chemical inventory. This practice prevents redundant purchases and helps identify chemicals nearing their expiration date for potential sharing with other labs[7][8].

Segregation: The Cornerstone of Safe Disposal Improperly mixed chemicals are a primary cause of laboratory accidents. Methyl 2-cyclohexyl-2-hydroxyacetate waste must be segregated based on its chemical compatibility.

  • Primary Rule: Treat all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department[9].

  • Incompatibilities:

    • Store this waste separately from strong oxidizing agents [3][10].

    • Do not mix with strong acids or bases [11].

    • Keep segregated from reactive chemicals, such as those in RCRA class 4 or 5[11].

Part 3: Procedural Guide to Disposal

Disposal is a regulated process that must be followed precisely. These steps align with guidelines set forth by the EPA under the Resource Conservation and Recovery Act (RCRA)[7][12].

Step 1: Containerization of Liquid Waste
  • Select a Container: Choose a container made of a compatible material (e.g., high-density polyethylene or the original container) that is in good condition, free of leaks, and has a secure, tight-fitting lid[9].

  • Labeling: The container must be clearly labeled. The label must include:

    • The words "HAZARDOUS WASTE "[7][11].

    • The full chemical name: "Methyl 2-cyclohexyl-2-hydroxyacetate ". Do not use abbreviations.

    • A clear description of the associated hazards (e.g., "Irritant," "Combustible").

  • Accumulation: Keep the waste container closed at all times except when actively adding waste[6]. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[6][7].

Step 2: Disposal of Contaminated Solid Waste
  • Collection: Items such as gloves, absorbent pads, or weigh boats that are contaminated with Methyl 2-cyclohexyl-2-hydroxyacetate are also considered hazardous waste.

  • Containerization: Place these items in a separate, clearly labeled solid waste container or a securely lined cardboard box. The label must follow the same requirements as for liquid waste.

  • Separation: Keep solid and liquid waste streams separate[8].

Step 3: Managing Empty Containers

An "empty" container that held a hazardous chemical must be managed correctly to be considered non-hazardous.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue)[9].

    • Each rinse should use a solvent amount equal to about 5% of the container's volume[9].

  • Collect Rinsate: The solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous liquid waste [9]. Add it to your liquid waste container for Methyl 2-cyclohexyl-2-hydroxyacetate.

  • Final Disposal: Once triple-rinsed, remove or completely deface the original label[7][11]. The clean, unlabeled container can then typically be disposed of in the appropriate glass or plastic recycling bin[11].

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not pour chemical waste down the drain or place it in the regular trash[13].

  • Schedule Pickup: Contact your institution's EHS or a designated hazardous waste management office to schedule a pickup for your properly containerized and labeled waste[6][7]. They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA regulations[14].

Part 4: Emergency Protocol for Spills

In the event of an accidental release, a swift and correct response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If safe to do so, remove all nearby sources of ignition[3].

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a universal binder to soak up the spill. Do not use combustible materials like sawdust[3][13].

  • Collect Waste: Carefully scoop the absorbent material and place it into a sealable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Data & Workflow Visualization

Hazard and Disposal Summary Table
ParameterGuidelineSource(s)
Primary Hazards Eye, Skin, and Respiratory Irritant; Potential Combustible[1][2][4]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[2][5]
Storage Location Designated Satellite Accumulation Area (SAA)[6][7]
Incompatible Materials Strong Oxidizing Agents, Strong Acids & Bases, Reactives[3][10][11]
Waste Container Compatible, sealed, clearly labeled "Hazardous Waste"[6][9]
Disposal Method Collection by institutional EHS for licensed disposal[7][14]
Spill Cleanup Use inert absorbent material (sand, vermiculite)[3][13]
Disposal Decision Workflow

G cluster_waste_type 1. Identify Waste Type cluster_containerize 2. Containerize & Label cluster_store 3. Store cluster_dispose 4. Dispose start Waste Generated: Methyl 2-cyclohexyl-2-hydroxyacetate liquid_waste Liquid Waste or Contaminated Rinsate solid_waste Contaminated Solids (Gloves, Absorbents) empty_container Empty Original Container container_liquid Place in sealed, labeled liquid hazardous waste container. liquid_waste->container_liquid container_solid Place in sealed, labeled solid hazardous waste container. solid_waste->container_solid rinse_container Triple-rinse container. Collect rinsate. empty_container->rinse_container store_saa Store in SAA container_liquid->store_saa container_solid->store_saa rinse_container->liquid_waste Rinsate is Liquid Waste recycle_bin Deface label & place clean container in recycling. rinse_container->recycle_bin Clean Container ehs_pickup Arrange EHS Pickup store_saa->ehs_pickup

Caption: Disposal workflow for Methyl 2-cyclohexyl-2-hydroxyacetate waste.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Laboratory Waste Management Guidelines . Princeton University Environmental Health and Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Waste, Chemical, and Cleanup Enforcement . US Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - Methylcyclohexane . RCI Labscan Limited. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • 2-Methylcyclohexyl acetate - Technical Data Sheet . Atul Ltd. [Link]

  • Methyl 2-(2-hydroxycyclohexyl)acetate . PubChem, National Center for Biotechnology Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

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Personal protective equipment for handling Methyl 2-cyclohexyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 2-cyclohexyl-2-hydroxyacetate

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-cyclohexyl-2-hydroxyacetate. This document is designed to be your preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance that directly answers specific operational questions.

Hazard Identification and Risk Assessment

Before handling Methyl 2-cyclohexyl-2-hydroxyacetate, a thorough risk assessment is crucial. Based on its chemical class, the primary hazards include:

  • Skin and Eye Irritation: Alpha-hydroxy acids can cause skin irritation, redness, and burning.[1] Direct contact with the eyes can lead to more severe damage.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2][3]

  • Combustibility: While not highly flammable, many esters are combustible liquids that can ignite if exposed to a heat source.[4][5]

A comprehensive understanding of these potential hazards informs the selection of appropriate personal protective equipment and the implementation of safe handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is fundamental to laboratory safety.[2] The following table outlines the minimum PPE requirements for handling Methyl 2-cyclohexyl-2-hydroxyacetate.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[2][4]To protect against splashes that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves, such as nitrile gloves. It is essential to check the manufacturer's compatibility chart for breakthrough times. Gloves must be inspected before use and changed frequently.[2][4]To prevent skin contact, which can lead to irritation.
Body Protection A fully buttoned lab coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2][6]To protect the skin and personal clothing from accidental splashes.
Footwear Closed-toe shoes are required at all times in the laboratory.[2]To protect the feet from spills and falling objects.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.[4]To prevent inhalation of potentially irritating vapors or aerosols.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Ventilation: All work with Methyl 2-cyclohexyl-2-hydroxyacetate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in good working order.[2] Fire extinguishers, typically CO2 or dry chemical, should be available, and personnel must be trained in their use.[2][6]

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

General Handling Practices
  • Avoid Contact: Prevent all direct contact with the chemical. Avoid inhalation, ingestion, and skin and eye contact.[2][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][8] Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][5]

Step-by-Step Handling Protocol

The following workflow outlines the safe handling of Methyl 2-cyclohexyl-2-hydroxyacetate from preparation to use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_gather Gather Materials prep_hood->prep_gather handle_dispense Carefully Dispense Chemical prep_gather->handle_dispense Proceed to Handling handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash start Chemical Waste Generated is_contaminated Contaminated Material? start->is_contaminated liquid_waste Collect in Labeled Liquid Waste Container is_contaminated->liquid_waste Yes (e.g., solutions) solid_waste Collect in Labeled Solid Waste Container is_contaminated->solid_waste Yes (e.g., gloves, paper towels) dispose Dispose via Certified Hazardous Waste Vendor liquid_waste->dispose solid_waste->dispose

Caption: Decision Tree for Chemical Waste Disposal.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
  • SmartLabs. (n.d.). Esterification.
  • Kropac, J. (n.d.). Ester Lab Student Handout.
  • ChemicalBook. (2024, December 21). 2-Methylcyclohexyl acetate - Safety Data Sheet.
  • Apollo Scientific. (2023, February 23). 2-Methylcyclohexyl acetate.
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Methylcyclohexyl Acetate.
  • ResearchGate. (n.d.). POTENTIAL TOXICITY OF ALPHA AND BETA HYDROXY ACIDS IN COSMETIC PRODUCTS: A REVIEW.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.

Sources

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